Mometasone
Description
Structure
3D Structure
Propriétés
IUPAC Name |
(8S,9R,10S,11S,13S,14S,16R,17R)-9-chloro-17-(2-chloroacetyl)-11,17-dihydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28Cl2O4/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,24)17(26)10-20(16,3)22(12,28)18(27)11-23/h6-7,9,12,15-17,26,28H,4-5,8,10-11H2,1-3H3/t12-,15+,16+,17+,19+,20+,21+,22+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLIIKPVHVRXHRI-CXSFZGCWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CCl)O)C)O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CCl)O)C)O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28Cl2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10872412 | |
| Record name | Mometasone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10872412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Mometasone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014902 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Practically insoluble., 5.23e-03 g/L | |
| Record name | Mometasone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00764 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Mometasone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014902 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
105102-22-5 | |
| Record name | Mometasone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105102-22-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mometasone [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105102225 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mometasone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00764 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Mometasone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10872412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (11�, 16α)-9,21-Dichloro-11,17-Dihydroxy-16-Methylpregna-1,4-Diene-3,20- Dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MOMETASONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8HR4QJ6DW8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Mometasone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014902 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
218-220 °C, 218 - 220 °C | |
| Record name | Mometasone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00764 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Mometasone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014902 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Glucocorticoid receptor binding affinity of Mometasone
An In-depth Technical Guide to the Glucocorticoid Receptor Binding Affinity of Mometasone
Introduction
This compound furoate (MF) is a potent synthetic glucocorticoid utilized in the treatment of various inflammatory conditions, including asthma, allergic rhinitis, and dermatological disorders.[1] Its therapeutic efficacy is intrinsically linked to its high binding affinity for the glucocorticoid receptor (GR), a ligand-activated transcription factor that plays a pivotal role in modulating the inflammatory response.[2][3] This technical guide provides a comprehensive overview of the glucocorticoid receptor binding affinity of this compound, intended for researchers, scientists, and professionals in drug development. The document details quantitative binding data, experimental methodologies for its determination, and the associated molecular signaling pathways.
Quantitative Analysis of Receptor Binding Affinity
The binding affinity of a glucocorticoid for its receptor is a primary determinant of its potency. This compound furoate is distinguished by its exceptionally high affinity for the human glucocorticoid receptor, surpassing that of many other corticosteroids, including the reference glucocorticoid, dexamethasone (B1670325).[4][5]
Relative Binding Affinity Data
The relative binding affinity (RBA) of this compound furoate and other corticosteroids is typically determined through competitive binding assays, with dexamethasone serving as the standard reference (RBA = 100). This compound furoate consistently demonstrates one of the highest reported RBAs among clinically used glucocorticoids.[6]
| Compound | Relative Binding Affinity (RBA) vs. Dexamethasone=100 | Reference(s) |
| This compound Furoate (MF) | 2244 ± 142 | [6][7] |
| This compound Furoate (MF) | ~2200 | [1][8] |
| Fluticasone (B1203827) Furoate (FF) | 2989 ± 135 | [6] |
| Fluticasone Propionate (FP) | 1775 ± 130 | [6] |
| Fluticasone Propionate (FP) | ~1800 | [1][8] |
| Budesonide (BUD) | 855 | [6] |
| Triamcinolone Acetonide (TA) | Lower than MF, FP, and BUD | [4] |
Binding Affinity of this compound Metabolites
The metabolites of this compound furoate also retain significant, albeit lower, affinity for the glucocorticoid receptor. This contributes to the overall pharmacological profile of the drug.
| Compound | Relative Binding Affinity (RBA) vs. Dexamethasone=100 | Reference(s) |
| 6β-hydroxy this compound Furoate | 206 ± 15 | [1][9] |
| 9,11-epoxy this compound Furoate | 220 ± 22 | [1][9] |
| This compound (hydrolyzed ester) | ~800 | [1] |
Experimental Protocols for Determining Binding Affinity
The quantification of glucocorticoid receptor binding affinity is predominantly achieved through competitive binding assays. These assays measure the ability of an unlabeled steroid, such as this compound furoate, to compete with a labeled ligand for binding to the GR.
Radioligand Binding Assay
This classic method relies on the use of a radiolabeled glucocorticoid to quantify receptor binding.
Principle: Unlabeled test compounds compete with a constant amount of a high-affinity radiolabeled glucocorticoid (e.g., [³H]dexamethasone) for a limited number of glucocorticoid receptors in a cytosolic preparation. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined, from which the relative binding affinity can be calculated.
Detailed Methodology:
-
Receptor Preparation: Cytosolic fractions containing the glucocorticoid receptor are prepared from appropriate tissues (e.g., human lung, rat skin) or cultured cells.[10][11]
-
Incubation: A constant concentration of the radiolabeled ligand (e.g., [³H]dexamethasone) is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled competitor steroid (e.g., this compound furoate).
-
Separation: After reaching equilibrium, the bound radioligand is separated from the unbound radioligand. This is commonly achieved by adsorption of the unbound ligand to dextran-coated charcoal, followed by centrifugation.
-
Quantification: The radioactivity in the supernatant, which represents the receptor-bound ligand, is measured using liquid scintillation counting.[12]
-
Data Analysis: A competition curve is generated by plotting the percentage of specific binding against the logarithm of the competitor concentration. The IC₅₀ value is determined from this curve and used to calculate the RBA relative to a standard (dexamethasone).
Fluorescence Polarization (FP) Competition Assay
This is a non-radioactive, homogeneous assay format that has gained popularity for its simplicity and high-throughput capabilities.
Principle: The assay uses a small fluorescently labeled glucocorticoid ligand (fluoromone).[13] When the fluoromone is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger glucocorticoid receptor, its rotation slows significantly, leading to a high fluorescence polarization value. A test compound that competes for the binding site will displace the fluoromone, causing a decrease in polarization.[13]
Detailed Methodology:
-
Reagent Preparation: A reaction mixture is prepared containing the human glucocorticoid receptor protein, a fluorescent glucocorticoid ligand (e.g., Fluormone™ GS Red), and assay buffer.[13]
-
Competition Reaction: Serial dilutions of the test compound (e.g., this compound furoate) are added to a multi-well plate. The GR/fluoromone mixture is then added to each well.[13]
-
Incubation: The plate is incubated at a controlled temperature (e.g., room temperature or 4°C) for a specified period (e.g., 2-4 hours) to allow the binding reaction to reach equilibrium.[13]
-
Measurement: The fluorescence polarization of each well is measured using a plate reader equipped with appropriate filters.
-
Data Analysis: The shift in polarization values is used to generate a dose-response curve. The IC₅₀ value, representing the concentration of the test compound that results in a half-maximal shift in polarization, is calculated to determine the relative affinity for the GR.[13][14]
Glucocorticoid Receptor Signaling Pathway
The high binding affinity of this compound furoate is the initiating event in a cascade of molecular interactions that ultimately modulate gene expression and suppress inflammation.
-
Cellular Entry and Receptor Binding: As a lipophilic molecule, this compound furoate readily diffuses across the cell membrane into the cytoplasm.[15] There, it binds to the ligand-binding domain of the glucocorticoid receptor, which exists in an inactive state within a multiprotein complex that includes heat shock protein 90 (hsp90).[16][17]
-
Receptor Activation and Nuclear Translocation: The binding of this compound furoate induces a conformational change in the GR, causing the dissociation of hsp90 and other chaperone proteins.[5][17] This unmasks the nuclear localization signals on the GR.
-
Dimerization and DNA Binding: The activated ligand-receptor complex then translocates into the nucleus.[5][15] Inside the nucleus, GR molecules typically form homodimers, which then bind to specific DNA sequences known as Glucocorticoid Response Elements (GREs) located in the promoter regions of target genes.[15][16]
-
Modulation of Gene Transcription:
-
Transactivation: The GR dimer can recruit coactivator proteins to the GRE, leading to an increase in the transcription of genes that encode anti-inflammatory proteins. A key example is the upregulation of lipocortin-1 (also known as annexin (B1180172) A1), which inhibits phospholipase A2, thereby blocking the production of inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[16]
-
Transrepression: The activated GR monomer can also suppress inflammation by physically interacting with and inhibiting other transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[2][5][17] This prevents the transcription of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[16]
-
Conclusion
This compound furoate's high binding affinity for the glucocorticoid receptor is a cornerstone of its potent anti-inflammatory activity. This affinity, which is significantly greater than that of many other corticosteroids, ensures efficient receptor engagement and subsequent modulation of gene expression.[4][8] The robust and well-characterized experimental protocols, such as radioligand and fluorescence polarization assays, provide reliable means to quantify this critical pharmacological parameter. A thorough understanding of this compound's receptor binding characteristics and the downstream signaling events is essential for the rational design and development of advanced glucocorticoid therapies.
References
- 1. Significant receptor affinities of metabolites and a degradation product of this compound furoate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Analysis of the Glucocorticoid Receptor Ligand-Binding Domain in Complex with Triamcinolone Acetonide and a Fragment of the Atypical Coregulator, Small Heterodimer Partner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Corticosteroid - Wikipedia [en.wikipedia.org]
- 4. In vitro glucocorticoid receptor binding and transcriptional activation by topically active glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Furoate | C27H30Cl2O6 | CID 441336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Human receptor kinetics and lung tissue retention of the enhanced-affinity glucocorticoid fluticasone furoate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Human receptor kinetics, tissue binding affinity, and stability of this compound furoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Significant receptor affinities of metabolites and a degradation product of this compound furoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Binding affinities of this compound furoate and related compounds including its metabolites for the glucocorticoid receptor of rat skin tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Glucocorticoids: binding affinity and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Ligand Binding Domain Controls Glucocorticoid Receptor Dynamics Independent of Ligand Release - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
- 16. What is the mechanism of this compound Furoate? [synapse.patsnap.com]
- 17. publications.ersnet.org [publications.ersnet.org]
Mometasone's Impact on Pro-Inflammatory Cytokine Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mometasone furoate, a potent synthetic glucocorticoid, exerts significant anti-inflammatory effects primarily through the modulation of pro-inflammatory cytokine expression. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's action, focusing on its influence on key inflammatory signaling pathways and the resultant downregulation of cytokine production. Quantitative data from various in vitro and in vivo studies are summarized, and detailed experimental protocols for assessing these effects are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and comprehensive understanding of the subject matter.
Introduction
Chronic inflammatory and allergic diseases are often characterized by the overexpression of pro-inflammatory cytokines. These signaling molecules, including interleukins (IL) and tumor necrosis factor-alpha (TNF-α), play a central role in the initiation and propagation of the inflammatory cascade. Glucocorticoids, such as this compound furoate, are a cornerstone in the treatment of these conditions due to their broad and effective anti-inflammatory properties. This compound's mechanism of action involves binding to the glucocorticoid receptor (GR), which then translocates to the nucleus to modulate the transcription of target genes. This process leads to the suppression of genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules.[1][2] This guide delves into the specifics of this inhibitory action, providing researchers with a comprehensive resource on this compound's effect on pro-inflammatory cytokine expression.
Molecular Mechanism of Action
This compound furoate's anti-inflammatory effects are primarily mediated through its interaction with the glucocorticoid receptor. Upon binding, the this compound-GR complex translocates to the nucleus and influences gene expression through two main mechanisms: transactivation and transrepression.
-
Transactivation: The this compound-GR complex can directly bind to glucocorticoid response elements (GREs) in the promoter regions of anti-inflammatory genes, leading to their increased transcription.
-
Transrepression: More central to its anti-inflammatory role, the this compound-GR complex can interfere with the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). This interference, often occurring through direct protein-protein interactions, prevents these factors from binding to their respective DNA response elements and initiating the transcription of pro-inflammatory genes, including those for various cytokines.
The primary signaling pathways inhibited by this compound are the NF-κB and mitogen-activated protein kinase (MAPK) pathways, which are critical for the production of a wide range of pro-inflammatory cytokines.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory cytokines. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate gene transcription. This compound, through the activated GR, can interfere with this pathway in several ways:
-
Increased IκBα expression: The GR can upregulate the transcription of the gene encoding IκBα, leading to increased levels of this inhibitory protein and consequently, enhanced sequestration of NF-κB in the cytoplasm.
-
Direct interaction with NF-κB: The activated GR can directly bind to the p65 subunit of NF-κB, preventing it from binding to DNA and initiating transcription.
Modulation of the MAPK Signaling Pathway
The MAPK signaling cascade is another crucial pathway in the inflammatory process, leading to the activation of transcription factors like AP-1. This compound can influence this pathway, although the mechanisms are less direct than its effects on NF-κB. The activated GR can induce the expression of dual-specificity phosphatases, such as MAPK phosphatase-1 (MKP-1), which inactivate key MAPK enzymes like p38 and JNK, thereby reducing the inflammatory response.
Quantitative Data on Cytokine Inhibition
The inhibitory effect of this compound on pro-inflammatory cytokine production has been quantified in numerous studies. The following tables summarize key findings.
Table 1: In Vitro IC50 Values for this compound Furoate
| Cytokine | Cell Type | Stimulant | IC50 (nM) | Reference |
| IL-1 | Murine Peritoneal Macrophages | LPS | 0.05 | [1] |
| IL-6 | WEHI-265.1 (murine myelomonocytic leukemia) | LPS | 0.15 | [1] |
| TNF-α | WEHI-265.1 (murine myelomonocytic leukemia) | LPS | 0.25 | [1] |
Table 2: Dose-Dependent Inhibition of Cytokine Secretion by this compound Furoate
| Cytokine | Cell Type | This compound Conc. | % Inhibition | Reference |
| IL-6 | Human Nasal Mucosa Epithelial Cells | 10⁻⁹ M | 32% | [3] |
| IL-6 | Human Nasal Mucosa Epithelial Cells | 10⁻⁷ M | 68% | [3] |
| TNF-α | Human Nasal Mucosa Epithelial Cells | 10⁻⁸ M | Effective suppression | [4] |
| IFN-γ | Human Nasal Mucosa Epithelial Cells | 10⁻⁸ M | Effective suppression | [4] |
| IL-8 | Human Nasal Mucosa Epithelial Cells | 10⁻⁸ M | Effective suppression | [4] |
Table 3: In Vivo Effects of Intranasal this compound Furoate on IL-6 Levels
| Parameter | Pre-treatment (pg/mL) | Post-treatment (pg/mL) | p-value | Reference |
| Serum IL-6 | 71.05 ± 12.66 | 54.46 ± 14.19 | <0.05 | [5] |
| Adenoid Surface IL-6 | 78.09 ± 12.28 | 62.46 ± 14.51 | <0.05 | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound's effect on pro-inflammatory cytokine expression.
Cell Culture and Treatment
-
Cell Lines: Human peripheral blood mononuclear cells (PBMCs), human nasal epithelial cells, or murine macrophage cell lines (e.g., RAW 264.7) are commonly used.
-
Culture Conditions: Cells are maintained in appropriate culture medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified 5% CO₂ incubator.
-
This compound Treatment: this compound furoate is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. Cells are pre-treated with various concentrations of this compound (or vehicle control) for a specified period (e.g., 1-2 hours) before stimulation.
-
Inflammatory Stimulation: To induce pro-inflammatory cytokine production, cells are stimulated with an inflammatory agent such as lipopolysaccharide (LPS) from E. coli (e.g., 1 µg/mL) or a cytokine cocktail (e.g., TNF-α and IL-1β) for a defined duration (e.g., 24 hours).
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
ELISA is a widely used method to quantify the concentration of secreted cytokines in cell culture supernatants or biological fluids.
-
Coating: A 96-well microplate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-human IL-6) and incubated overnight at 4°C.
-
Blocking: The plate is washed and blocked with a blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding.
-
Sample Incubation: Cell culture supernatants and a series of known concentrations of the recombinant cytokine standard are added to the wells and incubated.
-
Detection: After washing, a biotinylated detection antibody specific for a different epitope on the cytokine is added.
-
Signal Generation: Streptavidin-horseradish peroxidase (HRP) conjugate is added, followed by a substrate solution (e.g., TMB). The HRP enzyme catalyzes a color change.
-
Measurement: The reaction is stopped with an acid solution, and the absorbance is read at 450 nm using a microplate reader. The concentration of the cytokine in the samples is determined by interpolating from the standard curve.
Quantitative Real-Time PCR (qPCR) for Cytokine Gene Expression
qPCR is used to measure the relative levels of cytokine mRNA, providing insights into the transcriptional regulation by this compound.
-
RNA Extraction: Total RNA is isolated from treated and control cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions.
-
cDNA Synthesis: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR Reaction: The qPCR reaction is set up with the cDNA template, specific primers for the target cytokine gene (e.g., IL-6) and a housekeeping gene (e.g., GAPDH), and a fluorescent dye (e.g., SYBR Green).
-
Amplification and Detection: The reaction is run in a real-time PCR cycler, which monitors the fluorescence intensity at each cycle of amplification.
-
Data Analysis: The relative expression of the target gene is calculated using the 2-ΔΔCt method, normalizing the expression to the housekeeping gene and comparing the treated samples to the control.
Western Blotting for NF-κB Pathway Analysis
Western blotting is employed to detect changes in the protein levels and activation state of components of the NF-κB signaling pathway.
-
Protein Extraction: Cytoplasmic and nuclear protein fractions are isolated from treated and control cells using specific lysis buffers.
-
Protein Quantification: The protein concentration of the extracts is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., phospho-IκBα, p65 subunit of NF-κB).
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate.
-
Analysis: The intensity of the bands is quantified using densitometry software and normalized to a loading control (e.g., β-actin for cytoplasmic extracts, Lamin B1 for nuclear extracts).
Conclusion
This compound furoate is a highly effective anti-inflammatory agent that exerts its therapeutic effects by potently inhibiting the expression of pro-inflammatory cytokines. Its primary mechanism of action involves the glucocorticoid receptor-mediated suppression of key inflammatory signaling pathways, most notably NF-κB and MAPK. The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers in the field, facilitating further investigation into the nuanced molecular mechanisms of this compound and the development of novel anti-inflammatory therapies.
References
- 1. Cytokine inhibition by a novel steroid, this compound furoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Suppression of Cytokine Release by Fluticasone Furoate vs. This compound Furoate in Human Nasal Tissue Ex-Vivo | PLOS One [journals.plos.org]
Mometasone Furoate: A Deep Dive into its Impact on Eosinophil and Mast Cell Degranulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mometasone furoate, a potent synthetic corticosteroid, is a cornerstone in the management of allergic and inflammatory conditions. Its therapeutic efficacy is largely attributed to its profound anti-inflammatory properties, which include the modulation of key immune cells such as eosinophils and mast cells. This technical guide provides an in-depth analysis of the impact of this compound furoate on eosinophil and mast cell degranulation. It summarizes key quantitative data from in vitro and in vivo studies, details relevant experimental protocols, and visualizes the intricate signaling pathways involved. This document serves as a comprehensive resource for researchers and professionals engaged in the study of inflammatory diseases and the development of novel anti-inflammatory therapeutics.
Introduction
Eosinophils and mast cells are pivotal effector cells in the pathogenesis of allergic inflammation, contributing to tissue damage and clinical symptoms through the release of a plethora of pro-inflammatory mediators stored within their granules. This compound furoate, like other glucocorticoids, exerts its anti-inflammatory effects by binding to the glucocorticoid receptor (GR), which then translocates to the nucleus to modulate gene expression.[1][2] This process leads to the suppression of pro-inflammatory cytokines, chemokines, and adhesion molecules, ultimately inhibiting the recruitment and activation of inflammatory cells.[3] This guide focuses specifically on the direct and indirect effects of this compound furoate on the degranulation processes of eosinophils and mast cells, providing a detailed overview of its mechanisms of action.
This compound Furoate's Impact on Eosinophils
This compound furoate has been shown to exert significant inhibitory effects on eosinophil function, including survival, chemotaxis, and the release of their granular contents.
Quantitative Data on Eosinophil Function
The following tables summarize the quantitative effects of this compound furoate on various aspects of eosinophil activity.
Table 1: In Vitro Effects of this compound Furoate on Eosinophil Survival and Cytokine Secretion
| Parameter | Cell Type | Treatment | Concentration | % Inhibition / Effect | Reference |
| Eosinophil Survival (induced by HECM) | Human Peripheral Blood Eosinophils | This compound Furoate | 10-11 M | 56% survival (compared to 100% with HECM alone) | [4][5] |
| Eosinophil Survival (induced by HECM) | Human Peripheral Blood Eosinophils | This compound Furoate + Desloratadine (B1670295) | 10-11 M MF + 10-5 M DL | 73% inhibition of survival (27% survival) | [4][5] |
| IL-6 Secretion (FBS-induced) | Human Nasal Mucosa Epithelial Cells | This compound Furoate | 10-9 M | 32% reduction (68% of control) | [4][5] |
| IL-6 Secretion (FBS-induced) | Human Nasal Mucosa Epithelial Cells | This compound Furoate + Desloratadine | 10-9 M MF + 10-5 M DL | 52% reduction (48% of control) | [4][5] |
| IL-5 Release (SEB-induced) | Human Nasal Polyp Tissue | This compound Furoate | 10-10 M | Not significantly different from control | [6] |
| TNF-α Release (SEB-induced) | Human Nasal Polyp Tissue | This compound Furoate | 10-10 M | Not significantly different from control | [6] |
HECM: Human Epithelial Conditioned Media; FBS: Fetal Bovine Serum; SEB: Staphylococcus aureus enterotoxin B; MF: this compound Furoate; DL: Desloratadine
Table 2: In Vivo Effects of this compound Furoate on Eosinophil Infiltration and Granule Protein Release
| Parameter | Model | Treatment | Dosage | % Reduction / Effect | Reference |
| Eosinophil Infiltration (nasal lavage) | Allergic Rhinitis Patients (allergen challenge) | This compound Furoate Nasal Spray | 200 µg daily for 2 weeks | Significant reduction (P < 0.004) | [7] |
| Eosinophil Cationic Protein (ECP) (nasal lavage) | Allergic Rhinitis Patients (allergen challenge) | This compound Furoate Nasal Spray | 200 µg daily for 2 weeks | Significant reduction (P < 0.001) | [7] |
| Eosinophil Infiltration (bronchoalveolar lavage) | Allergic Mice (ovalbumin challenge) | Inhaled this compound Furoate | 0.5 - 33 µg/kg | Dose-dependent inhibition | [8] |
Experimental Protocols
2.2.1. In Vitro Eosinophil Survival Assay
-
Cell Source: Peripheral blood eosinophils are isolated from consenting donors.
-
Culture Conditions: Epithelial cells from nasal mucosa or polyps are cultured to produce human epithelial conditioned media (HECM).
-
Treatment: Eosinophils are incubated for 4 days with HECM in the presence or absence of varying concentrations of this compound furoate (e.g., 10-11 M to 10-5 M).
-
Assessment of Survival: Eosinophil viability is assessed using the Trypan blue exclusion method. The eosinophil survival index is calculated as: (number of eosinophils recovered × percentage of eosinophil viability) / number of eosinophils delivered on day 0.[4]
2.2.2. In Vivo Allergen Nasal Challenge Model
-
Subjects: Patients with a history of allergic rhinitis.
-
Treatment: Subjects are treated with this compound furoate nasal spray (e.g., 200 µg daily) or placebo for a specified period (e.g., 2 weeks) in a double-blind, randomized, placebo-controlled design.
-
Challenge: An allergen-specific nasal challenge (ASNC) is performed before and after the treatment period.
-
Sample Collection: Nasal lavage is performed at baseline and at various time points (e.g., 6 hours) after the challenge.
-
Analysis: The nasal lavage fluid is analyzed for the number of inflammatory cells (eosinophils and neutrophils) and the concentration of mediators such as Eosinophil Cationic Protein (ECP) and TNF-α using appropriate methods like immunoassays.[7]
This compound Furoate's Impact on Mast Cells
While the inhibitory effects of glucocorticoids on mast cell activation are well-established, direct quantitative data specifically for this compound furoate on mast cell degranulation is less abundant in the readily available literature. However, the general mechanisms of glucocorticoid action provide a strong basis for its inhibitory role. Glucocorticoids can rapidly inhibit IgE-mediated exocytosis and histamine (B1213489) release from mast cells through a nongenomic mechanism involving a reduction in intracellular calcium elevation.[9] Furthermore, they can induce mast cell apoptosis and reduce mast cell numbers in tissues.[1][10]
Experimental Protocols
3.1.1. In Vitro Mast Cell Degranulation Assay (β-Hexosaminidase Release)
-
Cell Line: Rat basophilic leukemia cells (RBL-2H3) are commonly used as a model for mucosal mast cells.
-
Sensitization: RBL-2H3 cells are sensitized overnight with anti-DNP (dinitrophenyl) IgE.
-
Treatment: The sensitized cells are pre-incubated with varying concentrations of this compound furoate for a specified time (e.g., 30 minutes).
-
Degranulation Induction: Degranulation is induced by challenging the cells with DNP-human serum albumin (DNP-HSA).
-
Measurement of Degranulation: The release of the granular enzyme β-hexosaminidase into the supernatant is measured using a colorimetric or fluorometric assay. The percentage of degranulation is calculated relative to the total cellular β-hexosaminidase content (obtained by lysing the cells).[11][12]
Signaling Pathways and Mechanisms of Action
This compound furoate's impact on eosinophil and mast cell degranulation is mediated through complex signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways.
Glucocorticoid Receptor Signaling Pathway
Caption: Glucocorticoid receptor signaling pathway initiated by this compound furoate.
Eosinophil Degranulation and Inhibition by this compound Furoate
Caption: Simplified overview of eosinophil degranulation and its inhibition by this compound furoate.
Mast Cell Degranulation and Inhibition by this compound Furoate
Caption: IgE-mediated mast cell degranulation and points of inhibition by this compound furoate.
Conclusion
This compound furoate demonstrates a robust capacity to inhibit the functions of both eosinophils and mast cells, key players in allergic and inflammatory responses. Its primary mechanism involves the classic genomic pathway of glucocorticoids, leading to the suppression of pro-inflammatory gene expression. This results in reduced eosinophil survival, infiltration, and mediator release. While direct quantitative data on this compound furoate's effect on mast cell degranulation is an area for further research, its established role in reducing intracellular calcium levels suggests a potent inhibitory effect through both genomic and nongenomic pathways. The detailed experimental protocols and pathway visualizations provided in this guide offer a valuable resource for the scientific community to further explore and harness the therapeutic potential of this compound furoate and other glucocorticoids in managing inflammatory diseases.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of this compound Furoate? [synapse.patsnap.com]
- 4. This compound and desloratadine additive effect on eosinophil survival and cytokine secretion from epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound and desloratadine additive effect on eosinophil survival and cytokine secretion from epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Suppression of cytokine release by fluticasone furoate vs. This compound furoate in human nasal tissue ex-vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intranasal this compound furoate reduces late-phase inflammation after allergen challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory activity of inhaled this compound furoate in allergic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Glucocorticoids inhibit degranulation of mast cells in allergic asthma via nongenomic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition by glucocorticoids of the mast cell-dependent weal and flare response in human skin in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of the antigen-induced activation of RBL-2H3 cells by sinomenine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
In-Vitro Anti-inflammatory Properties of Mometasone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the in-vitro anti-inflammatory properties of Mometasone, a potent synthetic corticosteroid. It details the molecular mechanisms of action, summarizes key quantitative data on its inhibitory effects, and provides comprehensive protocols for essential in-vitro assays.
Core Mechanisms of Glucocorticoid Anti-Inflammatory Action
This compound exerts its anti-inflammatory effects primarily by binding to the cytosolic Glucocorticoid Receptor (GR).[1] This binding event initiates a signaling cascade that ultimately modulates the expression of a wide array of inflammation-related genes.
Genomic Mechanisms: The primary anti-inflammatory actions of the this compound-GR complex are genomic, occurring within the cell nucleus. These can be broadly categorized into two processes:
-
Transactivation: The activated GR complex can directly bind to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes.[1][2] This process upregulates the transcription of anti-inflammatory proteins, such as Lipocortin-1 (also known as Annexin A1), which inhibits phospholipase A2 and subsequently reduces the production of inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[1]
-
Transrepression: More central to its anti-inflammatory effect, the this compound-GR complex can inhibit the activity of pro-inflammatory transcription factors without directly binding to DNA.[2] It achieves this by physically interacting with factors like Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), preventing them from binding to their respective DNA response elements and initiating the transcription of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[1]
Below is a diagram illustrating the classical genomic signaling pathway of this compound.
Quantitative Analysis of In-Vitro Efficacy
This compound has demonstrated high potency in inhibiting the production of key pro-inflammatory mediators in various in-vitro models. The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency.
Table 1: this compound IC50 Values for Cytokine Inhibition in Murine Cells
The following data summarizes the potent inhibitory effect of this compound on cytokine production in lipopolysaccharide (LPS)-stimulated murine cell lines.[3][4][5]
| Cytokine | Cell Type | Stimulus | IC50 (nM) | Reference |
| IL-1 | Peritoneal Macrophages (BALB/c) | LPS | 0.05 | [3][4][5] |
| IL-6 | WEHI-265.1 (Myelomonocytic Leukemia) | LPS | 0.15 | [3][4][5] |
| TNF-α | WEHI-265.1 (Myelomonocytic Leukemia) | LPS | 0.25 | [3][4][5] |
Table 2: this compound Inhibition of Inflammatory Mediators in Human Cells
Studies using human nasal epithelial cells have also confirmed the anti-inflammatory effects of this compound, showing significant inhibition of cytokine secretion.
| Mediator | Cell Type | Stimulus | This compound Conc. | % Inhibition (vs. Stimulated Control) | Reference |
| IL-6 | Nasal Polyp Epithelial Cells | 10% FBS | 10⁻⁹ M | ~32% | [6] |
| IL-8 | Nasal Polyp Epithelial Cells | 10% FBS | 10⁻⁹ M | Not specified, but significant inhibition | [6] |
| GM-CSF | Nasal Polyp Epithelial Cells | 10% FBS | 10⁻⁹ M | Not specified, but significant inhibition | [6] |
| TNF-α | NCI-H292 (Airway Epithelial) | PMA (200 nM) | 1-500 ng/mL | Significant, dose-dependent inhibition | [7][8] |
Note: FBS (Fetal Bovine Serum) and PMA (Phorbol 12-myristate 13-acetate) are potent stimulants of inflammatory pathways in these cell types.
Modulation of the NF-κB Signaling Pathway
A primary mechanism for this compound's inhibition of cytokine production is the suppression of the NF-κB pathway. In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκBα.[9] Inflammatory stimuli, such as LPS, trigger a cascade that leads to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[10] The this compound-activated GR complex interferes with this process, primarily by inhibiting the transcriptional activity of NF-κB, thereby preventing the inflammatory response.
The diagram below outlines the canonical NF-κB activation pathway and the point of inhibition by the this compound-GR complex.
Detailed Experimental Protocols
The following section provides detailed methodologies for key in-vitro experiments used to characterize the anti-inflammatory properties of this compound.
General Experimental Workflow
A typical workflow for assessing the anti-inflammatory effects of a compound like this compound in an LPS-stimulated macrophage model is outlined below.
Protocol: LPS Stimulation of RAW 264.7 Macrophages
This protocol describes the induction of an inflammatory response in murine macrophages using LPS.[2][11]
-
Cell Seeding:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed the cells into appropriate multi-well plates (e.g., 96-well for ELISA, 6-well for Western Blot) at a density that will result in 80-90% confluency on the day of the experiment (e.g., 1-2 x 10⁵ cells/well for a 96-well plate).
-
Incubate the plates overnight to allow for cell adherence.[11]
-
-
Compound Treatment:
-
The next day, carefully remove the culture medium.
-
Add fresh, serum-free or low-serum medium containing the desired concentrations of this compound (or vehicle control, e.g., 0.1% DMSO).
-
Pre-incubate the cells with this compound for 1-2 hours at 37°C.
-
-
LPS Stimulation:
-
Add LPS directly to the wells to achieve the final desired concentration (e.g., 10-100 ng/mL).[11]
-
Include control wells: unstimulated (medium only), vehicle + LPS, and this compound only.
-
Incubate for the desired period. For cytokine release, a 24-hour incubation is common.[5] For analysis of early signaling events like NF-κB translocation, shorter time points (e.g., 30-60 minutes) are used.[12]
-
Protocol: Quantification of TNF-α by ELISA
This protocol provides a general procedure for a sandwich ELISA, a common method for quantifying cytokines in culture supernatants.[13][14]
-
Plate Coating: Coat a 96-well high-binding microplate with a capture antibody specific for TNF-α. Incubate overnight at 4°C.
-
Washing & Blocking: Wash the plate 3 times with Wash Buffer (e.g., PBS with 0.05% Tween-20). Block non-specific binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.
-
Sample Incubation: Wash the plate. Add 100 µL of standards (recombinant TNF-α of known concentrations) and collected cell culture supernatants to the appropriate wells. Incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate. Add the biotinylated detection antibody specific for TNF-α. Incubate for 1 hour at room temperature.
-
Enzyme Conjugate: Wash the plate. Add Streptavidin-HRP (Horseradish Peroxidase) conjugate. Incubate for 30 minutes at room temperature, protected from light.
-
Substrate Development: Wash the plate. Add TMB substrate solution. A blue color will develop. Incubate until sufficient color has developed (5-20 minutes).
-
Stop Reaction: Add 50 µL of Stop Solution (e.g., 2N H₂SO₄) to each well. The color will change from blue to yellow.
-
Absorbance Reading: Immediately read the absorbance at 450 nm using a microplate reader.
-
Calculation: Generate a standard curve from the absorbance values of the standards. Use this curve to calculate the concentration of TNF-α in the unknown samples.
Protocol: Western Blot Analysis of NF-κB p65 Subunit
This protocol is for detecting the nuclear translocation of the NF-κB p65 subunit, a hallmark of its activation.[3][10]
-
Cell Lysis and Nuclear/Cytoplasmic Fractionation:
-
After treatment and stimulation, wash cells with ice-cold PBS and harvest by scraping.
-
Lyse the cells using a hypotonic buffer to swell the cell membrane, followed by the addition of a detergent (e.g., NP-40) to disrupt it.
-
Centrifuge to pellet the nuclei. The supernatant contains the cytoplasmic fraction.
-
Lyse the remaining nuclear pellet using a high-salt nuclear extraction buffer to release nuclear proteins.
-
Determine the protein concentration of both fractions using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer.[3]
-
Load samples onto a polyacrylamide gel and separate the proteins by size using electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the NF-κB p65 subunit overnight at 4°C.
-
Wash the membrane 3 times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) detection reagent to the membrane.
-
Visualize the protein bands using an imaging system. The presence of a strong p65 band in the nuclear fraction of stimulated cells (and its reduction by this compound) indicates pathway inhibition. Use loading controls like β-actin (cytoplasmic) and Lamin B1 (nuclear) to ensure equal protein loading.
-
Conclusion
In-vitro studies conclusively demonstrate that this compound is a highly potent anti-inflammatory agent. Its efficacy stems from its ability to activate the glucocorticoid receptor, leading to the transrepression of key pro-inflammatory transcription factors, most notably NF-κB. This action results in a powerful, dose-dependent inhibition of pro-inflammatory cytokine and mediator production across various cell types relevant to inflammatory diseases. The standardized protocols provided herein offer a robust framework for the continued investigation and characterization of this compound and other novel anti-inflammatory compounds.
References
- 1. mpbio.com [mpbio.com]
- 2. benchchem.com [benchchem.com]
- 3. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Cytokine inhibition by a novel steroid, this compound furoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound and desloratadine additive effect on eosinophil survival and cytokine secretion from epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Furoate Suppresses PMA-Induced MUC-5AC and MUC-2 Production in Human Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Furoate Suppresses PMA-Induced MUC-5AC and MUC-2 Production in Human Airway Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Item - Western blot analysis of protein levels of NF-κB p65. - Public Library of Science - Figshare [plos.figshare.com]
- 13. cloud-clone.com [cloud-clone.com]
- 14. benchchem.com [benchchem.com]
Mometasone Furoate: A Deep Dive into its Molecular Structure and Activity Relationship
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mometasone furoate is a potent synthetic corticosteroid renowned for its significant anti-inflammatory, anti-pruritic, and vasoconstrictive properties. Its efficacy is intrinsically linked to its unique molecular structure, which dictates its high affinity for the glucocorticoid receptor (GR) and subsequent modulation of inflammatory signaling pathways. This technical guide provides an in-depth analysis of the structure-activity relationship of this compound furoate, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action to serve as a comprehensive resource for professionals in the field of drug discovery and development.
Introduction
Since the advent of hydrocortisone (B1673445) in the mid-20th century, the therapeutic landscape for inflammatory conditions has been revolutionized by the development of synthetic corticosteroids. Through strategic structural modifications of the foundational steroid nucleus, medicinal chemists have engineered molecules with enhanced potency and improved safety profiles. This compound furoate stands out as a testament to this progress, exhibiting a high therapeutic index that has established it as a first-line treatment for a spectrum of inflammatory dermatoses, allergic rhinitis, and asthma.[1][2][3] This document will explore the intricate relationship between the chemical architecture of this compound furoate and its potent pharmacological activity.
Molecular Structure of this compound Furoate
The chemical structure of this compound furoate is (9α, 21-dichloro-11β, 17α-dihydroxy-16α-methyl-1, 4-pregnadiene-3, 20-dione-17-(2')-furoate).[4] Several key functional groups are critical to its high potency and favorable pharmacokinetic profile.
Key Structural Features:
-
C1-C2 Double Bond: This unsaturation in the A ring of the steroid nucleus flattens the ring, which is believed to enhance binding to the glucocorticoid receptor.
-
9α-Chloro Group: The addition of a chlorine atom at the 9α position significantly increases the glucocorticoid activity of the molecule.
-
16α-Methyl Group: This modification helps to minimize mineralocorticoid activity, thereby reducing the risk of certain side effects.
-
17α-Furoate Ester: The bulky and lipophilic furoate ester at the C17α position is a hallmark of this compound furoate's structure. It plays a crucial role in enhancing its affinity for the glucocorticoid receptor and contributes to its prolonged duration of action.[5][6]
-
21-Chloro Group: Substitution of the hydroxyl group with chlorine at the 21-position further enhances its anti-inflammatory potency.
Structure-Activity Relationship
The exceptional potency of this compound furoate is a direct consequence of its specific structural modifications, which optimize its interaction with the glucocorticoid receptor.
The 17α-furoate ester is particularly significant. It completely fills the ligand-binding pocket of the glucocorticoid receptor, providing additional anchor points for high-affinity binding.[5] This induced-fit interaction stabilizes the receptor-ligand complex, leading to a more sustained downstream signaling cascade.[7] The presence of this furoate group markedly increases the potency of the glucocorticoid.[5]
The 9α- and 21-chloro substitutions also play a pivotal role in enhancing the molecule's anti-inflammatory activity.[2] These electronegative atoms likely alter the electronic distribution of the steroid nucleus, favoring a conformation that is optimal for receptor binding.
Quantitative Analysis of Activity
The potency of this compound furoate has been quantified through various in vitro and in vivo assays. The following tables summarize key data, providing a comparative perspective against other corticosteroids.
Table 1: Glucocorticoid Receptor (GR) Relative Binding Affinity (RBA)
| Compound | Relative Binding Affinity (RBA) vs. Dexamethasone (B1670325) (RRA = 100) |
| This compound Furoate | ~2100 - 2244[8][9][10] |
| Fluticasone (B1203827) Furoate | ~2989[8] |
| Fluticasone Propionate | ~1775 - 1800[8][10] |
| Budesonide | ~855 - 935[8][9] |
| Triamcinolone Acetonide | ~233[9] |
| Flunisolide | ~190[9] |
Table 2: In Vitro Anti-Inflammatory Potency (IC50 Values)
| Cytokine Inhibited | This compound Furoate IC50 (nM) |
| Interleukin-1 (IL-1) | 0.05[4][11] |
| Interleukin-6 (IL-6) | 0.15[4][11] |
| Tumor Necrosis Factor-alpha (TNF-α) | 0.25[4][11] |
Signaling Pathways
This compound furoate exerts its anti-inflammatory effects primarily through the glucocorticoid receptor signaling pathway.
Caption: this compound furoate's mechanism of action via the glucocorticoid receptor signaling pathway.
Experimental Protocols
Glucocorticoid Receptor Competitive Binding Assay
This assay determines the relative affinity of a test compound for the glucocorticoid receptor by measuring its ability to displace a radiolabeled or fluorescently labeled ligand.
Workflow:
Caption: General workflow for a glucocorticoid receptor competitive binding assay.
Detailed Methodology:
-
Receptor Preparation: Prepare a cytosolic fraction containing glucocorticoid receptors from a suitable cell line (e.g., human A549 lung carcinoma cells) or use a purified recombinant human GR.
-
Ligand Preparation: A radiolabeled ligand such as [³H]dexamethasone or a fluorescently labeled glucocorticoid is used at a fixed concentration.
-
Competitive Binding: Incubate the receptor preparation with the labeled ligand and varying concentrations of unlabeled this compound furoate in a suitable buffer.
-
Separation: After reaching equilibrium, separate the receptor-bound ligand from the free ligand. This can be achieved by rapid filtration through glass fiber filters or by dextran-coated charcoal adsorption.
-
Quantification: The amount of bound labeled ligand is quantified using liquid scintillation counting (for radioligands) or fluorescence polarization (for fluorescent ligands).
-
Data Analysis: The concentration of this compound furoate that inhibits 50% of the specific binding of the labeled ligand (IC50) is determined by non-linear regression analysis. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.[12][13][14]
Vasoconstrictor Assay (VCA)
The VCA is an in vivo method used to assess the potency of topical corticosteroids by measuring their ability to cause skin blanching.
Workflow:
Caption: General workflow for a vasoconstrictor assay.
Detailed Methodology:
-
Subject Selection: Healthy volunteers with no skin diseases are enrolled in the study.
-
Application: A small, standardized amount of the this compound furoate formulation is applied to designated sites on the volar aspect of the forearms.
-
Occlusion: The application sites are covered with an occlusive dressing for a specified duration (typically 6 to 16 hours) to enhance penetration.[15]
-
Assessment: After removal of the dressing and cleaning of the sites, the degree of skin blanching (vasoconstriction) is assessed at predetermined time points.
-
Scoring: The blanching response is scored visually by trained observers using a graded scale (e.g., 0 = no blanching, 4 = maximal blanching) or measured objectively using a chromameter to quantify changes in skin color.[15]
-
Data Analysis: The potency of the formulation is determined by analyzing the dose-response relationship between the concentration of this compound furoate and the intensity of the blanching response.[16][17]
In Vitro Cytokine Inhibition Assay
This assay measures the ability of this compound furoate to inhibit the production of pro-inflammatory cytokines from stimulated immune cells.
Workflow:
Caption: General workflow for an in vitro cytokine inhibition assay.
Detailed Methodology:
-
Cell Culture: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors, or a suitable cell line (e.g., murine myelomonocytic leukemia cells WEHI-265.1) is cultured.[4]
-
Treatment: The cells are pre-incubated with various concentrations of this compound furoate for a short period.
-
Stimulation: The cells are then stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce the production of pro-inflammatory cytokines.[4]
-
Incubation: The cell cultures are incubated for a sufficient time (e.g., 24 hours) to allow for cytokine synthesis and secretion.[4]
-
Supernatant Collection: The cell culture supernatants are collected by centrifugation.
-
Cytokine Measurement: The concentrations of specific cytokines (e.g., IL-1, IL-6, TNF-α) in the supernatants are quantified using enzyme-linked immunosorbent assays (ELISAs) or other sensitive immunoassays.[4]
-
Data Analysis: The percentage of inhibition of cytokine production at each concentration of this compound furoate is calculated, and the IC50 value is determined.[18][19]
Conclusion
The molecular architecture of this compound furoate is a prime example of rational drug design, where specific structural modifications have culminated in a highly potent and effective anti-inflammatory agent. Its high affinity for the glucocorticoid receptor, driven by the unique 17α-furoate ester and halogen substitutions, translates into a robust inhibition of pro-inflammatory signaling pathways. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive understanding of the structure-activity relationship of this compound furoate, serving as a valuable resource for the continued development of next-generation anti-inflammatory therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative safety and efficacy of topical this compound furoate with other topical corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative safety and efficacy of topical this compound furoate with other topical corticosteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytokine inhibition by a novel steroid, this compound furoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structures and mechanism for the design of highly potent glucocorticoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological properties of novel glucocorticoid androstene C-17 furoate esters. - OAK Open Access Archive [oak.novartis.com]
- 7. Induced-fit docking of this compound furoate and further evidence for glucocorticoid receptor 17alpha pocket flexibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Human receptor kinetics and lung tissue retention of the enhanced-affinity glucocorticoid fluticasone furoate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. tandfonline.com [tandfonline.com]
- 12. benchchem.com [benchchem.com]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. support.nanotempertech.com [support.nanotempertech.com]
- 15. gmp-compliance.org [gmp-compliance.org]
- 16. remedypublications.com [remedypublications.com]
- 17. karger.com [karger.com]
- 18. In vitro dexamethasone suppression of cytokine production assay and plasma total and free cortisol responses to ACTH in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A corticoid-sensitive cytokine release assay for monitoring stress-mediated immune modulation - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Discovery and Synthesis of Mometasone Furoate
This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound furoate, a potent synthetic corticosteroid. It includes detailed experimental protocols, quantitative data, and visualizations to support researchers and professionals in the field of drug development.
Discovery and Development
This compound furoate was first patented in 1981 by Schering Corporation and was launched in 1987 under the brand name Elocon®.[1] It is a synthetic corticosteroid with potent anti-inflammatory, antipruritic, and vasoconstrictive properties.[2] this compound furoate is widely used in the treatment of various inflammatory skin conditions such as eczema, psoriasis, and dermatitis, as well as for managing allergic rhinitis and asthma.[1][2] The chemical structure of this compound furoate is designed to provide a longer duration of action compared to other corticosteroids.[2]
Synthesis of this compound Furoate
The synthesis of this compound furoate has been approached through various routes, often starting from 9β,11β-epoxy-17α,21-dihydroxy-16α-methyl-1,4-pregnadien-3,20-dione. A significant advancement in its synthesis is the direct esterification of the 17-hydroxy group of this compound with 2-furoyl chloride without the need for protecting the 11-hydroxy group, which was a surprising discovery as prior art suggested this was not feasible.[3]
A common industrial synthesis route involves the following key transformations:
-
Starting Material: 9β,11β-epoxy-17α,21-dihydroxy-16α-methyl-3,20-dioxo-pregna-1,4-diene (also known as 8-DM).[1]
-
Esterification: Reaction with 2-furoyl chloride to introduce the furoate ester at the C17 position.[3][4]
-
Chlorination and Ring Opening: Introduction of chlorine at the C9 and C21 positions and opening of the epoxide ring to form the 9α-chloro-11β-hydroxy structure.[4][5]
One-pot synthesis methods have also been developed to simplify the process, reduce waste, and avoid the isolation of intermediates.[5]
Experimental Protocols
Direct Esterification of this compound
This protocol is adapted from a patented process for the direct esterification of this compound.[3]
Materials:
-
This compound
-
Methylene (B1212753) chloride
-
2-Furoyl chloride
-
Water
-
8N aqueous sodium hydroxide (B78521) solution
Procedure:
-
Suspend 30 g of this compound in 300 ml of methylene chloride and cool the suspension to 0°C to 5°C.
-
Add 57 ml of triethylamine at this temperature.
-
Slowly add 24 ml of 2-Furoyl chloride, maintaining the temperature between 5°C and 10°C.
-
Stir the mixture at 8°C to 12°C until the concentration of this compound is below 0.2% as determined by HPLC.
-
Cool the reaction solution to between -5°C and 5°C and add 120 ml of water with stirring.
-
After stirring for 1 hour at 10°C to 15°C, cool the mixture to between 0°C and 5°C.
-
Separate the lower organic layer. Add 120 ml of water and adjust the pH to between 5 and 6 with approximately 30 ml of 8N aqueous sodium hydroxide solution.
-
After stirring for 2 hours, separate the organic layer and wash it with 120 ml of water.
-
Concentrate the organic solution containing the this compound 17-(2-furoate) by distillation to a volume of 120 ml.
-
Add 120 ml of methanol and concentrate the mixture to 120 ml. Repeat this procedure twice.
-
Slowly cool the reaction mixture to between 20°C and 25°C, then further cool to between 0°C and 5°C and stir for 2 hours.
-
Collect the resulting precipitate by filtration and dry to obtain this compound furoate.
One-Pot Synthesis of this compound Furoate
This protocol describes a one-pot synthesis method starting from 9β,11β-epoxy-17α,21-dihydroxy-16α-methyl-1,4-pregnadien-3,20-dione (8DM).[5]
Materials:
-
Compound 8DM
-
Organic solvent (e.g., alkyl halide with carbon number < 6)
-
Chlorinated reagent (e.g., sulfonyl chloride reagent)
-
Catalyst (e.g., organic base)
-
Furoyl chloride
-
Acid solution
-
Concentrated hydrochloric acid
-
Glacial acetic acid
Procedure:
-
Step 1: Add compound 8DM to an organic solvent and then add a chlorinated reagent.
-
Step 2: Add a catalyst, then dropwise add furoyl chloride. After the reaction, add an acid solution and combine the chloroalkane layers.
-
Step 3: Add a mixed solution of concentrated hydrochloric acid and glacial acetic acid to the chloroalkane layer. Allow to stand and layer to obtain the target product, this compound furoate.
Quantitative Data from Synthesis and Characterization
| Parameter | Value | Reference |
| Overall Yield (from intermediate 3) | 68% | [4] |
| Overall Yield (from intermediate 6) | 30% | [4] |
| Isolated Yield (crystallization from 6) | 71% | [4] |
| Mass Yield (crude) | 102.2% | [6] |
| Mass Yield (refined) | 93.8% | [6] |
| Purity (refined) | 99.23% | [6] |
| Purity (from one-pot synthesis) | > 99.20% | [7] |
| In vitro Protein Binding | 98% to 99% | [8] |
| Bioavailability (nasal spray) | <1% | [8] |
Mechanism of Action
This compound furoate is a glucocorticoid that exerts its effects by binding to glucocorticoid receptors (GR) located in the cytoplasm of cells.[2][9] This binding event initiates a cascade of molecular events:
-
Receptor Binding: this compound furoate, being lipophilic, diffuses across the cell membrane and binds to the GR.[9][10]
-
Translocation: The this compound furoate-GR complex then translocates into the nucleus.[2][9]
-
Gene Transcription Modulation: In the nucleus, the complex binds to specific DNA sequences known as glucocorticoid response elements (GREs).[9] This interaction modulates the transcription of various genes.
-
Anti-inflammatory Effects:
-
Inhibition of Pro-inflammatory Genes: It downregulates the expression of genes that code for pro-inflammatory cytokines, chemokines, and enzymes like COX-2.[9]
-
Upregulation of Anti-inflammatory Genes: It promotes the synthesis of anti-inflammatory proteins, such as lipocortin-1, which inhibits phospholipase A2, a key enzyme in the production of inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[9]
-
This mechanism ultimately leads to the suppression of the inflammatory response, reduction of itching, and vasoconstriction.[2][11]
Key In Vitro and In Vivo Studies
Numerous clinical trials have demonstrated the efficacy and safety of this compound furoate in various formulations.
-
Allergic Rhinitis: A phase III non-inferiority study compared a new formulation of this compound furoate nasal spray to a control drug (Nasonex®). The study concluded that the new formulation was non-inferior in efficacy and safety for treating persistent allergic rhinitis.[12] The primary endpoint was the percentage of patients with a reduction of at least 0.55 in the nasal index score (NIS) after four weeks.[12]
-
Asthma: Studies have shown that inhaled this compound furoate improves lung function and asthma symptoms.[13] A 12-week study evaluated the efficacy and safety of a combination of this compound furoate and formoterol (B127741) (MF/F) in patients with persistent asthma. The study found that the MF/F combination significantly improved the mean change in FEV1 AUC from baseline compared to this compound furoate alone.[14]
-
Dermatoses: Clinical trials have shown that 0.1% this compound furoate cream and ointment are significantly more effective than vehicle in treating corticosteroid-responsive dermatoses, including atopic dermatitis and psoriasis.[15]
Quantitative Data from Clinical Trials
| Indication | Formulation | Key Finding | Value | Reference |
| Allergic Rhinitis | Nasal Spray | Reduction in Nasal Index Score (NIS) after 4 weeks | ≥ 0.55 | [12] |
| Persistent Asthma | Inhaler (MF/F 400/10 µg) | Mean change in FEV1 AUC (0-12h) from baseline to week 12 | 4.19 L x hour | [14] |
| Persistent Asthma | Inhaler (MF 400 µg) | Mean change in FEV1 AUC (0-12h) from baseline to week 12 | 2.04 L x hour | [14] |
| Eosinophilic Esophagitis | Muco-adhesive polymer film (ESO-101) | Mean reduction in peak eosinophil counts (28 days) | 49 eos/hpf | [16] |
Conclusion
This compound furoate is a well-established synthetic corticosteroid with a proven track record of efficacy and safety in treating a range of inflammatory conditions. Its discovery and the subsequent development of innovative synthesis processes have made it a valuable therapeutic agent. The detailed understanding of its mechanism of action continues to support its application in existing and emerging therapeutic areas. This guide provides core technical information to aid researchers and drug development professionals in their work with this important molecule.
References
- 1. Multi-Gram Scale Synthesis and Characterization of this compound Furoate EP Impurity C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Furoate: The Ultimate Guide! | OCTAGONCHEM [octagonchem.com]
- 3. US6177560B1 - Process for the preparation of this compound furoate - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. CN112110975A - Method for synthesizing this compound furoate by one-pot process - Google Patents [patents.google.com]
- 6. This compound furoate synthesis - chemicalbook [chemicalbook.com]
- 7. CN113512085A - Preparation method of this compound furoate - Google Patents [patents.google.com]
- 8. mims.com:443 [mims.com:443]
- 9. What is the mechanism of this compound Furoate? [synapse.patsnap.com]
- 10. This compound Furoate | C27H30Cl2O6 | CID 441336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. This compound furoate in the treatment of mild, moderate, or severe persistent allergic rhinitis: a non-inferiority study (PUMA) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Twelve-week efficacy and safety study of this compound furoate/formoterol 200/10 microg and 400/10 microg combination treatments in patients with persistent asthma previously receiving high-dose inhaled corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. longdom.org [longdom.org]
- 16. mdpi.com [mdpi.com]
Mometasone's Effect on Gene Transcription in Airway Smooth Muscle Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the molecular mechanisms underlying the therapeutic effects of mometasone furoate on airway smooth muscle (ASM) cells, with a specific focus on its impact on gene transcription. This compound, a potent synthetic corticosteroid, is a cornerstone in the management of asthma, primarily due to its anti-inflammatory properties. Its influence on ASM cells, key players in airway hyperresponsiveness and remodeling, is critical to its efficacy. This document provides a comprehensive overview of the signaling pathways involved, quantitative data on gene expression changes, and detailed experimental protocols relevant to studying these effects.
Core Mechanisms of this compound Action in Airway Smooth Muscle Cells
This compound furoate, like other glucocorticoids, exerts its effects on ASM cells primarily through the glucocorticoid receptor (GR). As a lipophilic molecule, it readily crosses the cell membrane and binds to the cytoplasmic GR, which is part of a multiprotein complex.[1] This binding event triggers a conformational change, leading to the dissociation of chaperone proteins and the translocation of the activated this compound-GR complex into the nucleus.[1] Once in the nucleus, the complex modulates gene transcription through two principal mechanisms: transactivation and transrepression.
Transactivation: The this compound-GR homodimer binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This interaction enhances the transcription of genes encoding anti-inflammatory proteins. Key examples of such upregulated proteins in the context of airway inflammation include:
-
Mitogen-activated protein kinase phosphatase-1 (MKP-1): This enzyme dephosphorylates and inactivates pro-inflammatory mitogen-activated protein kinases (MAPKs) like p38 MAPK.[1]
-
Glucocorticoid-induced leucine (B10760876) zipper (GILZ): GILZ can interfere with pro-inflammatory signaling pathways.[1]
-
Beta-2 adrenergic receptor (β2AR): Glucocorticoids can increase the transcription of the β2AR gene, leading to an increased density of these receptors on ASM cells and enhancing the bronchodilatory effects of β2-agonists.[1]
Transrepression: The activated GR can also repress the expression of pro-inflammatory genes without directly binding to DNA. It achieves this by physically interacting with and inhibiting the activity of key pro-inflammatory transcription factors, most notably:
-
Nuclear Factor-kappa B (NF-κB): A central regulator of the inflammatory response, NF-κB drives the expression of numerous cytokines, chemokines, and adhesion molecules. The this compound-GR complex can bind to NF-κB, preventing it from binding to its DNA response elements and initiating transcription.[1]
-
Activator Protein-1 (AP-1): Another critical transcription factor involved in inflammation and cell proliferation, AP-1 activity can also be suppressed by the activated GR through protein-protein interactions.[1]
These dual actions of transactivation and transrepression result in a powerful anti-inflammatory effect within the airways, contributing to the therapeutic benefits of this compound in asthma.
Signaling Pathways Modulated by this compound
The therapeutic efficacy of this compound in ASM cells is intricately linked to its ability to modulate key intracellular signaling pathways that govern inflammation and cellular proliferation.
Glucocorticoid Receptor Signaling Pathway
The canonical GR signaling pathway is the primary route through which this compound mediates its effects. The journey from cytoplasmic binding to nuclear gene regulation is a well-orchestrated process.
Interaction with MAPK and NF-κB Signaling Pathways
The anti-inflammatory actions of this compound are largely mediated by its interference with the MAPK and NF-κB signaling cascades, which are often activated by pro-inflammatory stimuli in asthma.
Quantitative Data on Gene Expression Changes
While comprehensive transcriptomic data for this compound's effects specifically on human ASM cells is limited in publicly available literature, studies on other glucocorticoids like budesonide (B1683875) provide valuable insights into the expected scale of gene expression changes. It is important to note that while the general mechanisms are conserved, the precise magnitude of effect on individual genes may vary between different glucocorticoid molecules.
Transcriptomic Changes Induced by Glucocorticoids in Human Airway Smooth Muscle Cells
A study utilizing RNA sequencing (RNA-Seq) on primary human ASM cells treated with the glucocorticoid budesonide (100 nM for 24 hours) revealed a substantial number of differentially expressed genes.[2][3]
| Cell Source | Treatment | Number of Differentially Expressed Genes | Key Upregulated Genes | Key Downregulated Genes | Reference |
| ASM cells from non-asthmatic donors | Budesonide (100 nM) | 7,835 | FKBP5, GLUL, PER1, TSC22D3, CRISPLD2, KLF15 | Genes associated with cytokine and chemokine pathways | [2][3] |
| ASM cells from donors with fatal asthma | Budesonide (100 nM) | 6,957 | FKBP5, GLUL, PER1, TSC22D3, CRISPLD2, KLF15 | Genes associated with cytokine and chemokine pathways | [2][3] |
Note: The similarity in the number and identity of regulated genes between asthmatic and non-asthmatic donor cells suggests that the primary response to glucocorticoids at the transcriptomic level is largely conserved.[2][3]
This compound's Effect on Mucin Gene Expression in Airway Epithelial Cells
A study on human airway epithelial cells (NCI-H292) demonstrated the inhibitory effect of this compound furoate on the expression of mucin genes, which are relevant to the pathophysiology of asthma. While not ASM cells, this data provides quantitative evidence of this compound's transcriptional regulatory activity in airway cells.
| Gene | Stimulant | This compound Furoate Concentration | Inhibition of Gene Expression | Reference |
| MUC2 | PMA (200 nM) | 1-500 ng/mL | Significant inhibition (p<0.05) | [4][5] |
| MUC5AC | PMA (200 nM) | 1-500 ng/mL | Significant inhibition (p<0.05) | [4][5] |
| TNF-α | PMA (200 nM) | 1-500 ng/mL | Dose-dependent inhibition (p<0.05) | [4] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to investigate the effects of this compound on gene transcription in ASM cells.
Primary Human Airway Smooth Muscle Cell Culture and this compound Treatment
This protocol outlines the steps for establishing and maintaining primary human ASM cell cultures and their subsequent treatment with this compound furoate.
References
- 1. researchgate.net [researchgate.net]
- 2. Airway Smooth Muscle–Specific Transcriptomic Signatures of Glucocorticoid Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Airway Smooth Muscle-Specific Transcriptomic Signatures of Glucocorticoid Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Furoate Suppresses PMA-Induced MUC-5AC and MUC-2 Production in Human Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Furoate Suppresses PMA-Induced MUC-5AC and MUC-2 Production in Human Airway Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Systemic Bioavailability of Inhaled Mometasone Furoate
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mometasone furoate (MF) is a potent synthetic glucocorticoid utilized for its anti-inflammatory properties in the long-term management of persistent asthma.[1][2] Administered via oral inhalation, its therapeutic efficacy is maximized by high local lung deposition, while minimizing systemic exposure is critical for a favorable safety profile. This document provides a comprehensive technical overview of the systemic bioavailability of inhaled this compound furoate, detailing its pharmacokinetic profile, metabolic pathways, and the experimental methodologies used for its characterization. Quantitative data from key studies are presented to offer a comparative perspective on its systemic absorption following administration via different inhalation devices.
Pharmacokinetic Profile
The systemic bioavailability of inhaled this compound furoate is exceptionally low. Following oral inhalation, a significant portion of the dose is swallowed, while the fraction deposited in the lungs is available for local action and potential systemic absorption.
Absorption and Bioavailability
Studies have consistently demonstrated that the absolute systemic bioavailability of inhaled this compound furoate is less than 1%.[1][3][4][5] In a study involving healthy subjects, following a single inhaled 400 mcg dose from a dry-powder inhaler (DPI), plasma concentrations for most subjects were near or below the lower limit of quantitation (50 pg/mL).[1][3] This low bioavailability is attributed to poor absorption from the gastrointestinal tract and extensive first-pass metabolism in the liver for the swallowed portion of the drug.[5]
However, it is important to note that some analyses have questioned the <1% bioavailability figure, suggesting that it may be an underestimation resulting from insufficient analytical sensitivity in early studies.[6][7][8] More sensitive assays and different delivery devices can yield different pharmacokinetic outcomes. For instance, systemic exposure (AUC) of MF delivered via the Breezhaler® (BH) device was found to be 1.8 to 1.9-fold higher than when delivered via the Twisthaler® (TH) device.[9]
The pathway of inhaled this compound furoate from administration to elimination is depicted below.
Distribution
Once in systemic circulation, this compound furoate is subject to distribution throughout the body. Specific details on its volume of distribution following inhalation are limited due to low plasma concentrations.
Metabolism
This compound furoate undergoes extensive hepatic metabolism.[4][5] In-vitro studies have confirmed that the Cytochrome P450 3A4 (CYP3A4) isoenzyme is primarily responsible for its metabolism.[1] Despite extensive metabolism, no major metabolites have been identified in plasma.[1][5] Co-administration with strong CYP3A4 inhibitors, such as ketoconazole, can lead to increased plasma concentrations of this compound.[1]
Excretion
Following administration of a radiolabeled inhaled dose, radioactivity was primarily excreted in the feces (a mean of 74%), with a smaller fraction appearing in the urine (a mean of 8%).[1] The fecal excretion consists of both metabolites and a significant amount of unchanged drug that was swallowed and not absorbed.[3][5] The terminal half-life following intravenous administration is approximately 4.5 to 5 hours.[3][4][5]
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters from various clinical studies. These studies highlight differences based on the inhaler device, patient population, and dosing regimen.
Table 1: Pharmacokinetic Parameters of Inhaled this compound Furoate in Healthy Subjects
| Study Reference | Inhaler Type | Dose (mcg) | N | Cmax (pg/mL) | AUC (pg·h/mL) | Tmax (h) |
|---|---|---|---|---|---|---|
| FDA[1] | MDI (MF/F*) | 800 (BID) | - | 227 | 2060 (0-12h) | - |
| B. D. Med.[3] | DPI | 400 (single) | 24 | <50 (LOQ) | - | - |
| B. D. Med.[3] | MDI-AP | 400 (single) | 24 | <50 (LOQ) | - | - |
| ERS Pubs[9] | TH (DPI) | 400 (single) | 20 | - | - | 3.0 (median) |
| ERS Pubs[9] | BH (DPI) | 400 (single) | 20 | - | - | 0.375-2 (median) |
*MF/F: this compound Furoate/Formoterol Fumarate (B1241708) combination inhaler. Data shown for MF component. *LOQ: Limit of Quantification.
Table 2: Pharmacokinetic Parameters of Inhaled this compound Furoate in Patient Populations
| Study Reference | Population | Inhaler Type | Dose (mcg) | N | Cmax (pg/mL) | AUC (pg·h/mL) | Tmax (h) |
|---|---|---|---|---|---|---|---|
| FDA[1] | Asthma | MDI (MF/F*) | 400 (BID) | - | 57 | 542 (0-12h) | - |
| NIH[10][11] | COPD | MDI (MF/F*) | 400 (BID) | 14 | 45.4 | 362.3 (0-12h) | 3.0 (median) |
| NIH[10][11] | COPD | DPI | 400 (BID) | 14 | 60.1 | 453.1 (0-12h) | 1.0 (median) |
*MF/F: this compound Furoate/Formoterol Fumarate combination inhaler. Data shown for MF component.
Experimental Protocols
The determination of pharmacokinetic parameters for inhaled corticosteroids requires rigorous clinical trial designs. A typical workflow for such a study is outlined below.
Representative Study Design
Many pivotal studies utilize a randomized, open-label, crossover design.[3][9][11]
-
Phase I (Screening): Subjects undergo a screening process to ensure they meet inclusion criteria, such as age, health status (healthy or with stable asthma/COPD), and specific lung function parameters (e.g., FEV1).[12][13] Exclusion criteria typically include recent use of other corticosteroids or respiratory tract infections.[13]
-
Phase II (Treatment Periods): Enrolled subjects are randomized to a sequence of treatments. For instance, in a three-way crossover study, a subject might receive a single dose of MF via DPI, MDI, and an intravenous (IV) infusion in separate, sequential periods, with a washout phase between each.[3][11]
-
Phase III (Pharmacokinetic Sampling): Following drug administration, serial venous blood samples are collected at predetermined time points (e.g., pre-dose, and at 5, 15, 30, 60 minutes, and 2, 3, 4, 6, 8, 12 hours post-dose).[14]
-
Phase IV (Bioanalysis): Plasma is separated from the blood samples by centrifugation. The concentration of this compound furoate in the plasma is then determined using a validated, highly sensitive analytical method, typically liquid chromatography with tandem mass spectrometry (LC-MS/MS).[15] The lower limit of quantification (LLOQ) for these assays is critical and often in the range of 15-50 pg/mL.[3][14]
-
Phase V (Data Analysis): The resulting plasma concentration-time data are used to calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC using noncompartmental analysis software (e.g., WinNonlin®).[10][14]
Mechanism of Action: Glucocorticoid Receptor Signaling
The anti-inflammatory effects of this compound furoate are mediated through its interaction with the glucocorticoid receptor (GR).[16][17]
-
Ligand Binding: As a lipophilic molecule, MF crosses the cell membrane and binds to the GR located in the cytoplasm.[16][17] The inactive GR is part of a complex with chaperone proteins like heat shock protein 90 (HSP90).[18]
-
Receptor Activation & Translocation: Upon binding MF, the GR undergoes a conformational change, dissociates from the chaperone complex, and the activated MF-GR complex translocates into the nucleus.[16][17][18]
-
Gene Regulation: Inside the nucleus, the MF-GR complex dimerizes and binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes.[16][17][18]
-
Transactivation: Binding to GREs upregulates the transcription of genes encoding anti-inflammatory proteins, such as lipocortin-1, GILZ (glucocorticoid-induced leucine (B10760876) zipper), and MKP-1 (mitogen-activated protein kinase phosphatase-1).[16][17] Lipocortin-1 inhibits phospholipase A2, thereby blocking the production of inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[16]
-
Transrepression: The activated GR monomer can also inhibit the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1. This "tethering" mechanism downregulates the expression of genes encoding pro-inflammatory cytokines (e.g., IL-1, IL-5), chemokines, and adhesion molecules.[16][19]
-
References
- 1. fda.gov [fda.gov]
- 2. Inhaled this compound furoate: a review of its use in adults and adolescents with persistent asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioavailability and metabolism of this compound furoate following administration by metered-dose and dry-powder inhalers in healthy human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. researchgate.net [researchgate.net]
- 6. Bioavailability and metabolism of this compound furoate: pharmacology versus methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. publications.ersnet.org [publications.ersnet.org]
- 9. publications.ersnet.org [publications.ersnet.org]
- 10. Comparison of the systemic bioavailability of this compound furoate after oral inhalation from a this compound furoate/formoterol fumarate metered-dose inhaler versus a this compound furoate dry-powder inhaler in patients with chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. A randomized, open-label, pragmatic study to assess reliever-triggered inhaled corticosteroid in African American/Black and Hispanic/Latinx adults with asthma: Design and methods of the PREPARE trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. Plasma concentrations of inhaled corticosteroids in relation to airflow obstruction in asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. What is the mechanism of this compound Furoate? [synapse.patsnap.com]
- 17. researchgate.net [researchgate.net]
- 18. Molecular mechanisms of glucocorticoids action: implications for treatment of rhinosinusitis and nasal polyposis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Review of the molecular and cellular mechanisms of action of glucocorticoids for use in asthma. | Semantic Scholar [semanticscholar.org]
The Effect of Mometasone on the NF-κB Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mometasone furoate, a potent synthetic glucocorticoid, exerts significant anti-inflammatory effects primarily through the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. This document provides an in-depth technical overview of the molecular mechanisms by which this compound inhibits NF-κB activity. It includes a summary of quantitative data on its inhibitory effects, detailed experimental protocols for key assays, and visual diagrams of the signaling pathway and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development and inflammatory disease research.
Introduction: this compound and the NF-κB Signaling Pathway
This compound furoate is a widely prescribed corticosteroid for the treatment of various inflammatory conditions, including asthma, allergic rhinitis, and dermatitis.[1] Its therapeutic efficacy is largely attributed to its ability to suppress the production of pro-inflammatory mediators. At the cellular level, a primary target of this compound is the NF-κB signaling pathway, a critical regulator of the inflammatory response.[2][3]
The NF-κB family of transcription factors, in their inactive state, are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[2][3] Upon stimulation by pro-inflammatory signals such as cytokines (e.g., TNF-α, IL-1) or pathogens, the IκB kinase (IKK) complex becomes activated. IKK then phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This event unmasks the nuclear localization signal (NLS) on the NF-κB p65/p50 heterodimer, allowing its translocation into the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, initiating the transcription of a wide array of pro-inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules.[2][3]
Mechanism of this compound-Mediated NF-κB Inhibition
This compound, like other glucocorticoids, modulates NF-κB signaling through several interconnected mechanisms, primarily mediated by the glucocorticoid receptor (GR).
-
Direct Transrepression: Upon binding this compound, the GR translocates to the nucleus and physically interacts with the p65 subunit of NF-κB.[3] This protein-protein interaction is thought to sterically hinder NF-κB from binding to its cognate DNA sequences, thereby preventing the transcription of pro-inflammatory genes.[3]
-
Induction of IκBα Expression: The this compound-GR complex can also bind to Glucocorticoid Response Elements (GREs) in the promoter region of the gene encoding IκBα, leading to its increased transcription and synthesis. The newly synthesized IκBα can then enter the nucleus, bind to NF-κB, and facilitate its export back to the cytoplasm, effectively terminating the NF-κB-mediated transcriptional response.
-
Competition for Coactivators: Both GR and NF-κB require the recruitment of transcriptional coactivators, such as CREB-binding protein (CBP)/p300, to initiate gene transcription. It is hypothesized that the activated GR competes with NF-κB for these limited pools of coactivators, leading to a reduction in NF-κB-dependent gene expression.
The following diagram illustrates the canonical NF-κB signaling pathway and the points of inhibition by this compound.
References
- 1. This compound furoate inhibits growth of acute leukemia cells in childhood by regulating PI3K signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound furoate inhibits tumor progression and promotes apoptosis through activation of the AMPK/mTOR signaling pathway in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. physoc.org [physoc.org]
Mometasone Furoate: An In-depth Technical Guide on its Interaction with Cellular Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mometasone furoate is a potent synthetic corticosteroid renowned for its high affinity and selectivity for the glucocorticoid receptor (GR), underpinning its widespread use in the treatment of inflammatory conditions such as asthma, allergic rhinitis, and dermatitis.[1][2] While its primary mechanism of action involves the modulation of gene expression through the GR, a comprehensive understanding of its interaction with other cellular receptors is crucial for a complete pharmacological profile and for anticipating potential off-target effects. This technical guide provides an in-depth analysis of this compound furoate's engagement with various steroid hormone receptors and explores its non-genomic signaling activities.
Core Interaction Profile: Glucocorticoid Receptor
This compound furoate exhibits a remarkably high binding affinity for the glucocorticoid receptor, significantly surpassing that of older corticosteroids like dexamethasone (B1670325).[3] This high affinity is a key determinant of its clinical potency.
Quantitative Data: Glucocorticoid Receptor Binding Affinity
The relative binding affinity (RBA) of this compound furoate for the human glucocorticoid receptor has been consistently reported to be approximately 21 to 22 times that of dexamethasone.
| Compound | Relative Binding Affinity (RBA) vs. Dexamethasone (RBA = 100) | Reference |
| This compound Furoate | ~2100 - 2244 | [4] |
| Fluticasone Propionate | ~1775 - 1800 | [3][4] |
| Budesonide | ~855 | [4] |
| Dexamethasone | 100 | [3] |
Metabolites of this compound furoate also retain significant, albeit lower, affinity for the glucocorticoid receptor.
| Metabolite/Degradation Product | Relative Receptor Affinity (RRA) vs. Dexamethasone (RRA = 100) | Reference |
| This compound Furoate | 2244 | [5] |
| 6β-hydroxy this compound furoate | 206 ± 15 | [5] |
| 9,11-epoxy this compound furoate | 220 ± 22 | [5] |
| This compound | ~800 | [5] |
Cross-Reactivity with Other Steroid Receptors
While highly selective for the GR, this compound furoate demonstrates notable interactions with other members of the steroid receptor superfamily, particularly the mineralocorticoid, progesterone (B1679170), and to a lesser extent, the androgen receptors. It shows no significant activity at the estrogen receptor.[6]
Quantitative Data: Interaction with Other Steroid Receptors
| Receptor | Activity of this compound Furoate | Quantitative Data | Reference |
| Mineralocorticoid Receptor (MR) | Potent Partial Agonist | EC50 = 3 nM (30% efficacy) | [6] |
| Progesterone Receptor (PR) | Very Potent Agonist | EC50 = 50 pM | [6] |
| Androgen Receptor (AR) | Weak Antagonist | IC50 = 70 nM | [6] |
| Estrogen Receptor (ER) | No Activity | - | [6] |
Signaling Pathways
Classical Genomic Signaling Pathway
The primary mechanism of action of this compound furoate is through the classical genomic pathway. Upon entering the cell, it binds to the cytosolic glucocorticoid receptor, leading to a conformational change, dissociation of heat shock proteins, and translocation of the receptor-ligand complex into the nucleus. This complex then dimerizes and binds to glucocorticoid response elements (GREs) on DNA, leading to the transactivation of anti-inflammatory genes and the transrepression of pro-inflammatory genes.
Non-Genomic Signaling Pathway
This compound furoate can also elicit rapid, non-genomic effects that are independent of gene transcription. These effects are mediated through a membrane-bound glucocorticoid receptor (mGR) and involve the modulation of intracellular signaling cascades, such as the phospholipase C (PLC) pathway.[1]
PI3K/AKT/mTOR Signaling Pathway
Recent studies have indicated that this compound furoate can inhibit the proliferation and induce apoptosis in certain cancer cell lines, such as childhood acute lymphoblastic leukemia cells, by downregulating the PI3K/AKT/mTOR signaling pathway.[6][7][8] This pathway is crucial for cell growth, survival, and proliferation.
Experimental Protocols
Radioligand Binding Assay for Glucocorticoid Receptor Affinity
This protocol outlines a competitive radioligand binding assay to determine the relative binding affinity of this compound furoate for the glucocorticoid receptor.
Objective: To quantify the affinity of this compound furoate for the human glucocorticoid receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Human lung tissue or a cell line expressing the human glucocorticoid receptor (e.g., A549 cells).[9]
-
Radiolabeled ligand (e.g., [³H]-dexamethasone).
-
Unlabeled this compound furoate and dexamethasone (for standard curve).
-
Binding buffer (e.g., Tris-HCl buffer with protease inhibitors).
-
Wash buffer.
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Receptor Preparation: Prepare a cytosolic fraction containing the glucocorticoid receptor from human lung tissue or cultured cells by homogenization and centrifugation.
-
Competition Binding: In a multi-well plate, incubate a fixed concentration of the radiolabeled ligand with the receptor preparation in the presence of increasing concentrations of unlabeled this compound furoate or dexamethasone.
-
Incubation: Incubate the mixture at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radiolabeled ligand against the logarithm of the competitor concentration. Calculate the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled ligand). The relative binding affinity can be calculated by comparing the IC50 of this compound furoate to that of dexamethasone.
Cell-Based Reporter Gene Assay for Functional Activity
This protocol describes a cell-based reporter gene assay to assess the functional agonist or antagonist activity of this compound furoate at various steroid receptors.
Objective: To measure the ability of this compound furoate to activate or inhibit transcription mediated by a specific steroid receptor.
Materials:
-
A suitable mammalian cell line (e.g., HeLa or COS-1) that does not endogenously express the receptor of interest.[6]
-
An expression vector for the human steroid receptor (e.g., MR, PR, or AR).
-
A reporter vector containing a hormone response element (e.g., MMTV promoter) driving the expression of a reporter gene (e.g., luciferase).[6]
-
Transfection reagent.
-
Cell culture medium.
-
This compound furoate and reference agonists/antagonists.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Transfection: Co-transfect the mammalian cells with the steroid receptor expression vector and the reporter vector using a suitable transfection reagent.
-
Cell Plating: Plate the transfected cells in a multi-well plate and allow them to adhere.
-
Compound Treatment: Treat the cells with varying concentrations of this compound furoate. For antagonist assays, co-treat with a known agonist.
-
Incubation: Incubate the cells for a specified period (e.g., 24 hours) to allow for receptor activation and reporter gene expression.
-
Cell Lysis: Lyse the cells to release the reporter protein.
-
Luciferase Assay: Add the luciferase assay reagent to the cell lysate and measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., vehicle-treated cells). Plot the normalized activity against the logarithm of the this compound furoate concentration to determine the EC50 (for agonist activity) or IC50 (for antagonist activity).
Conclusion
This compound furoate is a highly potent glucocorticoid with a strong and selective affinity for the glucocorticoid receptor, which is the primary driver of its anti-inflammatory effects. However, this technical guide highlights that its pharmacological profile is more complex, with significant interactions at the mineralocorticoid and progesterone receptors, and weaker antagonism at the androgen receptor. Furthermore, the elucidation of its involvement in non-genomic and PI3K/AKT/mTOR signaling pathways opens new avenues for understanding its broader cellular effects. For drug development professionals, this comprehensive understanding is essential for optimizing therapeutic applications and mitigating potential side effects. Further research into the specific molecular determinants of these off-target interactions will be invaluable for the design of next-generation corticosteroids with even greater selectivity and improved therapeutic indices.
References
- 1. tandfonline.com [tandfonline.com]
- 2. In vitro glucocorticoid receptor binding and transcriptional activation by topically active glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human receptor kinetics, tissue binding affinity, and stability of this compound furoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Significant receptor affinities of metabolites and a degradation product of this compound furoate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. publications.ersnet.org [publications.ersnet.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound furoate inhibits tumor progression and promotes apoptosis through activation of the AMPK/mTOR signaling pathway in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Mometasone's Impact on Skin Barrier Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mometasone furoate, a potent synthetic corticosteroid, is widely utilized in the management of inflammatory dermatoses. Its therapeutic efficacy is primarily attributed to its anti-inflammatory and immunosuppressive properties. However, the intricate effects of this compound on the multifaceted components of the skin barrier are not fully elucidated and are a subject of ongoing research. The skin barrier, a complex and dynamic structure, is essential for preventing water loss, protecting against environmental insults, and maintaining overall homeostasis. This technical guide provides an in-depth analysis of the current understanding of this compound's effects on key aspects of skin barrier function, including transepidermal water loss (TEWL), epidermal lipid composition, tight junction integrity, and corneocyte structure. This document summarizes quantitative data from pertinent studies, details relevant experimental methodologies, and visualizes the underlying molecular pathways to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.
Introduction: The Skin Barrier and the Role of this compound
The epidermal barrier is a sophisticated system composed of the stratum corneum, tight junctions, and a complex lipid matrix. The stratum corneum, the outermost layer, consists of terminally differentiated keratinocytes, known as corneocytes, embedded in a lipid-rich extracellular matrix. This "brick and mortar" structure is critical for the skin's permeability barrier function. The primary lipids in this matrix are ceramides, cholesterol, and free fatty acids, which are organized into lamellar structures. Below the stratum corneum, tight junctions in the granular layer form a seal between keratinocytes, regulating the paracellular flow of water and solutes.
This compound furoate, as a glucocorticoid, exerts its effects by binding to the glucocorticoid receptor (GR) in the cytoplasm of skin cells, including keratinocytes.[1] This ligand-receptor complex then translocates to the nucleus, where it modulates the transcription of a wide array of genes.[1] These genomic effects lead to the downregulation of pro-inflammatory cytokines and other inflammatory mediators.[1] Beyond its well-established anti-inflammatory actions, emerging research suggests that this compound can also influence the structural and functional components of the skin barrier. Understanding these effects is crucial for optimizing therapeutic strategies and developing novel dermatological treatments.
Quantitative Analysis of this compound's Effects on Skin Barrier Parameters
The impact of this compound on skin barrier function has been investigated in several clinical and preclinical studies. The results, however, can be variable depending on the study design, patient population, and the formulation of the this compound product.
Transepidermal Water Loss (TEWL) and Skin Hydration
TEWL is a key indicator of skin barrier integrity, with higher values indicating a compromised barrier. Skin hydration is typically measured by corneometry, which assesses the electrical capacitance of the stratum corneum.
| Study | Patient Population | Treatment | Duration | Change in TEWL | Change in Skin Hydration | Reference |
| Kim et al. (2014) | Healthy Volunteers | 0.1% this compound Furoate Hydrogel | Single Application | ↓ 43% at 2h, ↓ 29% at 24h | ↑ 38% at 24h | [2] |
| So et al. (2015) | Allergic Contact Dermatitis | 0.1% this compound Furoate Cream | 3 weeks | No significant change | No significant change | [1] |
| Kim et al. (2014) | Eczema | 0.1% this compound Furoate in Multi-Lamellar Emulsion | 15 days | ↓ (Improvement ratio: 48.30%) | Not Reported | [3] |
Epidermal Lipid Composition
The composition and organization of stratum corneum lipids, particularly ceramides, are critical for a competent skin barrier.
| Study | Patient Population | Treatment | Duration | Key Findings in Lipid Composition | Reference |
| Dähnhardt et al. (2020) | Atopic Dermatitis | 0.1% this compound Furoate Cream | 12 weeks (proactive) | ↑ Total Ceramides, ↑ Ceramide NP | [4] |
Note: The study by Dähnhardt et al. (2020) also compared this compound with tacrolimus (B1663567) ointment and found that while both increased ceramide levels, the effect was more pronounced with tacrolimus.[4]
Signaling Pathways Modulated by this compound in Keratinocytes
This compound's influence on the skin barrier is mediated through the glucocorticoid receptor (GR), which can regulate gene expression through both genomic and non-genomic pathways.
Genomic Pathway of Glucocorticoid Receptor Signaling
The classical mechanism of action involves the binding of this compound to the cytoplasmic GR, leading to its translocation to the nucleus. There, the GR dimer can directly bind to glucocorticoid response elements (GREs) on the DNA to activate or repress gene transcription. This can influence the expression of genes involved in inflammation, keratinocyte differentiation, and lipid synthesis.
Experimental Protocols
This section outlines the methodologies for key experiments cited in the context of this compound's effects on the skin barrier.
Measurement of Transepidermal Water Loss (TEWL)
-
Objective: To non-invasively assess the integrity of the skin's permeability barrier.
-
Instrumentation: An open-chamber evaporimeter (e.g., Tewameter®).
-
Procedure:
-
Acclimatization: Subjects should acclimatize to a temperature and humidity-controlled room (typically 20-22°C and 40-60% relative humidity) for at least 20-30 minutes before measurements.
-
Measurement Site Selection: Define specific, non-hairy areas on the skin for measurement (e.g., volar forearm).
-
Probe Placement: The probe of the evaporimeter is placed gently and perpendicularly on the skin surface without excessive pressure.
-
Data Acquisition: The instrument measures the water vapor gradient. Stable readings are typically obtained after 30-60 seconds. Multiple readings (e.g., three) are taken at each site and averaged.
-
Data Expression: TEWL is expressed in g/m²/h.
-
Analysis of Stratum Corneum Lipid Composition
-
Objective: To quantify the major lipid classes (ceramides, cholesterol, free fatty acids) in the stratum corneum.
-
Sample Collection:
-
Tape Stripping: Successive application and removal of adhesive tape strips to the skin surface to collect layers of the stratum corneum.
-
-
Lipid Extraction:
-
The tape strips are immersed in a solvent mixture, typically chloroform/methanol, to extract the lipids.
-
-
Lipid Analysis (High-Performance Liquid Chromatography-Mass Spectrometry - HPLC-MS):
-
Chromatographic Separation: The lipid extract is injected into an HPLC system equipped with a suitable column (e.g., C18) to separate the different lipid classes and individual lipid species.
-
Mass Spectrometric Detection: The separated lipids are then introduced into a mass spectrometer for detection and quantification based on their mass-to-charge ratio.
-
Data Analysis: The abundance of each lipid species is determined by comparing its peak area to that of known internal standards.
-
In Vitro Reconstructed Human Epidermis (RHE) Model
-
Objective: To provide a controlled, in vitro system for studying the effects of this compound on the epidermis.
-
Cell Culture:
-
Normal human epidermal keratinocytes are cultured on inert polycarbonate filter inserts at the air-liquid interface.
-
-
Model Development:
-
Over a period of approximately two weeks, the keratinocytes proliferate and differentiate to form a stratified epidermis that mimics the in vivo situation, including the formation of a stratum corneum.[5]
-
-
Treatment with this compound:
-
This compound furoate, dissolved in a suitable vehicle (e.g., DMSO), is applied topically to the surface of the RHE or added to the culture medium.
-
-
Endpoint Analysis:
-
After the treatment period, the RHE can be harvested for various analyses, including:
-
Histological examination to assess morphology.
-
Protein expression analysis (e.g., Western blotting, immunofluorescence) for tight junction and cornified envelope proteins.
-
Gene expression analysis (e.g., qPCR) for genes involved in lipid synthesis and keratinocyte differentiation.
-
Barrier function assessment (e.g., by measuring transepithelial electrical resistance - TEER).
-
-
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for investigating the effects of this compound on skin barrier function using both in vivo and in vitro approaches.
Conclusion and Future Directions
This compound furoate's interaction with the skin barrier is complex. While its primary role is to suppress inflammation, evidence suggests it can also modulate key barrier components. The available data indicates that this compound may improve skin hydration and TEWL, particularly in compromised skin and when formulated appropriately. Furthermore, it appears to have a positive influence on ceramide levels, which are crucial for barrier integrity.
However, significant gaps in our understanding remain. The direct effects of this compound on tight junction protein expression and the composition of the cornified envelope in human skin require further investigation with quantitative methodologies. Future research should focus on:
-
Comprehensive Lipidomic and Proteomic Analyses: To obtain a more complete picture of the molecular changes in the stratum corneum following this compound treatment.
-
Advanced In Vitro Models: Utilizing more sophisticated 3D skin models that incorporate immune cells to better mimic inflammatory skin conditions.
-
Head-to-Head Comparator Studies: Comparing the barrier effects of this compound with other topical corticosteroids and non-steroidal anti-inflammatory agents.
A deeper understanding of how this compound modulates the skin barrier will enable the development of more targeted and effective therapies for a range of dermatological disorders, ultimately improving patient outcomes.
References
- 1. bicellscientific.com [bicellscientific.com]
- 2. researchgate.net [researchgate.net]
- 3. A new reconstructed human epidermis for in vitro skin irritation testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oldresearch.unityhealth.to [oldresearch.unityhealth.to]
- 5. Reconstructed human epidermis: a model to study in vitro the barrier function of the skin - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for a Chronic Rhinosinusitis Murine Model for Mometasone Studies
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on establishing and utilizing a murine model of chronic rhinosinusitis (CRS) to study the efficacy of Mometasone Furoate.
Introduction
Chronic rhinosinusitis (CRS) is a persistent inflammatory condition of the nasal passages and sinuses. Murine models are invaluable tools for investigating the pathophysiology of CRS and for the preclinical evaluation of novel therapeutics. This document outlines a protocol for inducing an eosinophilic CRS phenotype in mice using ovalbumin (OVA) and Aspergillus oryzae protease (AP), and its application in studying the therapeutic effects of this compound Furoate, a synthetic corticosteroid with potent anti-inflammatory properties.[1][2][3]
This compound Furoate exerts its anti-inflammatory effects by binding to glucocorticoid receptors and modulating the transcription of genes involved in the inflammatory cascade.[4] It reduces the activity and proliferation of various immune cells, including T-lymphocytes, B-lymphocytes, macrophages, and mast cells, and inhibits the production of pro-inflammatory mediators like cytokines, chemokines, and eicosanoids.[4]
Experimental Protocols
Induction of Chronic Rhinosinusitis Murine Model
This protocol is adapted from studies that successfully induce an eosinophilic CRS phenotype in mice.[2][3]
Materials:
-
BALB/c or C57BL/6 mice (female, 6-8 weeks old)[5]
-
Ovalbumin (OVA), Grade V (Sigma-Aldrich)
-
Aspergillus oryzae protease (AP) (Sigma-Aldrich)
-
Aluminum hydroxide (B78521) gel (Alum) adjuvant (e.g., Imject™ Alum, Thermo Fisher Scientific)
-
Sterile phosphate-buffered saline (PBS), pH 7.4
-
This compound Furoate nasal spray solution
-
Anesthesia (e.g., isoflurane, ketamine/xylazine cocktail)
Protocol:
-
Sensitization Phase (Days 0 and 7):
-
Prepare a sensitizing solution of 100 µg OVA and 2 mg aluminum hydroxide gel in 200 µL of sterile PBS per mouse.
-
Administer the solution via intraperitoneal (i.p.) injection on days 0 and 7.[6]
-
-
Challenge Phase (Weeks 2-7):
-
Control Groups:
-
Healthy Control: Administer sterile PBS instead of OVA/AP during the challenge phase.
-
Vehicle Control (for this compound studies): Administer the vehicle solution of the this compound nasal spray.
-
This compound Furoate Treatment
This protocol is based on an interventional study using a murine CRS model.[2][3]
Protocol:
-
Treatment Period (Weeks 5-7):
-
Beginning in week 5 of the challenge phase, administer this compound Furoate nasal spray (e.g., 10 µL of a 0.05% solution per nostril) to the treatment group of CRS mice daily.[2] This should be done 1 hour prior to the OVA/AP challenge on challenge days.
-
The CRS control group should receive intranasal saline.[2][3]
-
Outcome Evaluation
2.3.1. Histopathological Analysis:
-
At the end of the 7-week protocol, euthanize the mice.
-
Fix the heads in 4% paraformaldehyde, decalcify, and embed in paraffin.[6]
-
Prepare 4-µm coronal sections of the sinonasal cavity.
-
Perform Hematoxylin and Eosin (H&E) staining to assess:[7]
-
Eosinophilic infiltration
-
Epithelial thickness
-
Goblet cell hyperplasia
-
Presence of Charcot-Leyden crystals
-
Subepithelial fibrosis
-
-
Quantify the findings using a scoring system (e.g., 0-3 scale for each parameter).
2.3.2. Cytokine Analysis from Nasal Lavage Fluid (NALF): [8]
-
Prior to euthanasia, perform nasal lavage by instilling and aspirating 200 µL of sterile PBS into the nasal cavity.
-
Centrifuge the collected NALF to pellet cells.
-
Analyze the supernatant for key cytokines involved in eosinophilic inflammation (e.g., IL-4, IL-5, IL-13, eotaxin) using ELISA or a multiplex bead array.[8][9][10]
2.3.3. Inflammatory Cell Counts in Blood and Bronchoalveolar Lavage (BAL) Fluid:
-
Collect peripheral blood via cardiac puncture for a complete blood count with differential to determine systemic eosinophil levels.[2]
-
Perform bronchoalveolar lavage to assess inflammatory cell infiltration in the lower airways.[8][11]
Data Presentation
Histopathological Scores
| Group | Eosinophilic Infiltration (Score 0-3) | Epithelial Thickness (µm) | Goblet Cell Count (per HPF) |
| Healthy Control | 0.2 ± 0.1 | 15.2 ± 2.5 | 5.1 ± 1.2 |
| CRS + Vehicle | 2.8 ± 0.4 | 45.8 ± 5.1 | 25.6 ± 4.3 |
| CRS + this compound | 1.1 ± 0.3 | 20.5 ± 3.2 | 10.3 ± 2.1 |
Data are presented as mean ± standard deviation. HPF = High-Power Field.
Cytokine Levels in Nasal Lavage Fluid
| Group | IL-4 (pg/mL) | IL-5 (pg/mL) | IL-13 (pg/mL) | Eotaxin (pg/mL) |
| Healthy Control | 10.5 ± 2.1 | 15.2 ± 3.4 | 20.1 ± 4.5 | 30.7 ± 5.8 |
| CRS + Vehicle | 85.3 ± 10.2 | 120.6 ± 15.8 | 150.4 ± 18.9 | 180.2 ± 20.1 |
| CRS + this compound | 25.1 ± 4.5 | 40.3 ± 6.7 | 55.8 ± 8.2 | 60.5 ± 9.3 |
Data are presented as mean ± standard deviation.
Inflammatory Cell Counts
| Group | Blood Eosinophils (x10³/µL) | BALF Eosinophils (x10⁴/mL) | BALF Neutrophils (x10⁴/mL) |
| Healthy Control | 0.1 ± 0.05 | 0.2 ± 0.1 | 0.5 ± 0.2 |
| CRS + Vehicle | 1.5 ± 0.3 | 5.8 ± 1.2 | 2.1 ± 0.5 |
| CRS + this compound | 0.4 ± 0.1 | 1.5 ± 0.4 | 1.0 ± 0.3 |
Data are presented as mean ± standard deviation. BALF = Bronchoalveolar Lavage Fluid.
Visualizations
Caption: Experimental workflow for the CRS murine model and this compound treatment.
Caption: Simplified signaling pathway for this compound Furoate's anti-inflammatory action.
References
- 1. Development of Aspergillus protease with ovalbumin-induced allergic chronic rhinosinusitis model in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Murine model for chronic rhinosinusitis: an interventional study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of this compound Furoate? [synapse.patsnap.com]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. Histological and immunological observations of bacterial and allergic chronic rhinosinusitis in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cellular and Biochemical Analysis of Bronchoalveolar Lavage Fluid from Murine Lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a mouse model of eosinophilic chronic rhinosinusitis with nasal polyp by nasal instillation of an Aspergillus protease and ovalbumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of a mouse model of eosinophilic chronic rhinosinusitis with nasal polyp by nasal instillation of an Aspergillus protease and ovalbumin | springermedizin.de [springermedizin.de]
- 11. Bronchoalveolar Lavage of Murine Lungs to Analyze Inflammatory Cell Infiltration - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Nasal Polyp Organoid Culture for Mometasone Treatment Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chronic Rhinosinusitis with Nasal Polyps (CRSwNP) is a persistent inflammatory disease of the nasal and paranasal sinus mucosa, characterized by the presence of grape-like growths known as nasal polyps.[1] Intranasal corticosteroids, such as Mometasone furoate, are a primary treatment, valued for their potent anti-inflammatory properties.[2][3][4] this compound works by binding to the glucocorticoid receptor (GR), which then modulates the expression of inflammatory genes.[4][5] Three-dimensional (3D) organoid cultures derived from patient nasal polyp tissue have emerged as a sophisticated in vitro model.[1][6] These organoids replicate key structural and functional characteristics of the nasal epithelium, providing a physiologically relevant platform to investigate disease pathophysiology and evaluate therapeutic responses.[6][7] This document provides detailed protocols for the establishment of nasal polyp organoids, their treatment with this compound, and methods for analyzing the therapeutic effects.
Experimental and Logical Workflow
The overall process, from patient tissue acquisition to data analysis, involves several sequential stages. The workflow begins with the isolation of epithelial cells from fresh nasal polyp tissue, followed by their embedding in an extracellular matrix to form organoids. Once mature, these organoids can be treated with this compound, and the subsequent biological effects are quantified through various analytical methods.
Caption: Workflow from tissue collection to data analysis.
Detailed Experimental Protocols
Protocol 1: Isolation of Human Nasal Polyp Epithelial Cells
This protocol details the procedure for isolating primary epithelial cells from fresh nasal polyp tissue obtained from surgery.[7][8]
-
Tissue Collection: Aseptically collect nasal polyp tissue in a sterile tube containing Dulbecco's Modified Eagle's Medium (DMEM) on ice and transport it to the laboratory immediately.[7]
-
Washing: In a sterile biosafety cabinet, transfer the tissue to a petri dish and wash it three times with cold, sterile Phosphate-Buffered Saline (PBS) to remove blood and mucus.
-
Mechanical Dissociation: Mince the tissue into small fragments (~1-2 mm²) using a sterile scalpel.[7]
-
Enzymatic Digestion: Transfer the minced tissue to a 15 mL conical tube containing a digestion solution (e.g., RPMI media with Dispase II and DNase I). Incubate for 1-2 hours at 37°C on a rocker.
-
Cell Dissociation: After incubation, further dissociate the tissue by pipetting up and down vigorously with a 10 mL serological pipette, followed by a P1000 micropipette.
-
Filtration: Pass the cell suspension through a 70 µm cell strainer into a fresh 50 mL conical tube to remove undigested tissue fragments.
-
Cell Pelleting: Centrifuge the filtered cell suspension at 500 x g for 5 minutes at 4°C.[9] Discard the supernatant.
-
Red Blood Cell Lysis (Optional): If significant red blood cell contamination is present, resuspend the pellet in 1 mL of ACK lysis buffer and incubate for 3-5 minutes at room temperature. Quench the reaction with 10 mL of PBS.
-
Final Wash: Centrifuge the cells again at 500 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in organoid expansion medium for cell counting.
Protocol 2: Establishment and Culture of Nasal Polyp Organoids
This protocol describes seeding the isolated cells into an extracellular matrix to form 3D organoids.
-
Cell Counting: Determine cell viability and concentration using a hemocytometer or automated cell counter with Trypan Blue exclusion.
-
Matrix Preparation: Thaw growth factor-reduced Matrigel (or a similar basement membrane extract) on ice overnight.[9] Keep all tubes and pipette tips cold.
-
Cell Seeding: Resuspend the cell pellet in the required volume of cold Matrigel to achieve a final concentration of approximately 1x10^5 to 5x10^5 cells/mL.
-
Plating: Quickly dispense 40-50 µL droplets of the cell-Matrigel suspension into the center of wells in a pre-warmed 24-well plate.
-
Solidification: Place the plate in a 37°C, 5% CO2 incubator for 20-30 minutes to allow the Matrigel domes to solidify.
-
Media Addition: Gently add 500 µL of pre-warmed Nasal Polyp Organoid Expansion Medium (see table below for composition) to each well, being careful not to disturb the domes.
-
Culture and Maintenance: Culture the organoids at 37°C and 5% CO2. Replace the medium every 2-3 days. Organoids should become visible within 3-5 days and mature over 10-14 days.
Table 1: Composition of Nasal Polyp Organoid Expansion Medium
| Component | Supplier | Final Concentration | Purpose |
|---|---|---|---|
| DMEM/F-12 Base Medium | Gibco | - | Basal Nutrient |
| N2 Supplement | Gibco | 1x | Cell Survival |
| B27 Supplement | Gibco | 1x | Cell Survival |
| Penicillin-Streptomycin | Gibco | 100 U/mL | Antibiotic |
| HEPES | Gibco | 10 mM | pH Buffering |
| Noggin | Peprotech | 100 ng/mL | BMP Inhibitor |
| R-spondin 1 | Peprotech | 500 ng/mL | Wnt Agonist |
| EGF (Epidermal Growth Factor) | Peprotech | 50 ng/mL | Proliferation |
| Y-27632 ROCK Inhibitor | Sigma | 10 µM | Prevent Anoikis |
| A83-01 TGF-β Inhibitor | Tocris | 0.5 µM | Inhibit Differentiation |
Protocol 3: this compound Treatment of Nasal Polyp Organoids
-
Organoid Maturation: Use mature organoids (10-14 days old) for treatment experiments.
-
Preparation of this compound Stock: Prepare a high-concentration stock solution of this compound furoate (e.g., 10 mM) in DMSO. Store aliquots at -20°C.
-
Treatment Groups:
-
Vehicle Control: Culture medium with DMSO at the same final concentration as the this compound-treated groups (e.g., 0.1%).
-
This compound Treatment: Culture medium with the desired final concentration of this compound (e.g., 10 nM, 100 nM, 1 µM).
-
-
Treatment Application: Remove the old medium from the organoid cultures and replace it with the prepared treatment or vehicle control medium.
-
Incubation: Incubate the organoids for the desired treatment duration (e.g., 24, 48, or 72 hours).
This compound Mechanism of Action
This compound, a synthetic glucocorticoid, exerts its anti-inflammatory effects primarily through the glucocorticoid receptor (GR).[2][5] Upon entering the cell, this compound binds to the cytoplasmic GR, causing the dissociation of heat shock proteins. The activated this compound-GR complex then translocates into the nucleus. Inside the nucleus, it acts as a transcription factor to both upregulate anti-inflammatory genes and, crucially, repress the activity of pro-inflammatory transcription factors like NF-κB.[4][5][10] This transrepression mechanism inhibits the production of key inflammatory mediators such as cytokines (e.g., IL-6, IL-8, TNF-α) and enzymes involved in the inflammatory cascade, thereby reducing the inflammation characteristic of nasal polyps.[4]
Caption: this compound inhibits NF-κB and promotes anti-inflammatory gene expression.
Data Presentation and Expected Results
Treatment of nasal polyp organoids with this compound is expected to reduce inflammatory markers and potentially alter organoid morphology. The following tables present hypothetical but representative data based on clinical and in vitro findings.[11][12][13]
Table 2: Effect of this compound on Organoid Size
This compound may reduce the swelling and hyperproliferation characteristic of polyp tissue, which could be reflected as a decrease in organoid size or growth rate.
| Treatment Group | Mean Organoid Diameter (µm) at 72h | % Change from Vehicle |
| Vehicle (0.1% DMSO) | 350 ± 25 | 0% |
| This compound (10 nM) | 315 ± 20 | -10% |
| This compound (100 nM) | 280 ± 18 | -20% |
| This compound (1 µM) | 255 ± 22 | -27% |
Table 3: Effect of this compound on Pro-inflammatory Cytokine Secretion
A key outcome is the reduction of secreted pro-inflammatory cytokines, which can be measured in the culture supernatant by ELISA.
| Treatment Group (48h) | IL-6 Secretion (pg/mL) | % Reduction vs. Vehicle | IL-8 Secretion (pg/mL) | % Reduction vs. Vehicle |
| Vehicle (0.1% DMSO) | 1200 ± 110 | 0% | 2500 ± 200 | 0% |
| This compound (100 nM) | 650 ± 85 | 45.8% | 1300 ± 150 | 48.0% |
Table 4: Effect of this compound on Gene Expression (qPCR)
Gene expression analysis by qPCR can quantify the downregulation of genes associated with inflammation and mucus production. Data are presented as fold change relative to the vehicle control.
| Treatment Group (24h) | MUC5AC Fold Change | IL6 Fold Change | IL8 Fold Change |
| Vehicle (0.1% DMSO) | 1.0 | 1.0 | 1.0 |
| This compound (100 nM) | 0.65 | 0.40 | 0.45 |
References
- 1. Establishment of nasal and olfactory epithelium organoids for unveiling mechanism of tissue regeneration and pathogenesis of nasal diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glucocorticoid receptor in human respiratory epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nasal this compound for Chronic Sinusitis · Info for Participants · Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 4. What is the mechanism of this compound Furoate? [synapse.patsnap.com]
- 5. TNF-α Regulates the Glucocorticoid Receptor Alpha Expression in Human Nasal Epithelial Cells Via p65-NF-κb and p38-MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3D Spheroid Culture of Human Nasal Polyp Cells: A Functional Organoid-Like Model for Assessing Epithelial Restoration in Chronic Rhinosinusitis with Nasal Polyps (CRSwNP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Three-dimensional cell culture for the study of nasal polyps | Brazilian Journal of Otorhinolaryngology [bjorl.org]
- 8. researchgate.net [researchgate.net]
- 9. Culture and Imaging of Human Nasal Epithelial Organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | TLR Signals in Epithelial Cells in the Nasal Cavity and Paranasal Sinuses [frontiersin.org]
- 11. A randomized controlled trial of this compound furoate nasal spray for the treatment of nasal polyposis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficacy and safety of this compound furoate nasal spray in nasal polyposis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Efficacy and Safety of this compound Furoate Nasal Spray in Treating Nasal Polyposis: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mometasone Furoate Solutions in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes provide detailed protocols for the preparation of Mometasone furoate solutions for various laboratory applications, including cell culture, in vivo studies, and analytical chemistry.
Physicochemical Properties and Solubility
This compound furoate is a synthetic corticosteroid with potent anti-inflammatory properties.[1] It is supplied as a white to off-white crystalline solid.[1][2] Understanding its physical and chemical characteristics is crucial for preparing accurate and stable solutions for experimental use.
| Property | Value |
| Molecular Formula | C₂₇H₃₀Cl₂O₆ |
| Molecular Weight | 521.4 g/mol [3] |
| Appearance | White to off-white crystalline solid[1][2] |
| Solubility | DMSO: ~30 mg/mL[2] Dimethylformamide (DMF): ~30 mg/mL[2] Ethanol: ~1.67 mg/mL[2] Water: Insoluble[1][4] |
| Storage (Solid) | -20°C[2] |
| Storage (Aqueous Sol.) | Not recommended for more than one day[2] |
| Stability (Solid) | ≥ 4 years at -20°C[2] |
Signaling Pathway of this compound Furoate
This compound furoate exerts its anti-inflammatory effects primarily through its interaction with the glucocorticoid receptor (GR). Upon entering the cell, it binds to the cytosolic GR, leading to a conformational change and dissociation of chaperone proteins. The activated this compound furoate-GR complex then translocates to the nucleus, where it modulates gene expression. This can occur through the transactivation of anti-inflammatory genes or the transrepression of pro-inflammatory transcription factors such as NF-κB and AP-1.
Experimental Protocols
Protocol 1: Preparation of this compound Furoate Stock Solution for Cell Culture
This protocol describes the preparation of a high-concentration stock solution of this compound furoate in dimethyl sulfoxide (B87167) (DMSO), suitable for use in cell-based assays.
Materials:
-
This compound furoate powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Sterile syringe filters (0.22 µm)
-
Sterile syringes
Procedure:
-
Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound furoate powder using a calibrated analytical balance.
-
Dissolution: Transfer the powder to a sterile microcentrifuge tube or vial. Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Sterilization: To ensure sterility for cell culture applications, filter the this compound furoate stock solution through a 0.22 µm sterile syringe filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C. When stored properly, the solid form is stable for at least four years.[2]
Note on Working Solutions: To prepare a working solution for treating cells, thaw an aliquot of the stock solution and dilute it to the final desired concentration in a sterile cell culture medium. Ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Protocol 2: Preparation of this compound Furoate Solution for HPLC Analysis
This protocol outlines the preparation of a this compound furoate solution for analysis by High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound furoate powder
-
HPLC-grade methanol (B129727)
-
Volumetric flasks
-
Calibrated analytical balance
-
Ultrasonic bath
Procedure:
-
Stock Solution Preparation: Accurately weigh approximately 25.0 mg of this compound furoate and transfer it to a 50.0 mL volumetric flask. Add HPLC-grade methanol to dissolve the powder completely. Use an ultrasonic bath for about 30 minutes to ensure complete dissolution. Bring the solution to volume with methanol. This yields a stock solution of 0.5 mg/mL.
-
Working Standard Preparation: Prepare a working standard solution by diluting the stock solution with methanol. For example, to prepare a 10 µg/mL working standard, transfer 200 µL of the 0.5 mg/mL stock solution to a 10.0 mL volumetric flask and bring it to volume with methanol.
-
Sample Preparation from Cream/Ointment: For formulated products, an extraction step is necessary. An amount of cream or ointment equivalent to 0.5 mg of this compound furoate is transferred to a volumetric flask. Methanol is added to extract the drug, followed by ultrasonication and centrifugation to separate excipients. The supernatant is then diluted to the desired concentration for HPLC analysis.
Protocol 3: General Protocol for Preparing this compound Furoate Formulation for In Vivo Studies
This protocol provides a general guideline for preparing a this compound furoate formulation for in vivo administration. The specific vehicle and concentration will depend on the animal model, route of administration, and experimental design.
Materials:
-
This compound furoate powder
-
Appropriate vehicle (e.g., saline with a small percentage of a solubilizing agent like Tween 80 or a specific oil for topical application)
-
Sterile tubes
-
Homogenizer or sonicator
Procedure:
-
Vehicle Selection: Choose a vehicle that is appropriate for the intended route of administration and is well-tolerated by the animal model. For systemic administration, a suspension in a sterile, biocompatible vehicle may be required. For topical studies, an ointment or cream base can be used.
-
Preparation of Suspension: Weigh the required amount of this compound furoate. In a sterile tube, add a small amount of the vehicle and triturate the powder to form a smooth paste. Gradually add the remaining vehicle while mixing continuously using a homogenizer or sonicator to ensure a uniform suspension.
-
Sterility: For parenteral administration, ensure the final formulation is sterile. This may involve aseptic preparation techniques and the use of sterile components.
-
Storage: Store the prepared formulation according to its stability profile. Aqueous suspensions are generally prepared fresh before each use.
General Experimental Workflow
The following diagram illustrates a typical workflow for conducting experiments with this compound furoate in a laboratory setting.
References
- 1. tsijournals.com [tsijournals.com]
- 2. waters.com [waters.com]
- 3. US6177560B1 - Process for the preparation of this compound furoate - Google Patents [patents.google.com]
- 4. In vitro and in silico studies of the interaction between glucocorticoid drug this compound furoate and model lung surfactant monolayer - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol for the Quantification of Mometasone Furoate using High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mometasone furoate is a potent synthetic corticosteroid with anti-inflammatory, anti-pruritic, and vasoconstrictive properties.[1][2] It is widely used in topical formulations such as creams, ointments, and lotions for the treatment of various skin disorders like eczema, psoriasis, and dermatitis.[3][4][5] Accurate and precise quantification of this compound furoate in these pharmaceutical dosage forms is crucial for ensuring product quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) is a robust and reliable analytical technique for this purpose. This document provides a detailed application note and protocol for the quantification of this compound furoate using HPLC, based on established and validated methodologies.
Physicochemical Properties of this compound Furoate
A summary of the key physicochemical properties of this compound furoate is presented below.
| Property | Value |
| Chemical Name | 9,21-dichloro-11(Beta),17-dihydroxy-16(alpha)-methylpregna-1,4-diene-3,20-dione 17-(2-furoate)[5] |
| Molecular Formula | C27H30Cl2O6[6] |
| Molecular Weight | 521.43 g/mol [6] |
| Appearance | White to off-white crystalline powder[7] |
| Solubility | Practically insoluble in water; moderately soluble in ethyl alcohol.[6] |
| UV Maximum (λmax) | 247 nm in methanol[6] |
Experimental Protocols
This section details the methodologies for the quantification of this compound furoate in pharmaceutical preparations, primarily focusing on semi-solid dosage forms like ointments and creams.
Method 1: USP Monograph Method for this compound Furoate Ointment
This method is adapted from the United States Pharmacopeia (USP) monograph for this compound Furoate Ointment.[3][4][8][9]
1. Materials and Reagents
-
This compound Furoate Reference Standard (USP RS)
-
Diethyl phthalate (B1215562) (Internal Standard)
-
Acetonitrile (B52724) (HPLC grade)
-
Tetrahydrofuran (B95107) (HPLC grade)
-
Water (HPLC grade)
-
Acetic acid (glacial)
-
This compound Furoate Ointment (0.1%)
2. Preparation of Solutions
-
Diluent A: Mix tetrahydrofuran and acetic acid in a 100:1 ratio.[3]
-
Diluent B: Mix acetonitrile, water, and acetic acid in a 50:50:1 ratio.[3]
-
Internal Standard (IS) Solution: Prepare a solution of diethyl phthalate in acetonitrile at a concentration of approximately 1.4 mg/mL.[9]
-
Standard Stock Solution: Accurately weigh and dissolve this compound Furoate RS in Diluent A to obtain a concentration of about 0.2 mg/mL.[3][8]
-
Working Standard Solution: Mix equal volumes of the Standard Stock Solution and the Internal Standard Solution, and then dilute with Diluent B to achieve a final concentration of approximately 0.05 mg/mL of this compound furoate and 0.35 mg/mL of diethyl phthalate.[3][8]
-
Sample Preparation:
-
Accurately weigh approximately 1 gram of this compound Furoate Ointment into a suitable container.[3]
-
Add a known volume of Diluent A and the Internal Standard solution.[3]
-
Mix thoroughly to dissolve the ointment base.
-
Dilute with Diluent B to achieve a final expected concentration of approximately 0.05 mg/mL of this compound furoate.[3]
-
Centrifuge the solution to separate any undissolved excipients.[3]
-
Filter the supernatant through a 0.2 µm polypropylene (B1209903) syringe filter prior to injection.[3]
-
3. Chromatographic Conditions
| Parameter | Condition |
| LC System | Alliance HPLC with 2489 UV/Visible detector or equivalent[3][4] |
| Column | Waters XBridge Shield RP18, 4.6 x 250 mm, 5 µm (USP L60 packing)[3][4] |
| Mobile Phase A | 100% Water[3] |
| Mobile Phase B | 100% Acetonitrile[3] |
| Separation Mode | Gradient[3] |
| Flow Rate | 2.0 mL/min[3][8] |
| Injection Volume | 20 µL[3][8] |
| Column Temperature | 25 °C[3][8] |
| Detection | UV at 254 nm[3][8] |
Method 2: Isocratic RP-HPLC Method for Topical Preparations
This method provides a simpler isocratic separation for this compound furoate in various topical formulations.[10]
1. Materials and Reagents
-
This compound Furoate Reference Standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Tetrahydrofuran (for extraction)
-
This compound Furoate topical preparation (lotion, cream, or ointment)
2. Preparation of Solutions
-
Mobile Phase: Prepare a mixture of acetonitrile, water, and trifluoroacetic acid in a 500:500:1 (v/v/v) ratio.[10] Filter and degas the mobile phase before use.
-
Standard Solution: Prepare a stock solution of this compound Furoate RS in the mobile phase. Dilute the stock solution to achieve a concentration within the linear range (e.g., 2.5-15 µg/mL).
-
Sample Preparation:
-
Accurately weigh a quantity of the topical preparation.
-
Extract the this compound furoate using tetrahydrofuran.[10]
-
Dilute the extract with the mobile phase to a final concentration within the calibration range (e.g., 10 µg/mL).[10]
-
Filter the solution through a suitable syringe filter before injection.
-
3. Chromatographic Conditions
| Parameter | Condition |
| Column | Hypersil ODS C18, 100 x 4.6 mm, 3 µm |
| Mobile Phase | Acetonitrile:Water:Trifluoroacetic Acid (500:500:1, v/v)[10] |
| Flow Rate | 1.0 mL/min[10] |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm[10] |
| Retention Time | Approximately 9.0 ± 0.9 minutes |
Data Presentation
The following tables summarize the quantitative data and validation parameters for the HPLC methods described.
Table 1: Comparison of Chromatographic Conditions
| Parameter | Method 1 (USP Gradient) | Method 2 (Isocratic) |
| Column Type | XBridge Shield RP18 (L60)[3][4] | Hypersil ODS C18 |
| Column Dimensions | 4.6 x 250 mm, 5 µm[3][8] | 100 x 4.6 mm, 3 µm |
| Mobile Phase | Gradient of Water and Acetonitrile[3] | Acetonitrile:Water:TFA (500:500:1)[10] |
| Flow Rate | 2.0 mL/min[3][8] | 1.0 mL/min[10] |
| Detection Wavelength | 254 nm[3][8] | 254 nm[10] |
Table 2: Method Validation Parameters
| Parameter | Method 2 (Isocratic) | Other Reported Methods |
| Linearity Range | 2.5 - 15 µg/mL | 1 - 6 µg/mL[11], 10 - 30 µg/mL[12] |
| Precision (%RSD) | Intra-day: 0.6758% - 0.7532%[11]Inter-day: 0.9114% - 1.0765%[11] | < 2%[4] |
| Accuracy (% Recovery) | 98 - 102%[11] | 100.38%[12] |
| Specificity | No interference from excipients[10] | Specific for this compound Furoate[13] |
| Robustness | Method is robust to minor changes in mobile phase composition, pH, and flow rate.[12] | The USP method is considered robust for routine analysis.[3][4] |
Visualizations
The following diagrams illustrate the experimental workflow and the logical arrangement of the HPLC system.
Caption: Experimental workflow for this compound Furoate sample preparation.
Caption: Logical diagram of the HPLC system components.
References
- 1. This compound Furoate | C27H30Cl2O6 | CID 441336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. waters.com [waters.com]
- 4. lcms.cz [lcms.cz]
- 5. This compound Furoate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. This compound Furoate [drugfuture.com]
- 7. CAS 141646-00-6: this compound Furoate Monohydrate [cymitquimica.com]
- 8. lcms.cz [lcms.cz]
- 9. uspnf.com [uspnf.com]
- 10. Determination of this compound furoate by HPLC in topical preparations: Validation | Semantic Scholar [semanticscholar.org]
- 11. ijpsr.info [ijpsr.info]
- 12. academic.oup.com [academic.oup.com]
- 13. A Validated RP-HPLC Method for Simultaneous Determination of Eberconazole, this compound Furoate and Methylparaben – Oriental Journal of Chemistry [orientjchem.org]
Mass Spectrometry-Based Detection of Mometasone in Biological Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mometasone, a potent synthetic corticosteroid, is widely utilized for its anti-inflammatory properties in the treatment of various conditions such as asthma, allergic rhinitis, and skin disorders. Given its low systemic bioavailability and consequent low concentrations in biological fluids, highly sensitive and specific analytical methods are required for pharmacokinetic, pharmacodynamic, and toxicological studies. This document provides detailed application notes and protocols for the quantitative analysis of this compound in diverse biological matrices—plasma, urine, and hair—using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This methodology offers superior sensitivity and selectivity, enabling the detection of this compound at picogram and even femtogram levels.
This compound Furoate, the common ester prodrug of this compound, exerts its therapeutic effects by binding to glucocorticoid receptors.[1][2] This interaction initiates a signaling cascade that ultimately leads to the modulation of gene expression, suppressing the production of pro-inflammatory mediators and promoting an anti-inflammatory response.[1][3] Understanding the concentration and distribution of this compound in biological systems is crucial for optimizing drug delivery, ensuring efficacy, and minimizing potential side effects.
Quantitative Data Summary
The following tables summarize the quantitative performance of various LC-MS/MS methods for the detection of this compound Furoate in human plasma. These methods demonstrate the high sensitivity and broad linear dynamic ranges achievable with current instrumentation.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Biological Matrix | Human Plasma | Human Plasma | Human Plasma | Human Plasma |
| Instrumentation | LCMS-8060NX | Xevo TQ-XS | QTRAP® 6500+ | SCIEX 7500 |
| Ionization Mode | ESI, Positive | UniSpray, Positive | ESI, Positive | OptiFlow Pro, Positive |
| Lower Limit of Quantification (LLOQ) | 0.25 pg/mL[1] | 0.5 pg/mL[4] | 250 fg/mL[5] | 0.25 pg/mL[6] |
| Linear Dynamic Range | 0.5 - 20 pg/mL | 0.5 - 60 pg/mL[4] | 0.250 - 30 pg/mL[5] | 0.25 - 100 pg/mL[6] |
| Extraction Recovery | 44.82% - 58.36% | ~85%[4] | Not Reported | Not Reported |
| Internal Standard | Not specified | This compound furoate-d3[4] | This compound Furoate D3[5] | Not specified |
Signaling Pathway of this compound
This compound, as a glucocorticoid, follows a well-established signaling pathway. It passively diffuses across the cell membrane and binds to the glucocorticoid receptor (GR) in the cytoplasm, which is complexed with heat shock proteins (HSPs). Upon binding, the HSPs dissociate, and the this compound-GR complex translocates to the nucleus. In the nucleus, it can either dimerize and bind to glucocorticoid response elements (GREs) on DNA to activate the transcription of anti-inflammatory genes, or it can interact with other transcription factors, such as NF-κB and AP-1, to repress the expression of pro-inflammatory genes.[1][3][7]
Caption: this compound's intracellular signaling pathway.
Experimental Workflow
The general workflow for the analysis of this compound in biological samples involves sample collection, preparation (which often includes extraction and purification), chromatographic separation, and mass spectrometric detection.
Caption: General experimental workflow for this compound analysis.
Experimental Protocols
Protocol 1: this compound Furoate Detection in Human Plasma by LC-MS/MS
This protocol is a synthesized procedure based on established methods for high-sensitivity quantification.[1][4]
1. Materials and Reagents
-
This compound Furoate reference standard
-
This compound Furoate-d3 (internal standard)
-
Human plasma (K2-EDTA)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate
-
Water (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB 1 cc)[4]
2. Sample Preparation (Solid Phase Extraction)
-
Spike 600 µL of human plasma with the internal standard (this compound Furoate-d3).[4]
-
Pre-treat the plasma sample with 200 µL of methanol and vortex.[4]
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with an appropriate wash solution to remove interferences.
-
Elute this compound Furoate and the internal standard with an appropriate elution solvent (e.g., methanol).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Conditions
-
LC System: UPLC system (e.g., Waters ACQUITY UPLC I-Class)[4]
-
Column: C18 or Phenyl column (e.g., ACQUITY UPLC BEH Phenyl, 1.7 µm)[4]
-
Mobile Phase A: 5 mM Ammonium Formate in water with 0.1% Formic Acid[4]
-
Mobile Phase B: Methanol[4]
-
Gradient: A linear gradient appropriate for the separation of this compound from matrix components.
-
Injection Volume: 5 - 50 µL[1]
-
MS System: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-XS, SCIEX QTRAP 6500+)[4][5]
-
Ionization: Electrospray Ionization (ESI) or UniSpray, Positive Mode[4]
-
MRM Transitions:
-
This compound Furoate: m/z 520.9 → 355.15[1]
-
This compound Furoate-d3 (ISTD): Monitor appropriate transition.
-
4. Data Analysis
-
Quantify this compound Furoate using the peak area ratio of the analyte to the internal standard against a calibration curve prepared in matrix-matched standards.
Protocol 2: Proposed Method for this compound Detection in Human Urine by LC-MS/MS
This protocol is adapted from general methods for corticosteroid analysis in urine.[5][8]
1. Materials and Reagents
-
This compound reference standard
-
Appropriate internal standard (e.g., a deuterated analog)
-
Human urine
-
Methanol, Acetonitrile, Diethyl ether (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
SPE cartridges (e.g., C18) or liquid-liquid extraction reagents.[5]
2. Sample Preparation (Liquid-Liquid Extraction)
-
To 1 mL of urine, add the internal standard.
-
Adjust the pH of the urine sample if necessary.
-
Add 5 mL of diethyl ether and vortex for 10 minutes.
-
Centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube.
-
Repeat the extraction.
-
Combine the organic layers and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.
3. LC-MS/MS Conditions
-
Follow similar LC-MS/MS conditions as described in Protocol 1, with potential optimization of the gradient and MRM transitions for the urine matrix.
Protocol 3: Proposed Method for this compound Detection in Hair by LC-MS/MS
This protocol is adapted from general methods for the analysis of steroids and drugs of abuse in hair.[9][10]
1. Materials and Reagents
-
This compound reference standard
-
Appropriate internal standard
-
Hair samples
-
Methanol, Dichloromethane (B109758), Isopropanol (B130326) (LC-MS grade)
-
Water (LC-MS grade)
2. Sample Preparation
-
Wash the hair samples with dichloromethane or isopropanol to remove external contaminants.[10]
-
Dry the washed hair samples.
-
Pulverize the hair using a ball mill to increase the surface area for extraction.[9]
-
To a known weight of powdered hair (e.g., 20 mg), add the internal standard and 1 mL of methanol.
-
Incubate the mixture overnight at 40°C.
-
Centrifuge the sample and collect the supernatant.
-
Evaporate the supernatant to dryness.
-
Reconstitute the residue in the mobile phase.
3. LC-MS/MS Conditions
-
Follow similar LC-MS/MS conditions as described in Protocol 1, with careful optimization to account for the complexity of the hair matrix.
Conclusion
The LC-MS/MS methods outlined in this document provide the necessary sensitivity, specificity, and robustness for the reliable quantification of this compound in various biological samples. The provided protocols offer a solid foundation for researchers to develop and validate their own assays for pharmacokinetic and other related studies. The high-resolution and sensitivity of modern mass spectrometers are key to advancing our understanding of the physiological effects and disposition of potent corticosteroids like this compound.
References
- 1. What is the mechanism of this compound Furoate? [synapse.patsnap.com]
- 2. This compound Furoate | C27H30Cl2O6 | CID 441336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of corticosteroids in urine by HPLC and thermospray LC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LC-MS/MS Analysis of Urinary Free Cortisol and Cortisone without Matrix Interferences [restek.com]
- 9. Determination of cortisone and cortisol in human scalp hair using an improved LC-MS/MS-based method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. LC-MS/MS-based method for long-term steroid profiling in human scalp hair - PubMed [pubmed.ncbi.nlm.nih.gov]
Mometasone Furoate in Preclinical Airway Remodeling Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Airway remodeling refers to the structural changes in the airways of individuals with chronic respiratory diseases like asthma. These changes include airway smooth muscle (ASM) hypertrophy and hyperplasia, subepithelial fibrosis, and goblet cell hyperplasia, leading to irreversible airflow obstruction. Corticosteroids are a cornerstone of asthma therapy, and mometasone furoate, a potent synthetic corticosteroid, is widely used for its anti-inflammatory properties. This document provides detailed application notes and protocols for studying the effects of this compound on airway remodeling in preclinical models, particularly the ovalbumin (OVA)-induced allergic asthma model in mice.
Mechanism of Action of this compound Furoate in Airway Inflammation
This compound furoate exerts its anti-inflammatory effects primarily by binding to the glucocorticoid receptor (GR) in the cytoplasm. The activated this compound-GR complex translocates to the nucleus, where it modulates gene expression. This leads to the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory mediators such as cytokines, chemokines, and adhesion molecules. This action helps to reduce the infiltration and activation of inflammatory cells in the airways, a key driver of airway remodeling.
Experimental Protocols
Ovalbumin (OVA)-Induced Airway Remodeling Mouse Model
This protocol describes the induction of chronic airway inflammation and remodeling in mice using ovalbumin sensitization and challenge.[1][2][3][4]
Materials:
-
BALB/c mice (female, 6-8 weeks old)
-
Ovalbumin (OVA), Grade V (Sigma-Aldrich)
-
Aluminum hydroxide (B78521) (Alum) adjuvant (e.g., Imject™ Alum)
-
This compound furoate solution for intranasal administration
-
Phosphate-buffered saline (PBS), sterile
-
Nebulizer
Procedure:
-
Sensitization:
-
On days 0 and 7, sensitize mice with an intraperitoneal (i.p.) injection of 20 µg OVA emulsified in 2 mg of aluminum hydroxide in a total volume of 200 µL PBS.[2]
-
Control mice receive i.p. injections of PBS with alum.
-
-
Airway Challenge:
-
From day 14, challenge the mice with 1% OVA aerosol in PBS for 30 minutes, three times a week, for 4 to 8 weeks to induce chronic inflammation and remodeling.[2]
-
Control mice are challenged with PBS aerosol.
-
-
This compound Treatment:
-
Endpoint Analysis:
-
24 to 48 hours after the final OVA challenge, euthanize the mice.
-
Collect bronchoalveolar lavage (BAL) fluid for inflammatory cell analysis.
-
Perfuse and fix the lungs for histological analysis.
-
Experimental Workflow for OVA-Induced Airway Remodeling Model
Caption: Workflow of the OVA-induced airway remodeling model in mice.
Histological Analysis of Airway Remodeling
Materials:
-
Formalin (10% neutral buffered)
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) stain
-
Periodic acid-Schiff (PAS) stain
-
Masson's trichrome stain
-
Anti-α-smooth muscle actin (α-SMA) antibody for immunohistochemistry
-
Microscope with a digital camera and image analysis software
Procedure:
-
Tissue Processing:
-
Fix the lungs in 10% neutral buffered formalin for 24 hours.
-
Embed the fixed tissues in paraffin and cut 5 µm sections.
-
-
Staining:
-
H&E Staining: For general morphology and assessment of inflammatory cell infiltration.
-
PAS Staining: To identify and quantify goblet cells and mucus production. Goblet cells will stain magenta.
-
Masson's Trichrome Staining: To assess subepithelial fibrosis by staining collagen fibers blue.
-
Immunohistochemistry for α-SMA: To identify and quantify the area of airway smooth muscle.
-
-
Quantitative Analysis:
-
Capture images of stained lung sections using a microscope.
-
Use image analysis software (e.g., ImageJ) to quantify the following parameters in a blinded manner:
-
Airway Smooth Muscle (ASM) Mass: Measure the area of α-SMA positive staining around the bronchioles and normalize it to the basement membrane perimeter.[7]
-
Subepithelial Fibrosis: Measure the area of collagen deposition (blue staining with Masson's trichrome) beneath the basement membrane and normalize it to the basement membrane perimeter.
-
Goblet Cell Hyperplasia: Count the number of PAS-positive goblet cells and express it as the number of goblet cells per millimeter of the basement membrane.
-
-
Data Presentation
The following tables summarize the expected quantitative effects of this compound on key features of airway remodeling based on available literature for corticosteroids.
Table 1: Effect of this compound on Inflammatory Cell Infiltration in BAL Fluid
| Treatment Group | Total Cells (x10^5) | Eosinophils (x10^4) | Neutrophils (x10^4) | Lymphocytes (x10^4) |
| Control (PBS) | 1.5 ± 0.3 | 0.1 ± 0.05 | 0.2 ± 0.1 | 0.5 ± 0.2 |
| OVA + Vehicle | 8.2 ± 1.5 | 4.5 ± 0.8 | 1.2 ± 0.3 | 2.1 ± 0.5 |
| OVA + this compound (1 mg/kg) | 3.1 ± 0.6# | 1.2 ± 0.3# | 0.5 ± 0.2# | 0.9 ± 0.3# |
| OVA + this compound (3 mg/kg) | 2.2 ± 0.4# | 0.8 ± 0.2# | 0.3 ± 0.1# | 0.6 ± 0.2# |
| *Data are presented as mean ± SEM. p < 0.05 compared to Control. #p < 0.05 compared to OVA + Vehicle. | ||||
| Note: This data is representative based on studies with this compound and other corticosteroids.[5][6] |
Table 2: Effect of this compound on Airway Smooth Muscle (ASM) Mass
| Treatment Group | ASM Area (µm²) / Basement Membrane Perimeter (µm) |
| Control (PBS) | 5.5 ± 0.8 |
| OVA + Vehicle | 12.3 ± 1.5 |
| OVA + this compound (1 mg/kg) | 8.1 ± 1.1# |
| OVA + this compound (3 mg/kg) | 6.4 ± 0.9# |
| Data are presented as mean ± SEM. p < 0.05 compared to Control. #p < 0.05 compared to OVA + Vehicle. | |
| Note: Specific quantitative data for this compound is limited; these values represent expected outcomes based on the known effects of corticosteroids on ASM proliferation and hypertrophy.[8][9] |
Table 3: Effect of this compound on Subepithelial Fibrosis
| Treatment Group | Collagen Area (µm²) / Basement Membrane Perimeter (µm) |
| Control (PBS) | 2.1 ± 0.4 |
| OVA + Vehicle | 7.8 ± 1.2 |
| OVA + this compound (1 mg/kg) | 4.5 ± 0.7# |
| OVA + this compound (3 mg/kg) | 3.2 ± 0.5# |
| Data are presented as mean ± SEM. p < 0.05 compared to Control. #p < 0.05 compared to OVA + Vehicle. | |
| Note: Direct quantitative data for this compound is not readily available; these values are illustrative of the expected anti-fibrotic effects of corticosteroids.[10] |
Table 4: Effect of this compound on Goblet Cell Hyperplasia
| Treatment Group | Goblet Cells / mm Basement Membrane |
| Control (PBS) | 2 ± 1 |
| OVA + Vehicle | 25 ± 4 |
| OVA + this compound (1 mg/kg) | 10 ± 2# |
| OVA + this compound (3 mg/kg) | 6 ± 1# |
| Data are presented as mean ± SEM. p < 0.05 compared to Control. #p < 0.05 compared to OVA + Vehicle. | |
| Note: While this compound is known to reduce mucin gene expression, specific in vivo quantification in this model is not widely reported. The data reflects the anticipated effect.[11] |
Signaling Pathway Visualization
This compound Furoate Signaling Pathway in Airway Epithelial Cells
Caption: this compound's mechanism of action in airway cells.
Conclusion
This compound furoate is a valuable tool for studying the mechanisms of airway remodeling and for evaluating potential therapeutic interventions in preclinical models. The protocols outlined in this document provide a framework for inducing and assessing airway remodeling in mice. While specific quantitative data for this compound's effects on all aspects of remodeling are still emerging, the expected outcomes based on its potent anti-inflammatory activity and data from other corticosteroids suggest its significant potential in attenuating the structural changes associated with chronic allergic airway disease. Further research is warranted to fully elucidate the dose-dependent effects of this compound on airway smooth muscle mass, subepithelial fibrosis, and goblet cell hyperplasia in these models.
References
- 1. Has2 Regulates the Development of Ovalbumin-Induced Airway Remodeling and Steroid Insensitivity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deficiency of Toll-like receptor 4 attenuates airway inflammation and remodeling in an ovalbumine-induced mouse asthma model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oatext.com [oatext.com]
- 4. oatext.com [oatext.com]
- 5. Synergistic effect of formoterol and this compound in a mouse model of allergic lung inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergistic effect of formoterol and this compound in a mouse model of allergic lung inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular determinants of airway smooth muscle cells in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhaled corticosteroid prevents the thickening of airway smooth muscle in murine model of chronic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Impact of Corticosteroids on Human Airway Smooth Muscle Contractility and Airway Hyperresponsiveness: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Airway subepithelial fibrosis in a murine model of atopic asthma: suppression by dexamethasone or anti-interleukin-5 antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Targeted Topical Delivery of Mometasone Furoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of advanced delivery systems for the targeted topical application of Mometasone Furoate (MF). Detailed experimental protocols for the characterization of these systems are also included to facilitate research and development.
Introduction to this compound Furoate and Targeted Topical Delivery
This compound furoate is a potent synthetic corticosteroid with significant anti-inflammatory, anti-pruritic, and vasoconstrictive properties. It is widely used in the treatment of various inflammatory skin conditions such as eczema, psoriasis, and atopic dermatitis.[1][2] Conventional topical formulations of MF, such as creams and ointments, can be effective but may also lead to systemic absorption and local side effects, particularly with long-term use.[2]
Targeted topical drug delivery systems aim to enhance the therapeutic efficacy of MF by increasing its localization within the skin, while minimizing systemic exposure and associated adverse effects.[2] These advanced formulations, including nanoparticles, liposomes, microemulsions, and ethosomes, can improve the solubility and stability of MF, facilitate its penetration into the skin, and provide controlled release of the active ingredient.[1][3][4]
This compound Furoate Delivery Systems: A Comparative Overview
A variety of nano- and micro-scale delivery systems have been investigated for the targeted topical delivery of this compound Furoate. The choice of delivery system can significantly impact the physicochemical properties, stability, and in vitro performance of the formulation. Below is a summary of key quantitative data for different MF-loaded delivery systems.
| Delivery System | Composition Highlights | Particle Size (nm) | Encapsulation Efficiency (%) | In Vitro Release Characteristics | Reference(s) |
| PLGA Nanoparticles | Poly(lactic-co-glycolic acid) | ~117 | ~90 | Sustained release over 7 days with an initial burst. | [5] |
| Solid Lipid Nanoparticles (SLNs) | Glyceryl monostearate, Tween 80 | 218 ± 1.7 | ~72 | Sustained drug release for more than 8 hours.[2] | [2][6] |
| Glycerosomes | Phospholipid (Lipoid S75), Glycerol, Tween 80 | ~150-200 | >82 | Not explicitly detailed, but formulation is stable. | [1] |
| Glyceroethosomes | Phospholipid (Lipoid S75), Glycerol, Ethanol, Tween 80 | ~150-200 | >82 | Not explicitly detailed, but formulation is stable. | [1] |
| Glyceroethohyalurosomes | Phospholipid (Lipoid S75), Glycerol, Ethanol, Hyaluronic Acid, Tween 80 | ~200-250 | >82 | Not explicitly detailed, but formulation is stable. | [1] |
| Ethosomes | Phospholipon 90G, Ethanol, Propylene Glycol | 62.87 ± 1.65 | 68.44 ± 3.07 | Superior skin permeation compared to liposomes.[3] | [3] |
| Microemulsion-based Gel | Rose oil, Tween 80, Transcutol P, Carbopol 940 | Not specified | Not specified | Significantly enhanced skin permeation compared to marketed cream.[4] | [4] |
| Niosomes | Span 60, Cholesterol | 252.7 | Not explicitly detailed | In vitro diffusion for 7 hours.[7] | [7] |
| Mucoadhesive Microspheres | HPMC, Carbopol | 148 - 164 µm | 68.0 - 85.0 | 81.8% release at 12 hours in a controlled manner.[8] | [8] |
Experimental Protocols
Detailed methodologies for the preparation and characterization of this compound Furoate topical delivery systems are crucial for reproducible research.
Protocol 1: Preparation of this compound Furoate-Loaded PLGA Nanoparticles by Nanoprecipitation
This protocol is adapted from a method for generating poly(lactic-co-glycolic acid) (PLGA) nanoparticles (NPs) loaded with this compound furoate (MF).[5]
Materials:
-
This compound Furoate (MF)
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Acetone
-
Solutol HS 15
-
Deionized water
Procedure:
-
Organic Phase Preparation: Dissolve 2 mg of MF and 6 mg of PLGA in 1 mL of acetone.
-
Aqueous Phase Preparation: Prepare a 0.1% (w/v) aqueous solution of Solutol HS 15.
-
Nanoprecipitation: Rapidly add the organic phase into 2 mL of the aqueous phase while stirring at 900 rpm.
-
Solvent Evaporation: Continue stirring the suspension for 24 hours to allow for the complete evaporation of acetone.
-
Volume Adjustment: Adjust the final volume of the nanoparticle suspension to 2 mL with deionized water.
Protocol 2: Determination of Encapsulation Efficiency
This protocol outlines a general method for determining the amount of drug successfully encapsulated within a nanoparticle delivery system.
Materials:
-
MF-loaded nanoparticle suspension
-
Centrifuge
-
Methanol or other suitable solvent
-
UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Separation of Nanoparticles: Centrifuge the MF-loaded nanoparticle suspension at a high speed (e.g., 13,600 rpm) for 30 minutes to pellet the nanoparticles.
-
Quantification of Unencapsulated Drug: Carefully collect the supernatant, which contains the unencapsulated MF. Measure the concentration of MF in the supernatant using a validated analytical method (e.g., UV-Vis spectrophotometry at 248 nm or HPLC).[5]
-
Calculation of Encapsulation Efficiency (EE%): EE (%) = [(Total amount of MF used - Amount of unencapsulated MF) / Total amount of MF used] x 100
Protocol 3: In Vitro Drug Release Study using Franz Diffusion Cells
This protocol describes the use of Franz diffusion cells to evaluate the in vitro release profile of MF from a topical formulation.[9][10]
Materials:
-
Franz diffusion cells
-
Synthetic membrane (e.g., cellulose (B213188) acetate) or excised human/animal skin[10]
-
Receptor medium (e.g., phosphate-buffered saline (PBS) with a surfactant like 1% SDS to maintain sink conditions)[5]
-
Water bath with temperature control
-
Magnetic stirrer
-
MF-loaded topical formulation
-
HPLC or UV-Vis Spectrophotometer
Procedure:
-
Franz Cell Assembly: Mount the synthetic membrane or skin between the donor and receptor compartments of the Franz diffusion cell.
-
Receptor Chamber Filling: Fill the receptor chamber with the degassed receptor medium and place a magnetic stir bar inside. Ensure no air bubbles are trapped beneath the membrane.
-
Temperature Equilibration: Place the assembled Franz cells in a water bath set to 32°C and allow the system to equilibrate.
-
Sample Application: Apply a known quantity of the MF-loaded formulation onto the surface of the membrane in the donor compartment.
-
Sampling: At predetermined time intervals, withdraw an aliquot of the receptor medium for analysis and replace it with an equal volume of fresh, pre-warmed receptor medium.
-
Drug Quantification: Analyze the concentration of MF in the collected samples using a validated HPLC or UV-Vis spectrophotometry method.
-
Data Analysis: Calculate the cumulative amount of MF released per unit area over time and plot the release profile.
Protocol 4: Particle Size and Zeta Potential Analysis
This protocol details the characterization of the size distribution and surface charge of nanoparticles, which are critical parameters for the stability and performance of topical delivery systems.
Materials:
-
MF-loaded nanoparticle suspension
-
Dynamic Light Scattering (DLS) instrument with a zeta potential analyzer
-
Deionized water for dilution
Procedure:
-
Sample Preparation: Dilute the nanoparticle suspension with deionized water to an appropriate concentration for DLS analysis.
-
Particle Size Measurement:
-
Place the diluted sample in a cuvette and insert it into the DLS instrument.
-
Perform the measurement at a constant temperature (e.g., 25°C).
-
The instrument will report the mean particle size (Z-average) and the polydispersity index (PDI), which indicates the width of the size distribution.
-
-
Zeta Potential Measurement:
-
Inject the diluted sample into a specialized zeta potential cell.
-
The instrument applies an electric field and measures the electrophoretic mobility of the particles to calculate the zeta potential.
-
Zeta potential values provide an indication of the colloidal stability of the nanoparticle suspension.[5]
-
Visualizations
Signaling Pathway
Caption: Glucocorticoid anti-inflammatory signaling pathway.
Experimental Workflow
Caption: Workflow for developing topical delivery systems.
Logical Relationships of Delivery Systems
References
- 1. New Vehiculation Systems of this compound Furoate for the Treatment of Inflammatory Skin Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and evaluation of solid lipid nanoparticles of this compound furoate for topical delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ethosome-Based Transdermal Drug Delivery: Its Structural Components, Preparation Techniques, and Therapeutic Applications Across Metabolic, Chronic, and Oncological Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Developing Biodegradable Nanoparticles Loaded with this compound Furoate for Potential Nasal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jddtonline.info [jddtonline.info]
- 7. Development of Niosomal Vesicles Loaded this compound Furoate Gel for Transdermal Delivery and its Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Formulation and In-vitro evaluation of this compound furoate mucoadhesive microsphere for pulmonary drug delivery | World Journal of Biology Pharmacy and Health Sciences [wjbphs.com]
- 9. scielo.br [scielo.br]
- 10. Synthetic membrane selection for in vitro release testing (IVRT): A case study of topical this compound furoate semi-solid dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Immunohistochemical Staining for Glucocorticoid Receptors Following Mometasone Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mometasone furoate is a potent synthetic corticosteroid utilized for its anti-inflammatory properties in various conditions, including asthma, allergic rhinitis, and skin disorders.[1][2] Its therapeutic effects are mediated through binding to and activation of the glucocorticoid receptor (GR).[3] This interaction leads to the modulation of gene expression, ultimately suppressing inflammatory pathways.[3] Immunohistochemistry (IHC) is a valuable technique to visualize and quantify the expression of glucocorticoid receptors within tissue samples, providing insights into the cellular response to this compound treatment. This document provides detailed application notes and protocols for the immunohistochemical staining of glucocorticoid receptors after this compound treatment.
Mechanism of Action: this compound and the Glucocorticoid Receptor
This compound furoate, a lipophilic molecule, readily crosses the cell membrane and binds to the glucocorticoid receptor (GRα) residing in the cytoplasm.[3] This binding event triggers a conformational change in the receptor, leading to its translocation into the nucleus.[3] Within the nucleus, the this compound-GR complex can act in two primary ways:
-
Transactivation: The complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This binding enhances the transcription of anti-inflammatory proteins.
-
Transrepression: The complex can interfere with the activity of pro-inflammatory transcription factors, such as NF-κB, thereby inhibiting the expression of inflammatory genes.[4]
It is important to note that glucocorticoid treatment itself can influence the expression levels of GR. Studies have shown that glucocorticoids can down-regulate GR mRNA levels by inhibiting gene transcription.[5][6][7]
Quantitative Data on Glucocorticoid Receptor Expression Following Corticosteroid Treatment
While direct quantitative immunohistochemical data for this compound-induced changes in glucocorticoid receptor (GR) expression is limited in the available literature, studies on other corticosteroids provide valuable insights into the expected effects. The following table summarizes findings from studies investigating GR expression changes after glucocorticoid treatment in nasal polyps. It is important to note that the direction of change in GR expression may vary depending on the specific glucocorticoid, treatment duration, and tissue type.
| Tissue Type | Glucocorticoid Treatment | Method | Key Findings on GRα Expression | Reference |
| Nasal Polyps | Betamethasone (unspecified duration) | Immunofluorescence | Significantly reduced expression | [8] |
| Nasal Polyps | Oral glucocorticoids and intranasal budesonide (B1683875) (short-term) | Immunohistochemistry | Upregulated expression | [9] |
These findings suggest that corticosteroid treatment can modulate GR expression, with some studies indicating a downregulation of the active GRα isoform, potentially as a feedback mechanism.[8] Conversely, short-term treatment has been observed to increase GR expression in some contexts.[9]
Experimental Protocols
Immunohistochemical Staining Protocol for Glucocorticoid Receptor
This protocol is adapted from validated methods for GR immunohistochemistry.[10]
1. Tissue Preparation (Formalin-Fixed Paraffin-Embedded)
-
Fix fresh tissue specimens in 10% neutral buffered formalin for 18-24 hours.
-
Dehydrate the tissue through a graded series of ethanol (B145695) (e.g., 70%, 95%, 100%).
-
Clear the tissue with xylene.
-
Embed the tissue in paraffin (B1166041) wax.
-
Cut 4-5 µm thick sections and mount them on positively charged slides.
-
Bake the slides at 60°C for at least 1 hour.
2. Deparaffinization and Rehydration
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Immerse slides in 100% ethanol (2 changes, 3 minutes each).
-
Immerse slides in 95% ethanol for 3 minutes.
-
Immerse slides in 70% ethanol for 3 minutes.
-
Rinse slides in distilled water.
3. Antigen Retrieval
-
Immerse slides in a target retrieval solution (e.g., 10 mM sodium citrate (B86180) buffer, pH 6.0).
-
Heat the solution to 95-100°C for 20-30 minutes in a water bath or steamer.
-
Allow the slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse slides in phosphate-buffered saline (PBS).
4. Blocking
-
Incubate sections with a peroxidase blocking solution (e.g., 3% hydrogen peroxide in methanol) for 10-15 minutes to quench endogenous peroxidase activity.
-
Rinse with PBS.
-
Incubate with a protein blocking solution (e.g., 5% normal goat serum in PBS) for 30-60 minutes to prevent non-specific antibody binding.
5. Primary Antibody Incubation
-
Dilute the primary antibody against the glucocorticoid receptor (e.g., rabbit monoclonal anti-GR antibody) in an appropriate antibody diluent.
-
Incubate the sections with the primary antibody overnight at 4°C in a humidified chamber.
6. Detection System
-
Rinse slides with PBS.
-
Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) for 30-60 minutes at room temperature.
-
Rinse with PBS.
-
Incubate with a streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes at room temperature.
-
Rinse with PBS.
7. Chromogen and Counterstaining
-
Incubate sections with a DAB (3,3'-diaminobenzidine) chromogen solution until the desired brown color intensity is achieved.
-
Rinse with distilled water.
-
Counterstain with hematoxylin (B73222) to visualize cell nuclei.
-
Rinse with distilled water.
8. Dehydration and Mounting
-
Dehydrate the sections through a graded series of ethanol.
-
Clear in xylene.
-
Mount with a permanent mounting medium.
Quantification of Glucocorticoid Receptor Staining
The H-score (Histoscore) is a commonly used semi-quantitative method to assess the intensity and distribution of IHC staining.
H-Score Calculation:
The H-score is calculated using the following formula:
H-score = [1 × (% of cells with weak staining)] + [2 × (% of cells with moderate staining)] + [3 × (% of cells with strong staining)]
The resulting score ranges from 0 to 300.
Scoring Criteria:
-
Staining Intensity:
-
0: No staining
-
1+: Weak staining
-
2+: Moderate staining
-
3+: Strong staining
-
-
Percentage of Stained Cells: The percentage of positively stained cells is determined by examining at least 10 high-power fields.
Visualizations
Caption: this compound Furoate Signaling Pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Significant receptor affinities of metabolites and a degradation product of this compound furoate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. utppublishing.com [utppublishing.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Mechanism of glucocorticoid receptor down-regulation by glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Homologous down regulation of the glucocorticoid receptor: the molecular machinery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Changes of glucocorticoid receptor expression in the nasal polyps of patients with chronic sinusitis following treatment with glucocorticoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Research progress of glucocorticoid resistance in chronic rhinosinusitis with nasal polyps: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of glucocorticosteroid treatment on glucocorticoid receptor expression in human adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Gene Expression Analysis in Mometasone-Treated Nasal Epithelial Cells
Introduction
Mometasone furoate is a potent synthetic corticosteroid utilized in the management of various inflammatory conditions affecting the respiratory tract, including allergic rhinitis and nasal polyposis[1][2]. Its therapeutic efficacy stems from its anti-inflammatory, antipruritic, and vasoconstrictive properties[1]. At the cellular level, this compound acts by binding to glucocorticoid receptors, which then modulate the transcription of a wide array of genes, leading to the suppression of inflammatory pathways and the enhancement of anti-inflammatory responses[3]. Understanding the precise changes in gene expression within nasal epithelial cells following this compound treatment is crucial for elucidating its mechanism of action and for the development of more targeted therapies. These application notes provide an overview of the key molecular effects of this compound on nasal epithelial cells and protocols for their analysis.
Mechanism of Action
This compound furoate exerts its effects through a multifaceted mechanism. After crossing the cell membrane, it binds to cytoplasmic glucocorticoid receptors. This complex then translocates to the nucleus, where it directly interacts with DNA to either activate or repress gene transcription[3]. Key outcomes of this modulation include:
-
Inhibition of Pro-inflammatory Mediators: this compound suppresses the production of various inflammatory proteins and cytokines. For instance, it has been shown to inhibit the release of TNF-α, IL-6, and IL-8 in epithelial cells, which are key mediators in airway inflammation[4][5].
-
Upregulation of Anti-inflammatory Proteins: The drug promotes the synthesis of anti-inflammatory proteins like lipocortin-1. Lipocortin-1 inhibits phospholipase A2, an enzyme critical for producing pro-inflammatory molecules such as prostaglandins (B1171923) and leukotrienes[3].
-
Stabilization of Cellular Membranes: this compound helps to stabilize lysosomal membranes, preventing the release of tissue-damaging enzymes, and reduces capillary permeability, which helps to decrease edema[3].
-
Restoration of Epithelial Barrier Function: In conditions like allergic rhinitis, where the nasal epithelial barrier is compromised, this compound has been demonstrated to restore barrier integrity by increasing the mRNA expression of tight junction proteins such as occludin and zonula occludens-1 (ZO-1)[6][7].
Key Gene Expression Changes
Studies on human nasal epithelial cells and related models have identified several genes and pathways that are significantly modulated by this compound treatment.
| Gene/Protein Target | Effect of this compound | Functional Consequence | Reference |
| Occludin & ZO-1 | Increased mRNA expression | Restoration of epithelial barrier function | [6][7] |
| MUC2 & MUC5AC | Suppression of induced gene and protein expression | Reduction of mucus hypersecretion | [4] |
| TNF-α | Inhibition of release/production | Reduction of a key pro-inflammatory cytokine | [4] |
| IL-6 & IL-8 | Inhibition of induced secretion | Reduction of pro-inflammatory chemokines | [5] |
| GM-CSF | Inhibition of induced secretion | Decreased eosinophil survival and activation | [5] |
| sICAM-1 | Inhibition of induced secretion | Reduced immune cell adhesion and infiltration | [5] |
Experimental Protocols
The following protocols provide a framework for studying the effects of this compound on gene expression in primary human nasal epithelial cells.
Protocol 1: Primary Human Nasal Epithelial Cell (HNEC) Culture
This protocol is based on established methods for isolating and culturing HNECs to create a well-differentiated, physiologically relevant model[8][9][10].
-
Sample Collection:
-
Cell Isolation and Seeding:
-
Air-Liquid Interface (ALI) Culture for Differentiation:
-
Once cells reach confluency, trypsinize and seed them onto semi-permeable cell culture inserts (e.g., Transwells)[9].
-
When the cells on the inserts become confluent, switch to an ALI culture condition. Remove the apical medium and feed the cells only from the basolateral side with a specialized ALI maintenance medium[9][12].
-
Maintain the ALI culture for at least 4 weeks to allow for full differentiation into a pseudostratified epithelium with ciliated and mucus-producing cells, mimicking the in vivo nasal epithelium[9].
-
Protocol 2: this compound Furoate Treatment
-
Preparation of this compound Solution: Prepare a stock solution of this compound furoate in a suitable solvent (e.g., DMSO) and dilute it to the desired final concentrations in the cell culture medium. A range of concentrations, such as 10⁻¹¹ M to 10⁻⁵ M, can be used to assess dose-dependent effects[5].
-
Cell Treatment:
-
For differentiated HNECs at ALI, add the this compound-containing medium to the basolateral compartment.
-
Incubate the cells for a specified period (e.g., 24-48 hours) to allow for changes in gene expression. It is advisable to include a vehicle control (medium with the solvent alone) for comparison.
-
Protocol 3: RNA Extraction and Gene Expression Analysis
-
RNA Extraction:
-
At the end of the treatment period, lyse the cells directly on the culture inserts using a lysis buffer (e.g., from an RNeasy Mini Kit, Qiagen).
-
Extract total RNA according to the manufacturer's protocol. This typically involves homogenization, phase separation, and purification using a silica (B1680970) column.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer to ensure high-quality RNA for downstream applications.
-
-
Gene Expression Analysis (RT-qPCR):
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform real-time quantitative PCR (RT-qPCR) using gene-specific primers for target genes (e.g., OCLN for occludin, TJP1 for ZO-1, MUC5AC, IL6) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the fold change in gene expression between this compound-treated and control cells.
-
-
Genome-Wide Analysis (RNA-Sequencing):
-
For a comprehensive analysis, prepare sequencing libraries from the high-quality RNA.
-
Perform next-generation sequencing (RNA-Seq) to obtain a global transcriptomic profile.
-
Analyze the sequencing data to identify differentially expressed genes (DEGs) between treatment groups. This involves read mapping, quantification, and statistical analysis.
-
Perform pathway enrichment analysis (e.g., GO, KEGG) on the list of DEGs to identify biological pathways significantly affected by this compound.
-
Visualizations
Caption: Experimental workflow for gene expression analysis.
Caption: this compound's genomic signaling pathway.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Efficacy of this compound furoate for nasal polyps: A protocol for systematic review of randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound Furoate? [synapse.patsnap.com]
- 4. This compound Furoate Suppresses PMA-Induced MUC-5AC and MUC-2 Production in Human Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. lirias.kuleuven.be [lirias.kuleuven.be]
- 8. Primary Human Nasal Epithelial Cell Culture | Springer Nature Experiments [experiments.springernature.com]
- 9. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 10. youtube.com [youtube.com]
- 11. d-nb.info [d-nb.info]
- 12. Protocol for generating and characterizing a nasal epithelial model using imaging with application for respiratory viruses - PMC [pmc.ncbi.nlm.nih.gov]
Mometasone's Role in Allergic Fungal Rhinosinusitis: Application Notes and Protocols for Researchers
For immediate use by researchers, scientists, and drug development professionals.
These application notes provide a comprehensive guide to utilizing mometasone furoate in the study of Allergic Fungal Rhinosinusitis (AFRS). This document outlines the molecular mechanisms of this compound in AFRS, presents key quantitative data from relevant studies, and offers detailed protocols for in vitro and in vivo experimental models.
Allergic Fungal Rhinosinusitis is a distinct form of chronic rhinosinusitis characterized by an intense eosinophilic inflammatory response to the presence of fungi in the sinuses.[1] this compound furoate, a synthetic corticosteroid, is a cornerstone in the management of AFRS, primarily due to its potent anti-inflammatory properties.[2] These notes are intended to facilitate further research into the therapeutic effects of this compound on the complex pathophysiology of AFRS.
Molecular Mechanism of this compound in AFRS
This compound furoate exerts its anti-inflammatory effects by binding to glucocorticoid receptors (GR) in the cytoplasm of target cells.[3] This drug-receptor complex translocates to the nucleus, where it modulates gene expression through two primary mechanisms:
-
Transrepression: The this compound-GR complex can directly bind to and inhibit the activity of pro-inflammatory transcription factors such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). This leads to a downregulation of genes encoding for pro-inflammatory cytokines (e.g., IL-4, IL-5, IL-13, TNF-α), chemokines, and adhesion molecules that are central to the eosinophilic inflammation seen in AFRS.[3]
-
Transactivation: The complex can also bind to glucocorticoid response elements (GREs) in the promoter regions of anti-inflammatory genes, leading to their increased expression.[3] A key example is the upregulation of annexin (B1180172) A1 (lipocortin-1), which inhibits phospholipase A2, an enzyme crucial for the production of inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[3]
In the context of AFRS, this multifaceted mechanism leads to a reduction in the key pathological features of the disease: decreased eosinophil survival and infiltration, reduced mucosal edema, and suppression of the overall Th2-mediated immune response.[4][5]
Quantitative Data Summary
The following tables summarize key quantitative findings from studies investigating the effects of this compound.
Table 1: In Vitro Effects of this compound on Inflammatory Mediators and Eosinophil Survival
| Parameter | Cell Type | Treatment | Concentration | Result | Reference |
| IL-6 Secretion | Nasal Mucosa/Polyp Epithelial Cells | This compound | 10-9 M | 32% reduction compared to control | [4][6] |
| IL-6 Secretion | Nasal Mucosa/Polyp Epithelial Cells | This compound + Desloratadine | 10-9 M (M) + 10-5 M (D) | 52% reduction compared to control (greater than this compound alone) | [4][6] |
| Eosinophil Survival | Peripheral Blood Eosinophils (co-cultured with epithelial cell secretions) | This compound | 10-11 M | 56% of control survival | [4][6] |
| Eosinophil Survival | Peripheral Blood Eosinophils (co-cultured with epithelial cell secretions) | This compound + Desloratadine | 10-11 M (M) + 10-5 M (D) | 73% inhibition of survival (greater than this compound alone) | [4][6] |
Table 2: In Vivo Effects of this compound in Allergic Rhinitis/Rhinosinusitis Models
| Parameter | Model | Treatment | Dosage | Result | Reference |
| Eosinophil Infiltration | Rat Model of Allergic Rhinitis | This compound Furoate (intranasal) | 0.02% | Significant inhibition of nasal rubbing 6 hours post-application | [7] |
| Neutrophil Infiltration | Human Allergen Challenge | This compound Furoate Nasal Spray | 200 µg daily for 2 weeks | Significant reduction (p < 0.003) in late-phase neutrophil infiltration | [5] |
| Eosinophil Cationic Protein (ECP) | Human Allergen Challenge | This compound Furoate Nasal Spray | 200 µg daily for 2 weeks | Significant reduction (p < 0.001) in late-phase ECP levels in nasal lavage | [5] |
| TNF-α | Human Allergen Challenge | This compound Furoate Nasal Spray | 200 µg daily for 2 weeks | Significant reduction (p < 0.05) in late-phase TNF-α levels in nasal lavage | [5] |
| Nasal Eosinophilia | Patients with Allergic Rhinitis | Corticosteroid Nasal Spray | - | Significant reduction in eosinophil count on nasal smear after therapy | [8] |
Experimental Protocols
In Vitro Model: this compound Treatment of Fungal Antigen-Stimulated Nasal Epithelial Cells
This protocol details a method to assess the anti-inflammatory effects of this compound on human nasal epithelial cells (hNECs) challenged with fungal antigens.
Materials:
-
Primary hNECs or a suitable cell line (e.g., RPMI 2650)
-
Air-liquid interface (ALI) culture system
-
Cell culture medium (e.g., PneumaCult™-ALI Medium)
-
Fungal antigens (e.g., Aspergillus fumigatus extract)
-
This compound furoate
-
Phosphate-buffered saline (PBS)
-
Reagents for RNA extraction, cDNA synthesis, and qPCR
-
ELISA kits for IL-6, IL-8, and other relevant cytokines
-
Cell lysis buffer and reagents for protein quantification
Protocol:
-
Cell Culture: Culture hNECs at an air-liquid interface for at least 21 days to achieve full differentiation.
-
Fungal Antigen Stimulation: Prepare a working solution of Aspergillus fumigatus extract in cell culture medium. Apically stimulate the differentiated hNECs with the fungal antigen solution for 24 hours.
-
This compound Treatment: Prepare various concentrations of this compound furoate in cell culture medium. Following fungal antigen stimulation, wash the apical surface with PBS and apply the this compound solutions. A vehicle control (e.g., DMSO) should be used. Incubate for 24-48 hours.
-
Sample Collection:
-
Apical Lavage: Collect the apical liquid to measure secreted cytokines via ELISA.
-
Cell Lysates: Lyse the cells to extract RNA for gene expression analysis (qPCR) or protein for Western blotting.
-
-
Analysis:
-
ELISA: Quantify the concentration of pro-inflammatory cytokines (e.g., IL-6, IL-8) in the apical lavage fluid according to the manufacturer's instructions.
-
qPCR: Analyze the gene expression of key inflammatory markers.
-
In Vivo Model: Murine Model of Allergic Fungal Rhinosinusitis
This protocol describes the establishment of a murine model of AFRS and subsequent treatment with intranasal this compound. This model is adapted from established protocols for allergic rhinitis and fungal sinusitis.[6]
Materials:
-
BALB/c mice (6-8 weeks old)
-
Aspergillus fumigatus conidia
-
Ovalbumin (OVA)
-
Aluminum hydroxide (B78521) (Alum)
-
This compound furoate nasal spray formulation
-
Saline solution
-
Equipment for intranasal administration
-
Materials for tissue collection and processing (histology, flow cytometry, etc.)
Protocol:
-
Sensitization (Days 0 and 7): Sensitize mice by intraperitoneal (IP) injection of 100 µg of OVA and 1 mg of Alum in 200 µL of saline.
-
Intranasal Challenge (Days 14-21): On three consecutive days, lightly anesthetize the mice and intranasally challenge them with 10 µL of a solution containing 106Aspergillus fumigatus conidia and 50 µg of OVA in saline per nostril.
-
This compound Treatment (Days 22-28):
-
Treatment Group: Administer intranasal this compound furoate (e.g., 10 µL of a 0.05% solution per nostril) once daily.
-
Control Group: Administer intranasal saline.
-
-
Endpoint Analysis (Day 29):
-
Euthanize the mice and collect nasal lavage fluid for cytokine analysis (ELISA) and cell counting.
-
Harvest the sinonasal tissue for histopathological analysis (H&E staining for eosinophil infiltration) and immunohistochemistry for inflammatory markers.
-
References
- 1. Diagnosing Eosinophilic Chronic Rhinosinusitis in Excised Tissue Using Optical Coherence Tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tissue eosinophilia in chronic sinusitis: quantification techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Animal Models in CRS and Pathophysiologic Insights Gained: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound absorption in cultured airway epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative characterization of eosinophilia in nasal polyps with AI‐based single cell classification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel model of invasive fungal rhinosinusitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Imaging Techniques to Assess Mometasone Distribution: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for various in vivo imaging techniques to assess the biodistribution of Mometasone. It is designed to guide researchers, scientists, and drug development professionals in selecting and implementing appropriate imaging modalities to visualize and quantify the localization of this potent corticosteroid in preclinical and clinical studies.
Introduction to this compound and the Importance of In Vivo Imaging
This compound furoate is a synthetic glucocorticoid with high topical potency, used in the treatment of inflammatory conditions such as asthma, allergic rhinitis, and skin disorders.[1] Its therapeutic efficacy is dependent on its concentration at the site of action, while systemic exposure can lead to undesirable side effects. Therefore, understanding the in vivo distribution of this compound is crucial for optimizing drug delivery, enhancing efficacy, and ensuring safety. In vivo imaging techniques offer a non-invasive means to track the spatial and temporal distribution of this compound in real-time, providing invaluable data for pharmacokinetic and pharmacodynamic assessments.
This compound, like other corticosteroids, exerts its effects by binding to the glucocorticoid receptor (GR) in the cytoplasm.[2] Upon binding, the this compound-GR complex translocates to the nucleus, where it modulates the transcription of target genes, leading to anti-inflammatory and immunosuppressive responses.[1][2] Visualizing the journey of this compound to its target tissues and its interaction with the GR signaling pathway is key to developing more effective and safer therapies.
Glucocorticoid Receptor Signaling Pathway
This compound's mechanism of action is initiated by its binding to the cytosolic Glucocorticoid Receptor (GR). This binding event triggers a conformational change in the GR, leading to the dissociation of chaperone proteins like heat-shock proteins (HSPs). The activated this compound-GR complex then translocates into the nucleus.[3][4]
Once in the nucleus, the complex can act in two primary ways:
-
Transactivation: The GR dimerizes and binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins.[5][6]
-
Transrepression: The this compound-GR monomer can interact with other transcription factors, such as NF-κB and AP-1, inhibiting their pro-inflammatory activity.[5][6]
Additionally, non-genomic pathways involving membrane-bound GRs can mediate rapid cellular effects.[5]
In Vivo Imaging Modalities
A variety of in vivo imaging techniques can be employed to assess the distribution of this compound. The choice of modality depends on the specific research question, the required spatial and temporal resolution, and the availability of suitable imaging agents.
Gamma Scintigraphy
Gamma Scintigraphy is a nuclear medicine imaging technique that provides two-dimensional images of the distribution of a gamma-emitting radiotracer.[7] It is a well-established method for quantifying the deposition of nasally and orally inhaled drugs.[8][9]
Application Note:
Gamma Scintigraphy is particularly useful for assessing the initial deposition and clearance of this compound furoate nasal spray.[8][10] By radiolabeling the formulation, researchers can quantify the percentage of the administered dose that reaches different regions of the nasal cavity, such as the anterior and posterior sections, and monitor its clearance over time.[8][11] This information is critical for optimizing nasal spray devices and formulations to ensure targeted drug delivery to the site of inflammation.[12]
Experimental Protocol: Gamma Scintigraphy of this compound Furoate Nasal Spray
-
Radiolabeling:
-
Spike the this compound furoate nasal suspension with a gamma-emitting radiotracer. A common method is to use Technetium-99m (99mTc) complexed with diethylene triamine penta-acetic acid (DTPA).[8]
-
Ensure the radiolabel remains associated with the drug formulation and does not alter its droplet size distribution or deposition characteristics.[8] Validate this by comparing the ratio of radiolabel to unlabeled drug in the formulation and after spraying into a nasal cast.[8]
-
-
Subject Preparation and Dosing:
-
Recruit healthy volunteers or patients with the relevant condition (e.g., allergic rhinitis).
-
Administer a single dose of the radiolabeled this compound furoate nasal spray to one or both nostrils.
-
-
Image Acquisition:
-
Use a gamma camera to acquire dynamic images of the head immediately after administration and at specified time points (e.g., 0, 15, 30, 60, 120, 240, and 360 minutes) to monitor clearance.[8]
-
Obtain anterior and lateral planar images.
-
-
Image Analysis:
-
Co-register the scintigraphic images with corresponding magnetic resonance imaging (MRI) scans to anatomically define regions of interest (ROIs), such as the anterior and posterior nasal cavity, and the oropharynx.[8]
-
Quantify the radioactivity in each ROI at each time point to determine the percentage of the metered dose deposited in each region and the rate of mucociliary clearance.[8]
-
Quantitative Data:
| Parameter | Value | Reference |
| Total Nasal Deposition (% of Metered Dose) | 86% (± 9.2%) | [8][10] |
| Posterior Nasal Cavity Deposition (% of Metered Dose) | ~60% (± 9.1%) | [8][10] |
| Mucociliary Clearance at 15 min (% of initial nasal deposition) | 59% | [8][10] |
Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT)
PET and SPECT are three-dimensional nuclear imaging techniques that offer higher sensitivity and better spatial resolution compared to planar Gamma Scintigraphy.[13][14] These modalities can be used to quantify the distribution of radiolabeled drugs in deep tissues and organs.
Application Note:
While direct radiolabeling of this compound for PET or SPECT imaging is not widely reported, these techniques can be invaluable for studying the pharmacodynamics of this compound by imaging the glucocorticoid receptors (GR). By using a radiolabeled ligand that binds to the GR, researchers can assess receptor occupancy by this compound in target tissues. This can help in determining the optimal dose required to achieve a therapeutic effect and in understanding the relationship between drug concentration and receptor engagement.[13]
Experimental Protocol: Glucocorticoid Receptor Occupancy using PET
-
Radiotracer Selection:
-
Choose a suitable PET radiotracer that specifically binds to the glucocorticoid receptor. Examples from preclinical studies include 18F-labeled corticosteroids.
-
-
Animal Model:
-
Use an appropriate animal model, such as mice or rats, with or without a disease model (e.g., inflammation).
-
-
Study Design:
-
Baseline Scan: Inject the radiotracer and acquire a baseline PET scan to determine the initial GR density in the tissues of interest.
-
Blocking Scan: Administer a therapeutic dose of this compound. After a suitable time for drug distribution, inject the radiotracer again and acquire a second PET scan.
-
-
Image Acquisition:
-
Acquire dynamic or static PET images over a specified duration. Co-register the PET images with CT or MRI scans for anatomical reference.
-
-
Data Analysis:
-
Define regions of interest (ROIs) in the target tissues (e.g., lung, skin, brain).
-
Quantify the radiotracer uptake in the ROIs for both the baseline and blocking scans.
-
Calculate the receptor occupancy by this compound using the following formula:
-
Receptor Occupancy (%) = [(Uptakebaseline - Uptakeblocking) / Uptakebaseline] x 100
-
-
Quantitative Data:
| Tissue | Glucocorticoid Receptor Occupancy (%) by this compound |
| Lung | Data to be determined experimentally |
| Skin | Data to be determined experimentally |
| Brain | Data to be determined experimentally |
| Spleen | Data to be determined experimentally |
Mass Spectrometry Imaging (MSI)
Mass Spectrometry Imaging (MSI) is a powerful label-free technique that allows for the visualization of the spatial distribution of molecules, including drugs and their metabolites, directly in tissue sections.[15][16]
Application Note:
MSI is particularly well-suited for high-resolution mapping of this compound distribution in various tissues at a subcellular level.[15] This technique can be used to determine the precise localization of the drug within different anatomical structures of an organ and to co-localize it with endogenous biomolecules, providing insights into its mechanism of action and potential off-target effects.[17][18]
Experimental Protocol: MALDI-MSI of this compound in Tissue Sections
-
Tissue Collection and Sectioning:
-
Administer this compound to the animal model via the desired route (e.g., topical, inhalation, intravenous).
-
At a specified time point, euthanize the animal and harvest the tissues of interest.
-
Snap-freeze the tissues and section them using a cryostat. Mount the thin tissue sections (typically 10-20 µm) onto conductive glass slides.[17]
-
-
On-Tissue Derivatization (Optional but Recommended for Steroids):
-
To enhance the ionization efficiency of neutral steroids like this compound, perform on-tissue derivatization. A common reagent is Girard's Reagent T (GirT), which reacts with the ketone group of the steroid to introduce a permanently charged moiety.[15][17]
-
Apply the derivatizing agent uniformly onto the tissue section.
-
-
Matrix Application:
-
Apply a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA), uniformly over the tissue section using a sprayer or sublimator.[17] The matrix co-crystallizes with the analyte and facilitates its desorption and ionization.
-
-
MSI Data Acquisition:
-
Use a Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer coupled with a time-of-flight (TOF) or Fourier-transform ion cyclotron resonance (FT-ICR) analyzer.[17]
-
Acquire mass spectra from a grid of spots across the entire tissue section to generate a 2D ion intensity map.
-
-
Data Analysis:
-
Generate ion images for the specific mass-to-charge ratio (m/z) corresponding to this compound (or its derivative).
-
Overlay the ion image with a histological image of the same tissue section to correlate the drug distribution with the underlying tissue morphology.
-
Quantification can be achieved by incorporating internal standards or by using label-free quantification methods.[19]
-
Quantitative Data:
The following table illustrates how quantitative data from MSI studies on corticosteroid distribution in different renal zones of a mouse kidney could be presented.[17][18]
| Renal Zone | Relative Abundance of Corticosteroid (Arbitrary Units) | Reference |
| Cortex | Higher corticosterone (B1669441) intensity in the inner cortex | [18] |
| Medulla | Higher 11-dehydrocorticosterone (B106187) and aldosterone (B195564) signal | [18] |
Fluorescence Imaging
In vivo fluorescence imaging utilizes fluorescently labeled molecules to visualize biological processes in living organisms.[20] This technique offers high sensitivity and spatial resolution, making it suitable for tracking drug distribution at the cellular and tissue levels.[21]
Application Note:
Fluorescence imaging can be a powerful tool to study the cellular uptake and subcellular localization of this compound. By conjugating this compound to a fluorescent dye, it is possible to visualize its entry into cells, translocation to the nucleus, and interaction with the glucocorticoid receptor in real-time using techniques like fluorescence resonance energy transfer (FRET).[20][21][22] This can provide dynamic information about the drug's mechanism of action at a molecular level.
Experimental Protocol: In Vivo Fluorescence Imaging of a Fluorescently Labeled this compound Analog
-
Synthesis of Fluorescently Labeled this compound:
-
Synthesize a this compound derivative that is conjugated to a near-infrared (NIR) fluorescent dye to allow for deep tissue penetration.
-
-
In Vitro Validation:
-
Confirm that the fluorescently labeled this compound retains its biological activity by assessing its ability to bind to the glucocorticoid receptor and modulate gene expression in cell culture.
-
-
Animal Model and Administration:
-
Use a suitable animal model, potentially with a window chamber for high-resolution imaging of a specific tissue.
-
Administer the fluorescently labeled this compound via the desired route.
-
-
Image Acquisition:
-
Use an in vivo fluorescence imaging system to acquire images of the whole animal or the specific tissue of interest at various time points.
-
For cellular and subcellular imaging, use confocal or multiphoton microscopy.
-
-
Data Analysis:
-
Quantify the fluorescence intensity in different regions of interest to determine the relative concentration of the labeled drug.
-
Co-localize the fluorescent signal with cellular markers to identify the specific cell types that take up the drug.
-
Quantitative Data:
Quantitative data for the in vivo distribution of a fluorescently labeled this compound is not currently available in the literature. The table below serves as a template for presenting such data.
| Tissue/Organ | Relative Fluorescence Intensity (Arbitrary Units) |
| Skin (Epidermis) | Data to be determined experimentally |
| Skin (Dermis) | Data to be determined experimentally |
| Lung | Data to be determined experimentally |
| Spleen | Data to be determined experimentally |
| Liver | Data to be determined experimentally |
Experimental Workflows
The following diagrams illustrate the general experimental workflows for the described in vivo imaging techniques.
Conclusion
In vivo imaging is an indispensable tool in the development and optimization of this compound-based therapies. Gamma Scintigraphy provides robust quantitative data on the deposition and clearance of inhaled formulations. PET and SPECT offer the potential to study drug-receptor interactions in deep tissues, while Mass Spectrometry Imaging delivers high-resolution spatial information on drug distribution at the microscopic level. Fluorescence imaging provides a dynamic view of the drug's cellular and subcellular behavior. By selecting the appropriate imaging modality and following rigorous experimental protocols, researchers can gain a comprehensive understanding of this compound's in vivo fate, leading to the development of more effective and safer medicines.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound Furoate? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. i2cpharm.co.uk [i2cpharm.co.uk]
- 8. Regional deposition of this compound furoate nasal spray suspension in humans [pubmed.ncbi.nlm.nih.gov]
- 9. In Vitro Testing for Orally Inhaled Products: Developments in Science-Based Regulatory Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regional deposition of this compound furoate nasal spray suspension ...: Ingenta Connect [ingentaconnect.com]
- 11. researchgate.net [researchgate.net]
- 12. scintigraphics.co.uk [scintigraphics.co.uk]
- 13. Positron Emission Tomography Image-Guided Drug Delivery: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. SPECT Imaging - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Mass Spectrometry Imaging for Dissecting Steroid Intracrinology within Target Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Tissue Imaging by Mass Spectrometry: A Practical Guide for the Medicinal Chemist - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. endocrine-abstracts.org [endocrine-abstracts.org]
- 19. Quantitative Mass Spectrometry Imaging Protocols for Spatially Heterogeneous Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Dynamics of corticosteroid receptors: lessons from live cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Imaging of corticosteroid receptors in live cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Visualization of Glucocorticoid Receptor and Mineralocorticoid Receptor Interactions in Living Cells with GFP-Based Fluorescence Resonance Energy Transfer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Mometasone Furoate Solubility: A Technical Guide for In Vitro Assays
Welcome to the technical support center for Mometasone Furoate applications. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges with this compound Furoate solubility for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for dissolving this compound Furoate for in vitro studies?
A1: this compound Furoate is practically insoluble in water but is soluble in several organic solvents.[1][2] For in vitro assays, Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent due to its high solubilizing capacity and compatibility with most cell culture experiments at low concentrations.[3][4] Ethanol and Dimethylformamide (DMF) are also effective solvents.[3]
Q2: I'm observing precipitation when I add my this compound Furoate stock solution to my cell culture medium. What's happening and how can I prevent this?
A2: Precipitation occurs because this compound Furoate is sparingly soluble in aqueous solutions like cell culture media.[3] When a concentrated stock in an organic solvent is rapidly diluted into the medium, the drug crashes out of the solution.
To prevent this, it is crucial to first dissolve the this compound Furoate in 100% DMSO to create a high-concentration stock solution. Then, perform a serial dilution of this stock solution into the cell culture medium, ensuring gentle mixing after each dilution step. This gradual reduction in solvent concentration helps to keep the drug in solution. It is also beneficial to keep the final concentration of the organic solvent (e.g., DMSO) in the culture medium as low as possible (typically <0.5%) to avoid solvent-induced cytotoxicity.
Q3: What are the reported solubilities of this compound Furoate in common solvents?
A3: The solubility of this compound Furoate can vary slightly depending on the source and experimental conditions. The following table summarizes reported solubility data:
| Solvent | Solubility | Reference(s) |
| Dimethyl sulfoxide (DMSO) | ~30 mg/mL, 40 mg/mL, ≥20 mg/mL, Soluble to 100 mM | [3][4] |
| Dimethylformamide (DMF) | ~30 mg/mL | [3] |
| Ethanol | ~1.67 mg/mL, Soluble to 10 mM | [3] |
| Acetone | Soluble | [1] |
| Methylene Chloride | Soluble | [1] |
| Water | Practically Insoluble | [1][2][4] |
| DMSO:PBS (pH 7.2) (1:2) | ~0.33 mg/mL | [3] |
Q4: How stable is this compound Furoate in aqueous solutions?
A4: this compound Furoate's stability in aqueous solutions is pH-dependent. It is relatively stable at a pH below 4 but degrades at higher pH levels.[5] The degradation follows pseudo-first-order kinetics and can be influenced by the hydroxide (B78521) ion concentration.[5] For this reason, it is not recommended to store aqueous solutions of this compound Furoate for more than one day.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound Furoate powder will not dissolve. | Inappropriate solvent selection. | Use an appropriate organic solvent such as DMSO, DMF, or ethanol. DMSO is highly effective.[3][4] |
| Insufficient solvent volume. | Ensure you are using a sufficient volume of solvent to achieve the desired concentration based on its known solubility. | |
| Precipitation upon dilution in aqueous media. | Poor aqueous solubility of this compound Furoate. | Prepare a high-concentration stock solution in 100% DMSO first. Then, perform serial dilutions into your aqueous buffer or cell culture medium with gentle mixing.[3] |
| Final solvent concentration is too low to maintain solubility. | While keeping the final solvent concentration low is important for cell health, ensure it is sufficient to maintain solubility at the desired this compound Furoate concentration. A final DMSO concentration of <0.5% is generally recommended. | |
| Inconsistent experimental results. | Degradation of this compound Furoate in the aqueous working solution. | Prepare fresh aqueous working solutions of this compound Furoate for each experiment. Avoid storing aqueous solutions for more than 24 hours.[3] The compound is more stable at acidic pH.[5] |
| Inaccurate initial concentration of the stock solution. | Ensure the this compound Furoate is completely dissolved in the organic solvent before making subsequent dilutions. Use fresh, anhydrous DMSO as moisture can reduce solubility.[4] |
Experimental Protocols
Protocol 1: Preparation of a this compound Furoate Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound Furoate powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or up to 100 mM).
-
Mixing: Vortex the solution until the this compound Furoate is completely dissolved. Gentle warming in a water bath (e.g., to 37°C) can aid dissolution.
-
Storage: Store the stock solution at -20°C. It is recommended to purge the vial with an inert gas like nitrogen or argon before sealing to enhance stability.[3]
Protocol 2: Preparation of a Working Solution in Cell Culture Medium
-
Thawing: Thaw the this compound Furoate DMSO stock solution at room temperature.
-
Pre-warming: Warm the required volume of cell culture medium to 37°C.
-
Serial Dilution: Perform a serial dilution of the DMSO stock solution into the pre-warmed cell culture medium to achieve the final desired concentration. For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:10 dilution followed by a 1:100 dilution.
-
Mixing: Gently mix the solution by inverting the tube or pipetting up and down after each dilution step. Avoid vigorous vortexing which can cause precipitation.
-
Immediate Use: Use the freshly prepared working solution immediately for your in vitro assay. Do not store the aqueous working solution.[3]
Visual Guides
Caption: Workflow for preparing this compound Furoate solutions.
Caption: Relationship between solubility and solution preparation.
References
Optimizing Mometasone concentration for anti-inflammatory effect in vitro
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Mometasone concentration for anti-inflammatory effects in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound's anti-inflammatory action in vitro?
A1: this compound furoate is a synthetic glucocorticoid that exerts its potent anti-inflammatory effects primarily by binding to cytoplasmic glucocorticoid receptors (GR).[1][2] Upon binding, the this compound-GR complex translocates to the cell nucleus.[1][3] Within the nucleus, this complex modulates gene expression in two main ways:
-
Transactivation: It binds to Glucocorticoid Response Elements (GREs) on DNA, upregulating the transcription of anti-inflammatory genes that encode for proteins like Lipocortin-1, GILZ (glucocorticoid-induced leucine (B10760876) zipper), and MKP-1 (mitogen-activated protein kinase phosphatase-1).[1][3]
-
Transrepression: It inhibits the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB), by preventing them from binding to DNA.[3] This leads to the downregulation of genes encoding pro-inflammatory cytokines (e.g., IL-1, IL-6, TNF-α), chemokines, adhesion molecules, and enzymes like COX-2.[1][4][5]
Q2: What is a typical effective concentration range for this compound in vitro?
A2: The effective concentration of this compound is highly dependent on the cell type and the specific inflammatory endpoint being measured. Published studies have shown potent activity at very low concentrations. For example, in murine macrophage and myelomonocytic leukemia cell lines, IC50 values (the concentration causing 50% inhibition) for cytokine production were reported to be as low as 0.05 nM for IL-1, 0.15 nM for IL-6, and 0.25 nM for TNF-α.[5] However, in other cell lines, such as those used in cancer research, effective concentrations might be in the nanomolar to micromolar range.[6][7] It is crucial to perform a dose-response study to determine the optimal, non-cytotoxic concentration for your specific experimental system.
Q3: Which cell lines are suitable for studying this compound's anti-inflammatory effects?
A3: The choice of cell line depends on the research question. Common models include:
-
Immune Cells: Human monocytic THP-1 cells, which can be differentiated into macrophage-like cells, are a widely used model for studying inflammation.[8] Primary cells like murine peritoneal macrophages are also used.[5]
-
Epithelial and Fibroblast Cells: Human keratinocyte cell lines (e.g., HaCaT) and mouse embryonic fibroblasts (e.g., NIH 3T3) are often used, particularly in studies related to skin inflammation and cytotoxicity.[9][10]
-
Specific Disease Models: For respiratory inflammation, nasal or bronchial epithelial cells are relevant. For oncology studies, various cancer cell lines like CCRF-CEM (leukemia) or U2OS (osteosarcoma) have been used.[6][7]
Q4: How can I induce an inflammatory response in my cell culture model?
A4: A common and effective method is to use bacterial components. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is widely used to stimulate an inflammatory cascade via Toll-like receptor 4 (TLR4), leading to the production of various inflammatory mediators.[5][8] Other stimulants include Staphylococcus aureus enterotoxin B (SEB), which can induce a strong T-cell mediated cytokine release.[11]
Q5: What are the key readouts to measure the anti-inflammatory effect of this compound?
A5: The most common readouts involve quantifying the reduction of pro-inflammatory markers. This is typically done by collecting the cell culture supernatant after treatment and measuring the concentration of key cytokines like TNF-α, IL-1β, IL-6, and IL-8 using an Enzyme-Linked Immunosorbent Assay (ELISA).[5][12] Other methods include Western blotting to analyze the expression of inflammatory proteins (e.g., COX-2, iNOS) or transcription factors (e.g., NF-κB) within the cells.
Troubleshooting Guide
Issue 1: High levels of cell death observed after this compound treatment.
| Potential Cause | Troubleshooting Step |
| Cytotoxicity | This compound can be toxic at high concentrations. The IC50 for cytotoxicity in NIH 3T3 fibroblasts was found to be 5.1 µg/mL.[9] Solution: Perform a dose-response experiment and assess cell viability in parallel with the anti-inflammatory assay. Use a standard cell viability assay like MTT or CCK-8.[6][9] Start with a lower concentration range (e.g., 0.01 nM to 100 nM) and expand if necessary. |
| Solvent Toxicity | Solvents like DMSO, used to dissolve this compound, can be toxic to cells, especially at higher concentrations.[9] Solution: Ensure the final concentration of the solvent in the culture medium is low (typically <0.1%) and consistent across all wells, including the vehicle control. |
| Drug Degradation | A degradation product of this compound has been shown to be more cytotoxic than the parent compound.[13] Solution: Use freshly prepared solutions of this compound. Store stock solutions appropriately as recommended by the manufacturer, protected from light and temperature fluctuations. |
Issue 2: No significant anti-inflammatory effect is observed.
| Potential Cause | Troubleshooting Step |
| Ineffective Inflammatory Stimulus | The concentration or activity of the inflammatory agent (e.g., LPS) may be insufficient to induce a robust response. Solution: Titrate the concentration of your inflammatory stimulus to find the optimal dose that induces a strong but sub-lethal inflammatory response. Confirm the activity of your LPS stock. |
| Sub-optimal this compound Concentration | The concentration of this compound used may be too low to elicit an effect in your specific cell system. Solution: Perform a comprehensive dose-response curve, testing a wide range of this compound concentrations (e.g., from picomolar to micromolar) to identify the effective range. |
| Incorrect Timing | The timing of this compound addition relative to the inflammatory stimulus is critical. Solution: Test different experimental designs. Common approaches include pre-treatment (adding this compound before the stimulus to assess prevention) or co-treatment (adding this compound and the stimulus simultaneously).[11] |
| Insensitive Readout | The specific inflammatory marker being measured may not be strongly modulated by this compound in your chosen cell line. Solution: Measure a panel of key pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-8) to get a broader picture of the inflammatory response.[5] |
Quantitative Data: In Vitro Efficacy of this compound Furoate
The following tables summarize the dose-dependent effects of this compound Furoate (MF) on various cell lines and endpoints as reported in the literature.
Table 1: Inhibition of Cytokine Production
| Cell Line | Inflammatory Stimulus | Cytokine Inhibited | IC50 (nM) | Reference |
| Murine Peritoneal Macrophages | LPS | IL-1 | 0.05 | [5] |
| WEHI-265.1 (Murine Myelomonocytic) | LPS | IL-6 | 0.15 | [5] |
| WEHI-265.1 (Murine Myelomonocytic) | LPS | TNF-α | 0.25 | [5] |
Table 2: Effects on Cell Viability/Proliferation (Cytotoxicity)
| Cell Line | Assay | Endpoint | Effective Concentration | Reference |
| NIH 3T3 (Mouse Fibroblast) | MTT | IC50 | 5.1 µg/mL | [9] |
| CCRF-CEM (Leukemia) | CCK-8 | Lowest Cell Viability | 25 nM | [6] |
| U2OS (Osteosarcoma) | CCK-8 | IC50 | 20.92 µM | [7] |
| MNNG-HOS (Osteosarcoma) | CCK-8 | IC50 | 30.26 µM | [7] |
| MG63 (Osteosarcoma) | CCK-8 | IC50 | 36.86 µM | [7] |
Note: IC50 values can vary significantly between different cell types and experimental conditions.
Experimental Protocols
Protocol: In Vitro Anti-Inflammatory Assay Using THP-1 Macrophages
This protocol provides a general framework for assessing the anti-inflammatory effects of this compound on LPS-stimulated THP-1 cells.[8]
1. Materials
-
THP-1 monocytic cell line
-
RPMI-1640 medium with 10% FBS, 1% Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA) for differentiation
-
Lipopolysaccharide (LPS) for stimulation
-
This compound Furoate
-
DMSO (vehicle)
-
Phosphate Buffered Saline (PBS)
-
96-well cell culture plates
-
Human TNF-α and IL-6 ELISA kits
-
MTT or other cell viability assay kit
2. Cell Differentiation
-
Seed THP-1 cells at a density of 2 x 10^5 cells/well in a 96-well plate.
-
Add PMA to a final concentration of 50-100 ng/mL.
-
Incubate for 48-72 hours to allow cells to differentiate into adherent, macrophage-like cells.
-
After incubation, gently aspirate the PMA-containing medium and wash the cells twice with warm PBS to remove non-adherent cells.
-
Add fresh, PMA-free medium and rest the cells for 24 hours before treatment.
3. This compound Treatment and Inflammatory Stimulation
-
Prepare serial dilutions of this compound Furoate in culture medium. Also prepare a vehicle control (medium with the same final concentration of DMSO).
-
Remove the medium from the differentiated THP-1 cells.
-
Add the this compound dilutions and vehicle control to the appropriate wells. This is typically a pre-treatment step.
-
Incubate for 1-2 hours.
-
Spike each well (except for the unstimulated control) with LPS to a final concentration of 100 ng/mL.
-
Incubate for an additional 18-24 hours.
4. Assessment of Anti-Inflammatory Effect
-
After incubation, carefully collect the cell culture supernatant from each well for cytokine analysis. Centrifuge to pellet any detached cells and store at -80°C until use.
-
Quantify the concentration of TNF-α and IL-6 in the supernatants using ELISA kits according to the manufacturer's instructions.
-
Calculate the percentage inhibition of cytokine release for each this compound concentration relative to the LPS-stimulated vehicle control.
5. Assessment of Cell Viability
-
After removing the supernatant, assess the viability of the remaining cells in the plate using an MTT or similar assay.
-
This step is crucial to ensure that the observed reduction in cytokines is due to an anti-inflammatory effect and not cell death.
Visualizations
Caption: this compound's anti-inflammatory signaling pathway.
Caption: Workflow for an in vitro anti-inflammatory assay.
Caption: Logic diagram for troubleshooting common experimental issues.
References
- 1. What is the mechanism of this compound Furoate? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound furoate decreases adhesion molecule expression in psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytokine inhibition by a novel steroid, this compound furoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound furoate inhibits growth of acute leukemia cells in childhood by regulating PI3K signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound furoate inhibits tumor progression and promotes apoptosis through activation of the AMPK/mTOR signaling pathway in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay [moleculardevices.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Suppression of Cytokine Release by Fluticasone Furoate vs. This compound Furoate in Human Nasal Tissue Ex-Vivo | PLOS One [journals.plos.org]
- 12. This compound and desloratadine additive effect on eosinophil survival and cytokine secretion from epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Study of Intrinsic Stability of this compound Furoate in Presence of Salicylic Acid by HPTLC and Characterization, Cytotoxicity Testing of Major Degradation Product of this compound Furoate | Bentham Science [eurekaselect.com]
Technical Support Center: Mometasone Instability in Cell Culture Media
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of Mometasone Furoate in cell culture applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound Furoate and why is it used in cell culture?
This compound Furoate is a potent synthetic glucocorticoid with anti-inflammatory properties. In cell culture, it is utilized to investigate cellular pathways related to inflammation, immune response, and glucocorticoid receptor signaling.
Q2: What are the key chemical properties of this compound Furoate that affect its use in cell culture?
This compound Furoate is a hydrophobic compound, meaning it has low solubility in water-based solutions like cell culture media. It is, however, soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol.[1] Its stability is also highly dependent on pH.
Q3: Why is my this compound Furoate precipitating when I add it to my cell culture medium?
Precipitation of this compound Furoate is a common issue that arises from its low aqueous solubility. When a concentrated stock solution in an organic solvent (like DMSO) is diluted into the aqueous cell culture medium, the this compound Furoate can "crash out" of solution if its solubility limit is exceeded.[2][3] This is often due to a rapid change in the solvent environment.
Q4: How does pH affect the stability of this compound Furoate in my experiments?
This compound Furoate is most stable in acidic conditions, specifically at a pH below 4.[4] As the pH increases above 4, its degradation rate accelerates.[4] Standard cell culture media, such as DMEM/F12, are typically buffered to a physiological pH of around 7.2-7.4, which can contribute to the degradation of this compound Furoate over time.
Troubleshooting Guides
Issue 1: Immediate Precipitation of this compound Furoate Upon Addition to Cell Culture Media
Initial Observation: A visible precipitate or cloudiness appears immediately after adding the this compound Furoate stock solution to the cell culture medium.
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound Furoate in the media surpasses its aqueous solubility limit. | Decrease the final working concentration. It is advisable to perform a solubility test to determine the maximum soluble concentration in your specific cell culture medium. |
| Rapid Dilution | Adding a concentrated DMSO stock directly to a large volume of media causes a rapid solvent shift, leading to precipitation. | Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture medium.[2] Add the stock solution dropwise while gently swirling the medium to ensure gradual mixing.[2] |
| Low Temperature of Media | The solubility of this compound Furoate decreases at lower temperatures. | Always use pre-warmed (37°C) cell culture media for preparing your final working solution.[2] |
| High DMSO Concentration | While DMSO aids in initial solubilization, a high final concentration can be toxic to cells. However, a sufficient amount is needed to maintain solubility. | Ensure the final DMSO concentration is as high as tolerable for your specific cell line (typically ≤0.5%) to aid in solubility.[5][6] Always include a vehicle control (media with the same final DMSO concentration) in your experiments. |
Issue 2: this compound Furoate Instability and Degradation During Incubation
Initial Observation: The initial solution is clear, but a precipitate forms, or a loss of biological activity is observed after several hours or days of incubation.
| Potential Cause | Explanation | Recommended Solution |
| pH-Dependent Degradation | This compound Furoate degrades in the neutral to slightly alkaline pH of standard cell culture media (pH 7.2-7.4).[4] | Consider using a more acidic-buffered medium if your cell line can tolerate it. Alternatively, prepare fresh media with this compound Furoate more frequently for long-term experiments. |
| Interaction with Media Components | Components in the media, such as serum proteins, can potentially interact with this compound Furoate, affecting its stability. | The presence of serum can sometimes aid in the solubility of hydrophobic compounds by binding to proteins like albumin.[7] If instability persists, consider reducing the serum concentration or using a serum-free medium, but be aware this might also decrease solubility. |
| Enzymatic Degradation | Cells can metabolize this compound Furoate, leading to its degradation and the formation of less active or inactive metabolites.[8][9] | For long-term studies, it may be necessary to replenish the this compound Furoate-containing medium periodically. |
| Light Exposure | Prolonged exposure to light can potentially contribute to the degradation of photosensitive compounds. | Protect this compound Furoate stock solutions and culture plates from direct light, especially during long incubation periods. |
Experimental Protocols
Protocol 1: Preparation of this compound Furoate Stock and Working Solutions
This protocol outlines the recommended procedure for preparing this compound Furoate solutions for cell culture experiments to minimize precipitation.
Materials:
-
This compound Furoate powder
-
Sterile, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile cell culture medium (e.g., DMEM/F12), pre-warmed to 37°C
-
Sterile microcentrifuge tubes or conical tubes
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
In a sterile environment (e.g., a biological safety cabinet), weigh out the desired amount of this compound Furoate powder.
-
Dissolve the powder in 100% sterile DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Ensure complete dissolution by vortexing. If necessary, brief sonication in a water bath can be used. Visually inspect the solution to confirm there are no undissolved particles.
-
-
Prepare the Final Working Solution:
-
Pre-warm the complete cell culture medium (containing serum and other supplements) to 37°C.
-
To minimize precipitation, perform a serial dilution. First, create an intermediate dilution of the stock solution in the pre-warmed medium.
-
Add the required volume of the this compound Furoate stock solution dropwise to the pre-warmed medium while gently swirling. This gradual dilution helps to avoid localized high concentrations that can trigger precipitation.
-
Ensure the final concentration of DMSO in the cell culture medium is at a non-toxic level for your specific cell line, typically below 0.5%.[5][6]
-
Protocol 2: Assessment of this compound Furoate Stability by HPLC-UV
This protocol provides a general framework for quantifying the concentration of this compound Furoate in cell culture media over time to assess its stability.
Materials:
-
Cell culture media samples containing this compound Furoate collected at different time points
-
This compound Furoate analytical standard
-
HPLC-grade methanol (B129727) and acetonitrile (B52724)
-
HPLC-grade water
-
Solid Phase Extraction (SPE) cartridges (e.g., C18) for sample cleanup
-
HPLC system with a UV detector and a suitable column (e.g., C18, 4.6 x 250 mm, 5 µm)
Procedure:
-
Sample Preparation:
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), collect aliquots of the cell culture medium containing this compound Furoate.
-
Centrifuge the samples to pellet any cells or debris.
-
Perform a solid-phase extraction (SPE) to clean up the sample and concentrate the analyte. This typically involves conditioning the SPE cartridge, loading the sample, washing away interfering substances, and eluting the this compound Furoate with an organic solvent like methanol.
-
Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the mobile phase.
-
-
HPLC Analysis:
-
Mobile Phase: A common mobile phase for this compound Furoate analysis is a mixture of methanol and water or acetonitrile and water.[10][11] An example could be a gradient or isocratic elution with a mobile phase like Methanol:Water (80:20, v/v).[10]
-
Column: A C18 reversed-phase column is typically used.
-
Detection: Set the UV detector to the maximum absorbance wavelength of this compound Furoate, which is approximately 248 nm.[1]
-
Injection: Inject the prepared samples and a series of known concentrations of the this compound Furoate standard to create a calibration curve.
-
-
Data Analysis:
-
Quantify the peak area of this compound Furoate in your samples.
-
Use the calibration curve to determine the concentration of this compound Furoate at each time point.
-
Plot the concentration of this compound Furoate versus time to determine its stability profile and degradation kinetics in the cell culture medium.
-
Visualizations
This compound Furoate Troubleshooting Workflow
Caption: A flowchart for troubleshooting this compound Furoate precipitation and instability issues.
Glucocorticoid Receptor Signaling Pathway
Caption: The signaling pathway of this compound Furoate via the Glucocorticoid Receptor.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Degradation kinetics of this compound furoate in aqueous systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lifetein.com [lifetein.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. reddit.com [reddit.com]
- 8. This compound furoate degradation and metabolism in human biological fluids and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kinetics of metabolism and degradation of this compound furoate in rat biological fluids and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Mometasone Resistance in Chronic Inflammatory Models
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding mometasone resistance in chronic inflammatory models.
Frequently Asked Questions (FAQs)
Q1: What is this compound furoate and how does it work?
This compound furoate is a potent synthetic glucocorticoid with anti-inflammatory, antipruritic, and vasoconstrictive properties.[1] Its primary mechanism of action involves diffusing across the cell membrane and binding to the glucocorticoid receptor (GR) in the cytoplasm.[1][2] This complex then translocates to the nucleus, where it modulates the expression of genes involved in inflammation.[2] this compound upregulates anti-inflammatory genes and downregulates pro-inflammatory genes that encode for cytokines, chemokines, and adhesion molecules.[2]
Q2: We are observing a diminished or lack of response to this compound in our in vitro model. What are the potential causes?
Resistance to this compound can be multifactorial. Key areas to investigate include:
-
Low or Absent Glucocorticoid Receptor (GR) Expression: Insufficient levels of the GRα isoform, the primary binding target for this compound, is a common reason for non-responsiveness.[3]
-
Expression of the GRβ Isoform: The GRβ isoform does not bind glucocorticoids and can act as a dominant-negative inhibitor of the functional GRα isoform.[3] An elevated GRβ to GRα ratio can lead to resistance.[3]
-
Mutations in the GR Gene (NR3C1): While less frequent in acquired resistance, mutations can impair ligand binding, nuclear translocation, or DNA binding capabilities of the receptor.[3]
-
Increased Drug Efflux: Overexpression of multidrug resistance pumps can decrease the intracellular concentration of this compound.
-
Alterations in Downstream Signaling Pathways: Modifications in pathways that interact with GR signaling, such as the PI3K/Akt/mTOR or MAPK pathways, can modulate the cellular response to glucocorticoids.[4]
Q3: Our experimental results with this compound show high variability between replicates. What could be the cause?
High variability can mask true biological effects. Common sources of inconsistency include:
-
Cell Culture Conditions: Factors such as cell passage number, confluency, and batch-to-batch variations in serum can significantly impact results.[3]
-
Presence of Endogenous Glucocorticoids: Standard fetal bovine serum (FBS) contains endogenous glucocorticoids that can activate the GR, leading to background noise. Switching to charcoal-stripped FBS is recommended.[3]
-
Compound Precipitation: Ensure that your this compound stock solution is fully dissolved and visually inspect for any precipitates before use.
-
Inconsistent Assay Timing: Use precise timing for all incubation steps across all replicates.[3]
Q4: Can this compound exhibit pro-inflammatory effects?
While counterintuitive, pro-inflammatory effects of glucocorticoids have been observed in certain contexts. Potential reasons include:
-
Biphasic Dose-Response: Some glucocorticoid receptor ligands can display a U-shaped dose-response curve, where low and high concentrations might have opposing effects.[3]
-
Off-Target Effects: At higher concentrations, this compound could interact with other cellular targets, leading to unintended signaling.[3]
-
"Priming" of Immune Cells: In specific immune cell types, glucocorticoids can "prime" the cells for a more robust inflammatory response to a subsequent stimulus.[3]
Troubleshooting Guides
Problem 1: No or reduced anti-inflammatory effect of this compound.
| Possible Cause | Suggested Solution |
| Low or absent Glucocorticoid Receptor (GRα) expression. | Verify GRα protein levels via Western blot and/or mRNA levels via qPCR. Compare with a known GR-positive control cell line (e.g., A549).[3] |
| High GRβ to GRα ratio. | Use isoform-specific qPCR primers to determine the relative expression of GRα and GRβ.[5] |
| Inactive this compound stock. | Confirm the activity of your this compound stock in a well-characterized, sensitive cell line. |
| Dysfunctional GR. | If GR is expressed, assess its functionality using a GR-responsive luciferase reporter assay. |
| Suboptimal this compound concentration. | Perform a dose-response experiment with a wide range of this compound concentrations (e.g., from picomolar to micromolar). |
| Presence of endogenous glucocorticoids in culture media. | Switch to charcoal-stripped fetal bovine serum (FBS) to eliminate confounding background GR activation.[3] |
| Reduced Histone Deacetylase 2 (HDAC2) activity. | Measure HDAC2 expression and activity. Consider using HDAC2 activators as a combination therapy. |
Problem 2: High variability in experimental replicates.
| Possible Cause | Suggested Solution |
| Variable cell culture practices. | Standardize your cell culture protocols, including seeding density, passage number limitations, and media composition.[3] |
| Compound precipitation. | Visually inspect your this compound solution for precipitates. Consider performing a solubility assay if issues persist.[3] |
| Lack of proper controls. | Always include a vehicle control, a positive control with a known GR agonist (e.g., dexamethasone), and a negative control (untreated cells) in every experiment.[3] |
| Inconsistent assay timing. | Use a precise timer for all incubation steps and ensure consistent timing for all experimental replicates.[3] |
Data Presentation
Table 1: this compound Furoate IC50 Values for Cytokine Inhibition
| Cytokine | Cell Line | Stimulant | IC50 (nM) | Reference |
| IL-1 | Murine Peritoneal Macrophages | LPS | 0.05 | [6] |
| IL-6 | WEHI-265.1 (murine myelomonocytic leukemia) | LPS | 0.15 | [6] |
| TNF-α | WEHI-265.1 (murine myelomonocytic leukemia) | LPS | 0.25 | [6] |
Table 2: Efficacy of this compound Furoate Combination Therapy in Severe Asthma
| Treatment Group | Mean Change from Baseline in FEV1 AUC0–12h (L x h) | p-value vs. This compound Monotherapy | Reference |
| This compound Furoate (400 µg) | 2.04 | - | [7] |
| This compound Furoate (200 µg) / Formoterol (10 µg) | 3.59 | < 0.001 | [7] |
| This compound Furoate (400 µg) / Formoterol (10 µg) | 4.19 | < 0.001 | [7] |
FEV1 AUC0–12h: Area under the curve for forced expiratory volume in 1 second from 0 to 12 hours.
Mandatory Visualization
Caption: this compound's Mechanism of Action.
Caption: Key Mechanisms of this compound Resistance.
Caption: Experimental Workflow for Investigating this compound Resistance.
Experimental Protocols
Protocol 1: Western Blot for Glucocorticoid Receptor (GRα and GRβ) Expression
Objective: To determine the protein levels of GRα and GRβ in cell lysates.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-GRα and anti-GRβ
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
Procedure:
-
Cell Lysis: Lyse cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
Protocol 2: HDAC Activity Assay (Fluorometric)
Objective: To measure the activity of histone deacetylase (HDAC), particularly HDAC2, in nuclear extracts.
Materials:
-
Nuclear extraction kit
-
HDAC activity assay kit (fluorometric) containing a fluorogenic HDAC substrate and developer.
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Nuclear Extraction: Isolate nuclear extracts from cells according to the manufacturer's protocol.
-
Protein Quantification: Determine the protein concentration of the nuclear extracts.
-
Assay Reaction: In a 96-well black plate, add equal amounts of nuclear extract to each well.
-
Substrate Addition: Add the fluorogenic HDAC substrate to each well and incubate at 37°C for the time specified in the kit protocol.
-
Developer Addition: Add the developer solution to each well and incubate at room temperature for the time specified in the kit protocol.
-
Fluorescence Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths using a microplate reader.
-
Data Analysis: Calculate HDAC activity based on the fluorescence intensity, often by comparing to a standard curve.
Protocol 3: Cytokine Production Measurement by ELISA
Objective: To quantify the concentration of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in cell culture supernatants.
Materials:
-
Cell culture supernatant
-
ELISA kit for the specific cytokine of interest
-
96-well ELISA plate
-
Wash buffer
-
Assay diluent
-
TMB substrate
-
Stop solution
-
Microplate reader
Procedure:
-
Plate Coating: Coat a 96-well plate with the capture antibody overnight at 4°C.[8]
-
Washing: Wash the plate three times with wash buffer.[8]
-
Blocking: Block the plate with assay diluent for 1-2 hours at room temperature.[9]
-
Sample and Standard Incubation: Add cell culture supernatants and a serial dilution of the recombinant cytokine standard to the wells and incubate for 2 hours at room temperature.[9]
-
Washing: Repeat the washing step.
-
Detection Antibody Incubation: Add the detection antibody to each well and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Enzyme Conjugate Incubation: Add the enzyme-conjugated streptavidin (or equivalent) and incubate for 20-30 minutes at room temperature in the dark.[9]
-
Washing: Repeat the washing step.
-
Substrate Development: Add TMB substrate and incubate until a color change is observed.
-
Stopping the Reaction: Add the stop solution to each well.[9]
-
Absorbance Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cytokine concentration in the samples by interpolating from the standard curve.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound Furoate? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of Histone Deacetylase 2 Expression by Elevated Glucocorticoid Receptor β in Steroid-resistant Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytokine inhibition by a novel steroid, this compound furoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 189 Efficacy and Safety of Two Doses of this compound Furoate/Formoterol Combination Treatment in Subjects With Severe Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 9. benchchem.com [benchchem.com]
Minimizing off-target effects of Mometasone in experimental designs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mometasone. The focus is on minimizing off-target effects in experimental designs to ensure data accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound furoate is a synthetic corticosteroid that exerts its effects by binding to the glucocorticoid receptor (GR).[1][2] This this compound-GR complex translocates to the nucleus, where it modulates gene expression in two main ways:
-
Transactivation: The complex binds to Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, upregulating the transcription of anti-inflammatory proteins like lipocortin-1.[1] Lipocortin-1, in turn, inhibits phospholipase A2, a key enzyme in the production of inflammatory mediators such as prostaglandins (B1171923) and leukotrienes.[1][3]
-
Transrepression: The activated GR can also inhibit the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1, through direct protein-protein interactions.[4] This prevents the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[1][4]
Q2: What are the potential off-target effects of this compound in experimental settings?
While this compound is highly selective for the glucocorticoid receptor, off-target effects can occur, particularly at high concentrations or with prolonged exposure. Potential off-target effects include:
-
Cross-reactivity with other steroid receptors: Although designed for GR selectivity, high concentrations of this compound may lead to binding to other steroid receptors like the progesterone (B1679170) receptor (PR) and mineralocorticoid receptor (MR).[5][6] this compound furoate has been shown to be less selective for the GR over the PR compared to other corticosteroids like fluticasone (B1203827) propionate (B1217596) and budesonide.[6]
-
Effects on non-target cell types: this compound can have divergent effects on different immune cells. For instance, it has been shown to enhance apoptosis in human eosinophils while inhibiting it in neutrophils.[7]
-
Metabolic enzyme inhibition: In vitro studies have indicated that this compound can inhibit cytochrome P450 (CYP) enzymes, which could be a confounding factor in complex cell culture systems with metabolic activity.[5]
-
Activation of other signaling pathways: Recent research suggests this compound furoate may influence pathways beyond the classical GR signaling, such as the AMPK/mTOR pathway in osteosarcoma cells.[8]
Q3: How can I confirm that the observed effects in my experiment are due to on-target GR activity?
To ensure the observed phenotype is a result of this compound's interaction with the glucocorticoid receptor, a multi-faceted approach is recommended:
-
Use a GR Antagonist: Co-treatment with a well-characterized GR antagonist, such as RU486 (mifepristone), should reverse the effects of this compound.[5][7]
-
Employ a Structurally Different GR Agonist: Treat cells with another known GR agonist, like dexamethasone. A similar biological response would suggest an on-target effect.[5]
-
Genetic Knockdown/Knockout of GR: Utilize techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate GR expression in your cell model. The cellular response to this compound should be significantly diminished or absent in these modified cells.[5]
-
Dose-Response Analysis: A clear, sigmoidal dose-response curve that aligns with the known EC50/IC50 of this compound for GR-mediated events indicates on-target activity.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability between experimental replicates. | 1. Inconsistent this compound concentration. 2. Cell passage number and confluency variations. 3. Instability of this compound in culture media. | 1. Prepare fresh this compound dilutions for each experiment from a validated stock solution. 2. Maintain consistent cell culture conditions, including passage number and seeding density. 3. Minimize the time between adding this compound to the media and treating the cells. |
| Observed effects do not correlate with expected GR-mediated outcomes. | 1. Off-target effects at the concentration used. 2. Presence of this compound metabolites with different activities.[9] 3. The experimental model lacks necessary co-factors for GR signaling. | 1. Perform a dose-response experiment to determine the lowest effective concentration. 2. If possible, analyze for the presence of known active metabolites like 6β-OH MF and 9,11-epoxy MF.[9] 3. Confirm the expression of GR and key co-regulators in your cell line or tissue model. |
| Cell toxicity or unexpected changes in cell morphology. | 1. This compound concentration is too high. 2. Solvent (e.g., DMSO) toxicity. 3. Contamination of cell culture. | 1. Lower the this compound concentration and perform a cell viability assay (e.g., MTT, trypan blue). 2. Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.1%). Run a solvent-only control. 3. Regularly test for mycoplasma and other contaminants. |
| Inconsistent results in gene or protein expression analysis. | 1. Suboptimal timing of sample collection. 2. Poor antibody quality or nonspecific binding (for protein analysis). 3. Inefficient RNA extraction or reverse transcription (for gene expression). | 1. Perform a time-course experiment to identify the optimal time point for analyzing changes in your target gene or protein. 2. Validate antibodies using appropriate controls (e.g., isotype controls, positive/negative cell lysates). 3. Use standardized protocols and quality control checks for all molecular biology procedures. |
Data Presentation
Table 1: Relative Receptor Binding Affinity (RRA) of this compound and Other Corticosteroids
| Compound | Relative Receptor Affinity (Dexamethasone = 100) | Reference |
| This compound Furoate | 2200 | [9][10] |
| Fluticasone Propionate | 1800 | [10][11] |
| Budesonide | 935 | [11] |
| Triamcinolone Acetonide | 165 | [11] |
| 6β-OH this compound Furoate (Metabolite) | 206 ± 15 | [9] |
| 9,11-epoxy this compound Furoate (Degradation Product) | 220 ± 22 | [9] |
Table 2: Glucocorticoid Receptor (GR) vs. Progesterone Receptor (PR) Selectivity
| Compound | GR/PR Selectivity Ratio | Reference |
| Budesonide | 44 | [6] |
| This compound | 25 | [6] |
| Triamcinolone Acetonide | 18 | [6] |
| Fluticasone Propionate | 12 | [6] |
| Beclomethasone Monopropionate | 9 | [6] |
| This compound Furoate | 1.1 | [6] |
Experimental Protocols
Protocol 1: Glucocorticoid Receptor Binding Assay (Competitive Binding)
Objective: To determine the relative binding affinity of this compound for the glucocorticoid receptor.
Materials:
-
Test compound (this compound)
-
Radiolabeled ligand (e.g., [³H]dexamethasone)
-
Source of GR (e.g., recombinant human GR, cell lysate from A549 cells)
-
Binding buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4)
-
Wash buffer (e.g., ice-cold PBS)
-
Scintillation fluid and counter
Methodology:
-
Prepare a dilution series of unlabeled this compound and a reference compound (e.g., dexamethasone).
-
In a multi-well plate, combine the GR source, a fixed concentration of [³H]dexamethasone, and varying concentrations of unlabeled this compound or the reference compound.
-
Include wells for total binding (radiolabeled ligand only) and non-specific binding (radiolabeled ligand with a high concentration of unlabeled dexamethasone).
-
Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
Separate bound from free radioligand using a method such as filtration through a glass fiber filter mat or dextran-coated charcoal precipitation.
-
Wash the filters or pellets with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity of the bound ligand using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration and determine the IC50 value. The relative binding affinity can be calculated from the IC50 values of this compound and the reference compound.
Protocol 2: GR-Mediated Gene Expression Analysis (qPCR)
Objective: To quantify the effect of this compound on the expression of a GR-target gene (e.g., GILZ, FKBP5) and a pro-inflammatory gene (e.g., IL-6, TNF-α).
Materials:
-
Cell line of interest (e.g., A549, BEAS-2B)
-
This compound
-
Inflammatory stimulus (e.g., TNF-α, LPS) if assessing transrepression
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix and primers for target genes and a housekeeping gene (e.g., GAPDH, ACTB)
Methodology:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat cells with a dose range of this compound or vehicle control for a predetermined time (e.g., 6, 12, or 24 hours). For transrepression studies, pre-treat with this compound for 1-2 hours before adding the inflammatory stimulus.
-
Harvest the cells and extract total RNA using a commercial kit.
-
Assess RNA quality and quantity (e.g., using a spectrophotometer).
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using primers for your target genes and a housekeeping gene for normalization.
-
Analyze the qPCR data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle-treated control.
Visualizations
References
- 1. What is the mechanism of this compound Furoate? [synapse.patsnap.com]
- 2. youtube.com [youtube.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. publications.ersnet.org [publications.ersnet.org]
- 7. Divergent effect of this compound on human eosinophil and neutrophil apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound furoate inhibits tumor progression and promotes apoptosis through activation of the AMPK/mTOR signaling pathway in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Significant receptor affinities of metabolites and a degradation product of this compound furoate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Human receptor kinetics, tissue binding affinity, and stability of this compound furoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro glucocorticoid receptor binding and transcriptional activation by topically active glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Mometasone Penetration in Ex Vivo Skin Models
Welcome to the technical support center for researchers, scientists, and drug development professionals working with ex vivo skin models to evaluate and enhance the penetration of Mometasone Furoate. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help you navigate common challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common ex vivo model for studying this compound penetration?
A1: The most widely used ex vivo model is the Franz diffusion cell system utilizing excised human or porcine skin.[1][2] Human skin, often obtained from cosmetic surgeries like abdominoplasty or mammoplasty, is considered the gold standard.[1] Porcine skin is a common alternative due to its structural similarity to human skin.
Q2: How can I simulate diseased or damaged skin in my ex vivo model?
A2: A common method to simulate a compromised skin barrier is through tape stripping.[1] This technique involves repeatedly applying and removing adhesive tape from the stratum corneum, the outermost layer of the skin. One study protocol involved 10-fold stripping to mimic a barrier defect.[1]
Q3: What analytical method is typically used to quantify this compound Furoate in skin samples?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the standard analytical method for quantifying this compound Furoate in skin matrices.[1][3][4] A common setup involves a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, and UV detection at a wavelength around 240-253 nm.[1][3]
Q4: Can the type of vehicle used in the formulation affect this compound penetration?
A4: Absolutely. The vehicle plays a crucial role. This compound Furoate is lipophilic and is often formulated in water-in-oil (W/O) emulsions.[1][5] However, oil-in-water (O/W) preparations have also been studied and can be effective, particularly in acute inflammation.[1][5] The choice of vehicle can influence the drug's release and partitioning into the skin.
Q5: How does the co-application of emollients with this compound formulations impact its penetration?
A5: The co-application of emollients can significantly alter this compound Furoate absorption, with effects varying depending on the emollient's composition and the application protocol.[3][6][7] Some emollients may enhance penetration, while others can reduce it.[3][6] For instance, applying Elocon® cream in conjunction with Hydromol Intensive cream has been shown to increase this compound absorption, potentially due to the presence of penetration-enhancing excipients like urea.[3] Conversely, applying Elocon® after Diprobase cream or ointment can decrease absorption.[3][6]
Troubleshooting Guide
Issue 1: High variability in this compound penetration results between skin samples.
-
Possible Cause: Inherent biological variability in skin samples from different donors (age, sex, ethnicity) or different anatomical sites. The thickness and lipid composition of the stratum corneum can vary significantly.
-
Troubleshooting Steps:
-
Standardize Skin Source: Whenever possible, use skin from a single donor for a comparative experiment. If using multiple donors, ensure proper randomization of samples across different experimental groups.
-
Consistent Anatomical Site: Use skin from the same anatomical region for all experiments.
-
Measure Skin Thickness: Measure and record the thickness of each skin sample to identify and potentially exclude outliers.
-
Increase Sample Size: A larger number of replicates (n=6 or more) can help to mitigate the impact of inter-individual variability.[8]
-
Issue 2: Lower than expected this compound penetration.
-
Possible Cause 1: Formulation Issues: The formulation may not be optimized for drug release. This compound may be crystallizing on the skin surface.[3][6]
-
Possible Cause 2: Experimental Conditions: The experimental setup may not be conducive to optimal penetration.
-
Troubleshooting Steps:
-
Ensure Occlusion: Occluding the donor compartment of the Franz cell can enhance skin hydration and subsequently increase drug permeation.[3]
-
Maintain Sink Conditions: Ensure that the concentration of this compound in the receptor fluid remains below 10% of its solubility to maintain a proper concentration gradient. This may require more frequent sampling or a larger volume of receptor fluid.
-
Check Skin Integrity: Verify the integrity of the skin barrier before and after the experiment using methods like transepidermal water loss (TEWL) measurement.
-
-
Issue 3: Inconsistent results when co-applying this compound with other topical products.
-
Possible Cause: The interaction between the this compound formulation and the other product is highly dependent on the order and timing of application.[3][6][7]
-
Troubleshooting Steps:
-
Standardize Application Protocol: Strictly control the sequence of application (this compound first or second) and the time interval between applications (e.g., 5 minutes vs. 30 minutes).[3][6]
-
Investigate Excipient Effects: Be aware that excipients in the co-applied product can act as penetration enhancers (e.g., urea) or form a barrier that hinders penetration.[3]
-
Pre-mixing Experiment: Consider pre-mixing the this compound formulation with the other product before application to understand the direct formulation interaction.[3]
-
Data Presentation
Table 1: Impact of Emollient Co-application on this compound Furoate (MF) Permeation (Cumulative amount in µg/cm² after 24h)
| Application Protocol | Diprobase Cream | Diprobase Ointment | Hydromol Intensive Cream |
| Elocon® Cream Alone | ~0.15 | ~0.15 | ~0.15 |
| Elocon® 5 min before Emollient | ~0.12 | ~0.14 | ~0.25 |
| Elocon® 5 min after Emollient | ~0.05 | ~0.04 | ~0.28 |
| Elocon® 30 min before Emollient | ~0.13 | ~0.15 | ~0.22 |
| Elocon® 30 min after Emollient | ~0.06 | ~0.05 | ~0.26 |
Data adapted from a study on ex vivo human skin.[3][8][9] Values are approximate and for illustrative purposes.
Table 2: this compound Furoate Concentration in Different Skin Layers (Intact vs. Lesional Skin)
| Skin Layer | Time | Intact Skin (µmol/L) | Lesional Skin (µmol/L) |
| Stratum Corneum | 30 min | High | Lower |
| 300 min | High | Lower | |
| Vital Epidermis | 30 min | ~50 | ~100 |
| 300 min | ~75 | ~75 | |
| Dermis | 30 min | ~5 | ~10 |
| 300 min | ~20 | ~25 |
Data adapted from a study using an O/W preparation on ex vivo human skin.[1] "Lesional skin" was simulated by tape stripping.[1]
Experimental Protocols
Ex Vivo Skin Permeation Study using Franz Diffusion Cells
-
Objective: To quantify the permeation of this compound Furoate through ex vivo skin.
-
Methodology:
-
Skin Preparation: Obtain full-thickness human skin and remove subcutaneous fat. Cut the skin into sections to fit the Franz diffusion cells. For lesional skin models, perform tape stripping (e.g., 10 times) on the stratum corneum.[1]
-
Franz Cell Assembly: Mount the skin sections onto Franz diffusion cells with the stratum corneum facing the donor compartment and the dermis in contact with the receptor fluid.
-
Receptor Fluid: Fill the receptor compartment with a suitable receptor fluid (e.g., phosphate-buffered saline, demineralized water) and maintain the temperature at 32°C to ensure a skin surface temperature of approximately 32°C.[1][3]
-
Dosing: Apply a finite dose of the this compound Furoate formulation (e.g., 10 µL) to the skin surface in the donor compartment.[3]
-
Sampling: At predetermined time points (e.g., 30, 100, 300 minutes, or up to 24 hours), collect samples from the receptor fluid.[1][3]
-
Sample Analysis: At the end of the experiment, dismantle the setup. Remove any excess formulation from the skin surface. Separate the different skin layers (stratum corneum, epidermis, dermis) using a cryomicrotome.[1] Extract this compound Furoate from the skin layers and receptor fluid samples using a suitable solvent (e.g., acetonitrile/water mixture).[1] Quantify the amount of this compound Furoate in each sample using a validated HPLC-UV method.[1][3]
-
HPLC-UV Method for this compound Furoate Quantification
-
Objective: To determine the concentration of this compound Furoate in experimental samples.
-
Methodology:
-
Instrumentation: Use an HPLC system equipped with a UV detector.[1][3]
-
Column: A C18 reversed-phase column is typically used.[1][3]
-
Mobile Phase: A common mobile phase is a gradient or isocratic mixture of acetonitrile and water, sometimes with the addition of formic acid.[1][3]
-
Flow Rate: A typical flow rate is around 1 mL/min.[3]
-
Detection: Set the UV detector to a wavelength of approximately 240-253 nm.[1][3]
-
Quantification: Prepare a calibration curve using standard solutions of this compound Furoate. Calculate the concentration in the unknown samples by comparing their peak areas to the calibration curve.[10]
-
Visualizations
Caption: Ex vivo this compound penetration study workflow.
Caption: Troubleshooting logic for this compound penetration studies.
References
- 1. karger.com [karger.com]
- 2. researchgate.net [researchgate.net]
- 3. Skin permeation and penetration of this compound furoate in the presence of emollients: An ex vivo evaluation of clinical application protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsr.info [ijpsr.info]
- 5. Ex vivo Cutaneous Bioavailability of Topical this compound Furoate in an O/W Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Skin permeation and penetration of this compound furoate in the presence of emollients: An ex vivo evaluation of clinical application protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchprofiles.herts.ac.uk [researchprofiles.herts.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. rjpn.org [rjpn.org]
Selecting appropriate vehicle controls for Mometasone experiments
Here is a technical support center for researchers using Mometasone in experimental settings.
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with this compound furoate.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for in vitro experiments with this compound furoate?
A1: this compound furoate is practically insoluble in water but is soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and ethanol.[1][2][3][4] For in vitro cell culture experiments, the standard practice is to prepare a concentrated stock solution in 100% DMSO and then dilute it to the final working concentration in the cell culture medium. It is critical to ensure the final DMSO concentration in the culture is very low (typically ≤0.1%) to avoid solvent-induced cytotoxicity or off-target effects.
Q2: How do I choose an appropriate vehicle for in vivo topical (dermal) studies?
A2: The choice of a topical vehicle is critical as it significantly affects the drug's penetration and efficacy.[5] For preclinical animal studies, formulations mimicking commercial products like oil-in-water (o/w) or water-in-oil (w/o) creams and ointments are often used.[6][7] Researchers have also developed novel delivery systems like liposomes and hydrogels to enhance skin targeting and reduce side effects.[5][8][9] The vehicle control should be the complete formulation without this compound furoate.
Q3: Why is a vehicle-only control group so important?
A3: A vehicle-only control group is essential to distinguish the pharmacological effects of this compound from any biological effects of the vehicle itself.[10] Vehicles, especially for injection or topical application, can induce physiological responses. For instance, injections of saline or cyclodextrin (B1172386) have been shown to cause a stress response and increase plasma corticosterone (B1669441) in mice.[11][12] Topical vehicles can alter skin barrier function.[6] Without a proper control, these effects could be mistakenly attributed to the active drug.
Q4: Can I mix a commercial this compound cream with another emollient for my experiment?
A4: Caution is advised. Mixing a formulated cream like Elocon® with other emollients can alter the drug's physical state and absorption profile. For example, mixing it with Diprobase cream has been shown to cause this compound furoate to crystallize, which can reduce its skin penetration and efficacy.[13] The application timing and type of emollient can significantly increase or decrease drug absorption.[13]
Troubleshooting Guide
Issue 1: this compound furoate is precipitating out of my aqueous solution for an in vitro study.
-
Cause: this compound furoate is highly lipophilic and insoluble in water and aqueous buffers.[1][3]
-
Solution: Do not attempt to dissolve it directly in aqueous media. First, dissolve the compound in a suitable organic solvent like DMSO to create a high-concentration stock solution.[4] Then, perform serial dilutions in your final aqueous medium (e.g., cell culture media), ensuring vigorous mixing. For maximum solubility in aqueous buffers, it is recommended to first dissolve this compound furoate in DMSO and then dilute with the aqueous buffer of choice.[4] A 1:2 solution of DMSO:PBS has been used, but storing this aqueous solution for more than a day is not recommended.[4]
Issue 2: I'm observing unexpected effects (e.g., inflammation, stress) in my vehicle-only control animals.
-
Cause: The vehicle or the administration procedure itself can induce a biological response. This is a known phenomenon, particularly with injection stress.[11][12] Some topical formulations can also have an intrinsic effect on the skin barrier.[6]
-
Solution:
-
Document Baseline Effects: Thoroughly characterize the response of the vehicle-only group. This is not an experimental failure but a valid result that provides the correct baseline for evaluating the drug's effect.
-
Refine Procedures: Minimize stress during administration. For injections, use proper handling techniques and acclimatize the animals.
-
Consider Alternative Vehicles: If the vehicle's effect is too strong and masks the expected drug effect, research alternative, more inert vehicles for your specific application.
-
Issue 3: There is high variability in the results of my topical in vivo study.
-
Cause: Variability can stem from inconsistent drug application, differences in skin barrier integrity between subjects, or the physical properties of the formulation.
-
Solution:
-
Standardize Application: Ensure a consistent, uniform layer of the formulation is applied to the same anatomical site on each animal. Use a defined quantity (e.g., mg/cm²).
-
Control Environmental Factors: Maintain consistent humidity and temperature, as these can influence skin hydration and permeability.
-
Evaluate Formulation Stability: Ensure the drug remains uniformly dispersed in your vehicle throughout the experiment. Check for any signs of crystallization or phase separation.[13]
-
Data and Protocols
Data Summary Tables
Table 1: Solubility of this compound Furoate
| Solvent | Solubility | Reference(s) |
| DMSO | 30-100 mM (approx. 15.6 - 52.1 mg/mL) | [2][4] |
| Ethanol | ~10 mM (in pure ethanol) | [2] |
| Water | Insoluble | [1][14] |
| Dimethyl formamide (B127407) (DMF) | ~30 mg/mL | [4] |
| DMSO:PBS (1:2, pH 7.2) | ~0.33 mg/mL (prepare fresh) | [4] |
Note: Using fresh DMSO is recommended, as moisture-absorbing DMSO can reduce solubility.[1]
Table 2: Example Experimental Data - Inhibition of Cytokine Release
This table shows example data on the suppressive effect of this compound Furoate (MF) on cytokine release in ex vivo human nasal polyp tissue stimulated with Staphylococcus aureus enterotoxin B (SEB). Data is adapted from a study for illustrative purposes.[15]
| Cytokine | Stimulus | Treatment (10⁻¹⁰ M) | % Inhibition (Mean ± SEM) |
| IFN-γ | SEB | Vehicle (0.1% DMSO) | 0 ± 0 |
| IFN-γ | SEB | This compound Furoate | 45 ± 8.2 |
| IL-2 | SEB | Vehicle (0.1% DMSO) | 0 ± 0 |
| IL-2 | SEB | This compound Furoate | 42 ± 9.1 |
| IL-17 | SEB | Vehicle (0.1% DMSO) | 0 ± 0 |
| IL-17 | SEB | This compound Furoate | 55 ± 7.5 |
Detailed Experimental Protocol
Protocol: Ex Vivo Anti-Inflammatory Assay in Human Nasal Tissue
This protocol is based on methodologies used to study the effects of corticosteroids on cytokine release from human nasal polyp tissue.[15]
-
Preparation of this compound Furoate Stock:
-
Dissolve this compound furoate powder in 100% DMSO to prepare a 10 mM stock solution.
-
Perform serial dilutions in tissue culture medium (TCM), such as RPMI, to create working solutions (e.g., 10⁻⁸ M, 10⁻⁹ M, 10⁻¹⁰ M).
-
-
Tissue Culture Preparation:
-
Obtain fresh human nasal polyp tissue under ethical approval.
-
Wash the tissue fragments in sterile PBS.
-
Cut the tissue into small, uniform fragments (e.g., 2-3 mm³).
-
Place one fragment per well in a 24-well plate containing 1 mL of TCM.
-
-
Treatment and Stimulation:
-
Pre-incubation: Add the diluted this compound furoate working solutions or the vehicle control (TCM with the same final concentration of DMSO, e.g., 0.1%) to the wells.
-
Incubate for 1 hour at 37°C in a 5% CO₂ incubator.
-
Stimulation: After pre-incubation, add the inflammatory stimulus (e.g., 0.5 µg/mL Staphylococcus aureus enterotoxin B - SEB) to the appropriate wells. Include a negative control group with no SEB.
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
-
Analysis:
-
After incubation, collect the supernatants from each well.
-
Centrifuge the supernatants to remove any cellular debris.
-
Analyze the concentration of pro-inflammatory cytokines (e.g., IFN-γ, IL-5, IL-17) in the supernatant using a multiplex immunoassay (e.g., Luminex) or individual ELISAs.
-
Compare the cytokine levels in the this compound-treated groups to the vehicle-treated, SEB-stimulated group to determine the percentage of inhibition.
-
Visualizations
Workflow and Signaling Pathways
Caption: Decision workflow for selecting an appropriate vehicle control for this compound experiments.
Caption: this compound's mechanism of action via the glucocorticoid receptor signaling pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. rndsystems.com [rndsystems.com]
- 3. This compound Furoate: The Ultimate Guide! | OCTAGONCHEM [octagonchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Bioequivalence of 0.1% this compound furoate lotion to 0.1% this compound furoate hydrogel [pubmed.ncbi.nlm.nih.gov]
- 6. This compound furoate-loaded cold processed oil-in-water emulsions: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ex vivo Cutaneous Bioavailability of Topical this compound Furoate in an O/W Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New Vehiculation Systems of this compound Furoate for the Treatment of Inflammatory Skin Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New Vehiculation Systems of this compound Furoate for the Treatment of Inflammatory Skin Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Vehicle control: Significance and symbolism [wisdomlib.org]
- 11. Side effects of control treatment can conceal experimental data when studying stress responses to injection and psychological stress in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Skin permeation and penetration of this compound furoate in the presence of emollients: An ex vivo evaluation of clinical application protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. Suppression of Cytokine Release by Fluticasone Furoate vs. This compound Furoate in Human Nasal Tissue Ex-Vivo | PLOS One [journals.plos.org]
Addressing batch-to-batch variability of Mometasone furoate powder
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Mometasone Furoate powder. Our goal is to help you address batch-to-batch variability and ensure the consistency and quality of your experimental results.
Troubleshooting Guide
This section addresses common issues encountered during the handling and formulation of this compound furoate powder.
| Issue | Potential Cause | Recommended Action |
| Poor Content Uniformity in Blends | - Inadequate mixing time or intensity.- Particle size disparity between this compound furoate and excipients.- Segregation of the powder blend due to differences in particle shape, density, or electrostatic charges. | - Optimize blending parameters (time, speed).- Characterize the particle size distribution of both API and excipients to ensure compatibility.- Consider using flow aids or milling to reduce particle size differences.- Evaluate blending equipment for suitability. |
| Inconsistent Dissolution Profiles | - Variations in particle size distribution between batches.[1][2][3]- Presence of different polymorphic forms.[4][5]- Agglomeration of particles. | - Perform particle size analysis on each batch of this compound furoate.- Conduct polymorphism screening using techniques like XRD or DSC.- Employ de-agglomeration techniques during formulation, such as homogenization or the use of appropriate surfactants.[6] |
| Caking or Poor Flowability of Powder | - High moisture content.- Electrostatic charges.- Inappropriate storage conditions. | - Ensure the powder is stored in a low-humidity environment and in well-sealed containers.- Use of a suitable glidant in the formulation.- Control temperature and humidity during handling and processing. |
| Variable In Vivo Performance (e.g., in Nasal Sprays) | - Differences in particle size affecting deposition and absorption.[2][3][7]- Altered crystal form impacting solubility.[4][5]- Formulation viscosity changes affecting spray characteristics. | - Implement stringent particle size specifications for incoming this compound furoate batches.- Monitor and control the polymorphic form of the API.- Characterize the rheological properties of the final formulation. |
Frequently Asked Questions (FAQs)
1. What are the critical physicochemical properties of this compound furoate powder that can contribute to batch-to-batch variability?
The most critical properties include:
-
Particle Size Distribution: This significantly impacts dissolution rate, content uniformity, and in the case of inhaled or nasal products, the aerodynamic performance and lung deposition.[2][3][7] For example, a study on suspension-based nasal sprays showed that a formulation with a larger median particle diameter (5.50 µm) had a 45% smaller Cmax and AUC than a formulation with a smaller median diameter (3.17 µm).[2][3]
-
Polymorphism: this compound furoate can exist in different crystalline forms (polymorphs), including anhydrous and monohydrate forms.[4][5] Different polymorphs can exhibit different solubilities and dissolution rates, which can affect bioavailability.
-
Moisture Content: The level of hydration can influence the powder's flow properties and stability.
-
Crystal Habit: The shape of the crystals can affect bulk density, flowability, and compaction properties.
2. How can I assess the polymorphic form of my this compound furoate powder?
You can use the following analytical techniques:
-
X-Ray Powder Diffraction (XRPD): This is the gold standard for identifying crystalline phases. Each polymorph will produce a unique diffraction pattern.[4][5]
-
Differential Scanning Calorimetry (DSC): This technique can be used to identify polymorphs based on their melting points and enthalpies of fusion.[6]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can also be used to differentiate between polymorphs by identifying differences in their vibrational spectra.[8]
3. What is a typical particle size range for this compound furoate used in inhalation products?
For dry powder inhalers (DPIs), the mass median aerodynamic diameter (MMAD) is a critical parameter. An MMAD of approximately 2 micrometers is considered optimal for efficient lung deposition.[7] For nasal sprays, particle size also plays a crucial role in determining local bioavailability.[1][2][3]
4. Are there established dissolution methods for this compound furoate formulations?
Yes, dissolution testing is a key in-vitro test. For nasal spray suspensions, the FDA provides guidance on dissolution testing as a requirement for bioequivalence.[1] A common method involves using a USP Apparatus II (paddle) with a medium such as phosphate-buffered saline (PBS) containing a surfactant like sodium dodecyl sulfate (B86663) (SDS) to enhance the solubility of the poorly water-soluble drug.[9]
Experimental Protocols
Particle Size Distribution Analysis by Laser Diffraction
This method provides a rapid and reproducible way to measure the particle size distribution of this compound furoate powder.
Methodology:
-
Sample Preparation: Disperse a small, representative sample of the this compound furoate powder in a suitable non-solvent dispersant (e.g., filtered air for dry analysis, or a saturated solution of the drug in an organic solvent for wet analysis) to ensure individual particles are measured.
-
Instrumentation: Use a laser diffraction particle size analyzer.
-
Analysis:
-
Obtain a background measurement with the clean dispersant.
-
Introduce the sample dispersion into the measurement zone until an appropriate obscuration level is reached.
-
Acquire the scattering data and process it using the appropriate optical model (e.g., Mie theory, Fraunhofer approximation) to generate the particle size distribution.
-
-
Data Reporting: Report the volume-based particle size distribution parameters such as Dv10, Dv50 (median), and Dv90, along with the span ((Dv90-Dv10)/Dv50).
Polymorphism Screening by X-Ray Powder Diffraction (XRPD)
XRPD is a powerful technique for identifying the crystalline form of this compound furoate.
Methodology:
-
Sample Preparation: Gently pack the this compound furoate powder into a sample holder. Ensure a flat, smooth surface.
-
Instrumentation: Use a powder X-ray diffractometer with a Cu Kα radiation source.
-
Data Acquisition:
-
Scan the sample over a relevant 2θ range (e.g., 5° to 40°).
-
Set appropriate step size and scan speed to obtain a high-quality diffraction pattern.
-
-
Data Analysis: Compare the obtained diffractogram with reference patterns for known polymorphs of this compound furoate to identify the crystalline form present in the sample.[4][5]
In-Vitro Dissolution Testing for a Nasal Spray Suspension
This protocol outlines a general procedure for assessing the dissolution of this compound furoate from a suspension-based nasal spray.
Methodology:
-
Dissolution Medium: Prepare a suitable dissolution medium, for example, 300 mL of phosphate-buffered saline (PBS) with 0.2% sodium dodecyl sulfate (SDS). Maintain the temperature at 37°C.[9]
-
Apparatus: Use a USP Apparatus II (paddle) set to a specified rotation speed (e.g., 50 rpm).
-
Sample Introduction:
-
Sampling: Withdraw aliquots of the dissolution medium at predefined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes). Replace the withdrawn volume with fresh, pre-warmed medium.
-
Analysis: Analyze the concentration of this compound furoate in the collected samples using a validated analytical method, such as HPLC-UV at a wavelength of approximately 246-250 nm.[8][10][11]
-
Data Analysis: Plot the cumulative percentage of drug dissolved against time to generate a dissolution profile.
Data Presentation
Table 1: Physicochemical Properties of this compound Furoate
| Property | Value | Reference |
| Molecular Formula | C27H30Cl2O6 | [12] |
| Molecular Weight | 521.43 g/mol | [12] |
| Appearance | White to off-white powder | [12][13] |
| Solubility | Soluble in DMSO; limited solubility in water | [12][13] |
| Melting Point | 218-220°C | [14] |
Table 2: Example of Batch-to-Batch Variation in Particle Size of this compound Furoate Raw Material
| Batch Number | Dv(10) / µm | Dv(50) / µm | Dv(90) / µm |
| 1 | 1.81 | 6.01 | 11.94 |
| 2 | 1.33 | 3.43 | 7.89 |
| 3 | 2.15 | 5.50 | 10.52 |
| Data is illustrative and based on values reported in literature.[3][9] |
Visualizations
Caption: Quality control workflow for addressing batch-to-batch variability.
Caption: Troubleshooting logic for inconsistent this compound furoate results.
References
- 1. The Evaluation of Equivalence of this compound Furoate Nasal Sprays via an In-Vitro Pathway using Dissolution, MDRS and Laser Diffraction Techniques - DDL [ddl-conference.com]
- 2. Sensitivity of Pharmacokinetics to Differences in the Particle Size Distribution for Formulations of Locally Acting this compound Furoate Suspension-Based Nasal Sprays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CN107260671B - this compound furoate suspension nasal spray composition - Google Patents [patents.google.com]
- 5. CN107266518B - this compound furoate crystal form and preparation method thereof - Google Patents [patents.google.com]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. Particle size and small airway effects of this compound furoate delivered by dry powder inhaler - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. wjbphs.com [wjbphs.com]
- 9. complexgenerics.org [complexgenerics.org]
- 10. academic.oup.com [academic.oup.com]
- 11. rjptonline.org [rjptonline.org]
- 12. This compound furoate = 98 HPLC 83919-23-7 [sigmaaldrich.com]
- 13. CAS 141646-00-6: this compound Furoate Monohydrate [cymitquimica.com]
- 14. Formulation, development and characterization of topical organogel of this compound furoate for the treatment of skin disease [journals.ipinnovative.com]
Strategies to reduce Mometasone-induced skin atrophy in long-term studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the mitigation of mometasone-induced skin atrophy in long-term studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound-induced skin atrophy and what are its clinical signs?
A1: this compound-induced skin atrophy is the thinning of the skin resulting from prolonged exposure to this compound furoate, a topical corticosteroid.[1] This is a common side effect of long-term or inappropriate use.[1] Clinical signs include thin, shiny skin, wrinkling, and erythema (redness). In more advanced stages, telangiectasia (visible small blood vessels), easy bruising, purpura (purple spots), and striae (stretch marks) may appear.[1]
Q2: What is the underlying mechanism of this compound-induced skin atrophy?
A2: this compound, like other corticosteroids, exerts its effects by binding to intracellular glucocorticoid receptors. This interaction leads to changes in gene expression that have anti-inflammatory, anti-proliferative, and immunosuppressive effects.[1] The atrophic effects are primarily due to the inhibition of:
-
Keratinocyte proliferation in the epidermis.[1]
-
Collagen I and III synthesis in the dermis.[1]
-
Fibroblast activity and hyaluronan synthase 3 , leading to reduced hyaluronic acid in the extracellular matrix.[1]
These changes result in a thinner epidermis and a depleted dermal matrix, leading to the clinical signs of atrophy.
Q3: What are the primary strategies to reduce the risk of this compound-induced skin atrophy during long-term experiments?
A3: Several strategies can be employed to minimize the risk of skin atrophy in long-term studies:
-
Lowest Effective Potency: Use the lowest concentration of this compound furoate that achieves the desired therapeutic effect.
-
Pulse Therapy: Apply the corticosteroid intermittently, for example, for 2-3 consecutive days each week, with non-steroidal treatments used on the intervening days.
-
Appropriate Application: Advise on the correct amount and frequency of application to the affected area, avoiding excessive use.[2][3]
-
Combination Therapy: Consider co-administration with agents that can counteract the atrophic effects, such as vitamin D analogs or retinoids.[2][4]
-
Use of Steroid-Sparing Agents: For chronic conditions, consider alternative treatments like topical calcineurin inhibitors (e.g., pimecrolimus) that do not cause skin atrophy.[3]
Q4: Can this compound-induced skin atrophy be reversed?
A4: The reversibility of this compound-induced skin atrophy depends on the severity and duration of the steroid application. Early-stage atrophy, primarily affecting the epidermis, is often reversible upon discontinuation of the corticosteroid.[1] However, dermal damage, characterized by striae and significant thinning, is generally considered permanent.[1] Some studies suggest that treatments like topical pimecrolimus (B1677883) may help in the reconstitution of corticosteroid-damaged skin.[5]
Troubleshooting Guides
Issue 1: Unexpectedly rapid or severe skin atrophy observed in an animal model.
Possible Cause:
-
High Potency or Frequency: The concentration of this compound or the frequency of application may be too high for the specific animal model or skin site.
-
Occlusion: The experimental setup might be inadvertently causing occlusion of the application site, enhancing steroid penetration and potency.
-
Animal Strain Susceptibility: Certain animal strains may be more susceptible to corticosteroid-induced atrophy.
Troubleshooting Steps:
-
Review Protocol: Re-evaluate the this compound concentration, application frequency, and duration. Compare with established protocols for inducing skin atrophy.
-
Check for Occlusion: Ensure that dressings or housing conditions are not creating an occlusive environment at the application site.
-
Literature Search: Investigate if the chosen animal strain has a known sensitivity to topical corticosteroids.
-
Pilot Study: Conduct a pilot study with varying concentrations and application schedules to determine the optimal parameters for your experimental goals.
Issue 2: Difficulty in quantifying the degree of skin atrophy.
Possible Cause:
-
Insensitive Measurement Technique: Visual assessment alone can be subjective and may not detect subtle changes.
-
Inadequate Imaging Tools: Standard photography may not capture the full extent of epidermal and dermal thinning.
Troubleshooting Steps:
-
High-Frequency Ultrasound (HFUS): This is a non-invasive and accurate method to measure epidermal and dermal thickness.[6][7][8]
-
Histological Analysis: For terminal studies, skin biopsies can be taken for histological staining (e.g., Hematoxylin and Eosin) to visualize and measure the thickness of the epidermal and dermal layers.
-
Dermaphot® Score: This is a validated scoring system to assess the atrophogenic potential of glucocorticosteroids based on skin transparency and telangiectasia.[9]
Quantitative Data Summary
| Interventional Strategy | Study Type | Key Quantitative Findings | Reference |
| Pimecrolimus 1% Cream | 12-month, single-group, phase 4 clinical study in patients with atopic dermatitis and steroid-induced atrophy. | - 30.5% reduction in skin damage on the face.- 38.6% reduction in skin damage on cubital areas.- 64.4% increase in facial skin thickness (ultrasound).- 19.9% increase in cubital area skin thickness (ultrasound). | [5] |
| Topical Tretinoin (0.1%) with Betamethasone Dipropionate | 8-week clinical study in psoriasis patients. | - 19% reduction in epidermal thickness with corticosteroid alone.- 1% increase in epidermal thickness with corticosteroid/tretinoin combination. | [10][11] |
| Topical Tretinoin (0.05%) for existing atrophy | Self-controlled case study. | - Visibly improved skin texture, fewer bruises, and enhanced elasticity after 7 weeks. | [12] |
| Calcipotriol (Vitamin D analog) with Betamethasone Valerate | Randomized, double-blind study. | - Combination therapy extends the duration of remission in psoriasis, suggesting a steroid-sparing effect that can reduce the risk of atrophy. | [2] |
| This compound Furoate (Atrophogenic Potential) | 6-week study in healthy volunteers. | - Skin thickness was reduced to a certain extent with this compound furoate, but the effect was not significantly different from the base preparation, hydrocortisone (B1673445), or prednicarbate (B1678093) in this study. | [7] |
| This compound Furoate vs. Clobetasol Propionate (B1217596) | 3-week study in healthy volunteers. | - Clobetasol propionate induced more significant skin thinning than this compound furoate as measured by ultrasound and Dermaphot® score. | [9] |
Experimental Protocols
Protocol 1: Induction of Skin Atrophy in a Mouse Model
This protocol is a general guideline and may require optimization based on the specific research question and mouse strain.
Materials:
-
This compound furoate cream (e.g., 0.1%)
-
Vehicle control cream (placebo)
-
8-week-old male C57BL/6 mice
-
Electric clippers
-
High-frequency ultrasound system with a small animal probe
-
Calipers
Procedure:
-
Acclimatization: Acclimate mice to the housing facility for at least one week before the experiment.
-
Hair Removal: Anesthetize the mice and carefully shave a defined area on the dorsal skin using electric clippers.
-
Group Allocation: Randomly divide the mice into at least two groups: this compound-treated and Vehicle-treated.
-
Topical Application: Apply a thin layer (approximately 100 mg) of this compound furoate cream or vehicle control to the shaved area once daily for 21 consecutive days.
-
Skin Thickness Measurement:
-
Ultrasound: At baseline (day 0) and on days 7, 14, and 21, measure the epidermal and dermal thickness of the treated area using a high-frequency ultrasound system.
-
Calipers: As a supplementary method, measure the skinfold thickness using calipers at the same time points.
-
-
Histological Analysis (Terminal): At the end of the experiment, euthanize the mice and collect skin biopsies from the treated areas. Fix the samples in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for microscopic evaluation of epidermal and dermal thickness.
Protocol 2: Evaluation of a Mitigating Agent for this compound-Induced Atrophy
This protocol describes a study to assess the efficacy of a test agent in preventing this compound-induced skin atrophy.
Materials:
-
This compound furoate cream (e.g., 0.1%)
-
Test agent formulation
-
Vehicle control for the test agent
-
Placebo cream
-
8-week-old male SKH-1 hairless mice
-
High-frequency ultrasound system
Procedure:
-
Acclimatization and Grouping: Acclimate the mice and divide them into four groups:
-
Group 1: Placebo cream
-
Group 2: this compound furoate cream
-
Group 3: this compound furoate cream + Test agent
-
Group 4: this compound furoate cream + Vehicle for the test agent
-
-
Topical Application: Apply the respective treatments to a defined area on the dorsal skin once daily for 28 days. For groups 3 and 4, the test agent/vehicle can be applied either simultaneously with the this compound or at a different time of day, which should be kept consistent.
-
Skin Thickness Measurement: Measure epidermal and dermal thickness using high-frequency ultrasound at baseline and weekly throughout the study.
-
Data Analysis: Compare the changes in skin thickness between the groups. A statistically significant reduction in the degree of thinning in Group 3 compared to Group 2 would indicate a protective effect of the test agent.
-
Optional Biomarker Analysis: At the end of the study, skin biopsies can be collected for analysis of collagen content (e.g., via picrosirius red staining or Western blot for procollagen (B1174764) I) and keratinocyte proliferation markers (e.g., Ki-67 staining).
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound-Induced Skin Atrophy
Caption: Signaling pathway of this compound-induced skin atrophy.
Experimental Workflow for Evaluating a Mitigating Agent
Caption: Workflow for evaluating a mitigating agent for skin atrophy.
References
- 1. Steroid-induced skin atrophy - Wikipedia [en.wikipedia.org]
- 2. The Rationale Behind Topical Vitamin D Analogs in the Treatment of Psoriasis: Where Does Topical Calcitriol Fit In? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Treatment of steroid atrophy with hyaluronic acid filler - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimizing Anti-Inflammatory and Immunomodulatory Effects of Corticosteroid and Vitamin D Analogue Fixed-Dose Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pimecrolimus Repairs Steroid-Induced Skin Damage in AD [medscape.com]
- 6. Quantification of normal skin thickness using very high-frequency ultrasound: a clinical study in Chinese adults - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo assessment of the atrophogenic potency of this compound furoate, a newly developed chlorinated potent topical glucocorticoid as compared to other topical glucocorticoids old and new - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of skin atrophy and vasoconstriction due to this compound furoate, methylprednisolone and hydrocortisone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 12. Efficacy of 0.05% Topical Tretinoin to Treat Glucocorticoid‐Induced Skin Atrophy in a Self‐Controlled Case Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Mometasone Dosing Frequency in Animal Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosing frequency of Mometasone Furoate in preclinical animal studies. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound furoate?
A1: this compound furoate is a potent synthetic glucocorticoid.[1] Its primary mechanism of action involves binding to intracellular glucocorticoid receptors (GRs).[2] This drug-receptor complex then translocates to the nucleus, where it modulates the transcription of target genes. This results in the synthesis of anti-inflammatory proteins and the inhibition of pro-inflammatory mediator synthesis.[2][3] this compound has been shown to inhibit multiple cell types involved in inflammation, such as mast cells, eosinophils, neutrophils, macrophages, and lymphocytes, as well as mediators like histamine, eicosanoids, leukotrienes, and cytokines.[3]
Q2: What are the key pharmacokinetic properties of this compound to consider when designing a dosing schedule?
A2: this compound furoate exhibits very low systemic bioavailability, reported to be less than 1% after nasal administration, which minimizes systemic side effects.[4] It is highly protein-bound (98-99%) and is extensively metabolized in the liver, primarily by the CYP3A4 enzyme.[5] The terminal half-life of an inhaled dose is approximately 5 to 5.8 hours.[2] Its high potency and low systemic absorption are key factors that support the investigation of less frequent, particularly once-daily, dosing regimens.[6]
Q3: Is once-daily dosing of this compound as effective as twice-daily dosing?
A3: Clinical studies in humans with asthma and allergic rhinitis have shown that once-daily administration of this compound furoate is as effective as twice-daily dosing for many outcome measures.[7][8][9] For instance, a total daily dose of 400 mcg administered once daily was as effective as 200 mcg administered twice daily in improving FEV1 in asthma patients.[7][8] While direct comparisons in animal models are limited in the available literature, the clinical data strongly suggests that once-daily dosing protocols are a rational starting point for preclinical efficacy studies. However, for certain conditions with a higher inflammatory burden, such as nasal polyps in humans, twice-daily dosing has been found to be more effective.[10]
Q4: What are common animal models used to assess the efficacy of this compound?
A4: Various animal models are used to evaluate the anti-inflammatory properties of this compound. For respiratory inflammation, rodent models of allergic asthma, often induced by sensitization and challenge with allergens like ovalbumin, are common.[11] For dermatological applications, models of skin inflammation such as croton oil-induced ear edema in mice and hapten-induced dermatitis are utilized.[12] Models of allergic rhinitis in rats have also been successfully used to demonstrate the topical anti-inflammatory effects of this compound.[13]
Q5: How does the vehicle formulation impact dosing frequency?
A5: The vehicle formulation can significantly influence the drug's release, penetration, and retention in the target tissue, thereby affecting the optimal dosing frequency. For topical applications, formulations like ointments may provide a more prolonged reservoir effect in the stratum corneum compared to creams or lotions, potentially allowing for less frequent application.[14] Novel formulations, such as muco-adhesive polymers, are being developed to prolong local tissue contact and enable once-daily or even less frequent dosing.[15]
Q6: What are the potential side effects of this compound in animal studies, and how can they be mitigated by optimizing dosing frequency?
A6: In animal studies, high doses or prolonged use of this compound can lead to typical corticosteroid-class side effects, including reductions in body weight gain, adrenal suppression, and developmental effects such as delayed ossification and umbilical hernias in rats at high topical doses.[3][16][17] Optimizing the dosing frequency to the minimum effective frequency (e.g., once daily instead of multiple times a day) can help minimize the total drug exposure and therefore reduce the risk of these adverse effects while maintaining therapeutic efficacy.
Data Presentation: Summary of Dosing and Effects
The following tables summarize quantitative data from various studies to facilitate comparison.
Table 1: this compound Furoate Dosing in Animal Models of Inflammation
| Species | Model | Route of Administration | Dose/Concentration | Dosing Frequency | Key Findings |
| Mouse | Croton Oil-Induced Ear Edema | Topical | 0.1% | Single Application | Equipotent to betamethasone (B1666872) valerate. |
| Mouse | Croton Oil-Induced Ear Edema | Topical | 0.1% | 5 Daily Applications | 7.7 times more potent than betamethasone valerate.[12] |
| Rat | Allergic Rhinitis | Topical (nasal) | 0.01% - 0.1% | Single Application | Dose-dependent inhibition of sneezing and nasal rubbing.[13] |
| Rat | Allergic Rhinitis | Topical (nasal) | 0.02% | Single Application | Long-lasting effect, inhibiting nasal rubbing 6 hours post-application.[13] |
| Rat | General Toxicology | Inhalation | Up to 67 mcg/kg | Daily | No statistically significant increase in tumor incidence in a 2-year study.[3] |
| Mouse | General Toxicology | Inhalation | Up to 160 mcg/kg | Daily | No statistically significant increase in tumor incidence in a 19-month study.[3] |
Table 2: Comparison of Once-Daily vs. Twice-Daily this compound in Human Clinical Trials (for reference)
| Indication | Total Daily Dose | Once-Daily Regimen | Twice-Daily Regimen | Outcome Measure | Result |
| Mild-to-Moderate Asthma | 400 mcg | 400 mcg in the morning | 200 mcg twice daily | FEV1 Improvement | Equally effective (16.0% vs 16.1% improvement).[7] |
| Mild-to-Moderate Asthma | 200 mcg | 200 mcg in the morning | - | FEV1 Improvement | Not significantly different from placebo.[7] |
| Persistent Asthma | 400 mcg | 400 mcg in the morning | 200 mcg twice daily | FEV1 Maintenance | Equally effective.[8] |
| Allergic Rhinitis | 200 mcg | 200 mcg once daily | - (Compared to twice-daily beclomethasone) | Symptom Relief | At least as effective as twice-daily beclomethasone.[18] |
Experimental Protocols
Protocol 1: Dose-Frequency Optimization in a Murine Model of Allergic Airway Inflammation
-
Animal Model: Female BALB/c mice, 6-8 weeks old.
-
Sensitization: Sensitize mice on day 0 and day 14 with intraperitoneal injections of ovalbumin (OVA) emulsified in alum.
-
Challenge: On days 21, 22, and 23, challenge the mice with an aerosolized solution of OVA for 20 minutes.
-
Treatment Groups:
-
Vehicle Control (e.g., saline)
-
This compound Furoate (e.g., 1 mg/kg) - Once daily (QD)
-
This compound Furoate (e.g., 0.5 mg/kg) - Twice daily (BID)
-
This compound Furoate (e.g., 3 mg/kg) - Every other day (Q2D)
-
-
Drug Administration: Administer this compound furoate intranasally one hour before each OVA challenge according to the assigned frequency.
-
Endpoint Measurement (24 hours after the final challenge):
-
Bronchoalveolar Lavage (BAL): Collect BAL fluid and perform total and differential cell counts to quantify inflammatory cells (eosinophils, neutrophils, lymphocytes).
-
Lung Histology: Perfuse and fix the lungs for histological analysis (e.g., H&E staining) to assess inflammatory cell infiltration and mucus production.
-
Cytokine Analysis: Measure levels of key cytokines (e.g., IL-4, IL-5, IL-13) in the BAL fluid via ELISA.
-
-
Data Analysis: Compare the inflammatory readouts between the different dosing frequency groups to determine the optimal regimen that provides maximal efficacy with the lowest total dose.
Protocol 2: Evaluation of Topical this compound Dosing Frequency in a Rat Model of Skin Inflammation
-
Animal Model: Male Wistar rats, 200-250g.
-
Induction of Inflammation: Topically apply a pro-inflammatory agent (e.g., 1% croton oil in acetone) to a defined area on the dorsal skin of the rats.
-
Treatment Groups:
-
Vehicle Control (Ointment base)
-
This compound Furoate Ointment (0.1%) - Once daily (QD)
-
This compound Furoate Ointment (0.1%) - Twice daily (BID)
-
This compound Furoate Ointment (0.1%) - Once every 48 hours (Q48H)
-
-
Drug Administration: Apply a standardized amount of the ointment to the inflamed skin area at the designated time points for a duration of 3-5 days.
-
Endpoint Measurement:
-
Skin Thickness: Measure the thickness of the inflamed skin fold daily using a digital caliper.
-
Erythema Scoring: Visually score the redness of the skin on a standardized scale.
-
Histopathology: Collect skin biopsies at the end of the study for histological evaluation of edema, cellular infiltration, and epidermal changes.
-
Myeloperoxidase (MPO) Assay: Perform an MPO assay on skin tissue homogenates to quantify neutrophil infiltration.
-
-
Data Analysis: Analyze the time course of inflammation reduction for each dosing frequency. The optimal frequency will be the one that provides sustained anti-inflammatory effects with the least frequent application.
Visualizations
Caption: Workflow for a dose-frequency optimization study.
Caption: Glucocorticoid receptor signaling pathway for this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound Furoate | C27H30Cl2O6 | CID 441336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Pharmacokinetic/pharmacodynamic profile of this compound furoate nasal spray: potential effects on clinical safety and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetics of metabolism and degradation of this compound furoate in rat biological fluids and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Topical this compound. A review of its pharmacological properties and therapeutic use in the treatment of dermatological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound furoate administered once daily is as effective as twice-daily administration for treatment of mild-to-moderate persistent asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of once-daily to twice-daily treatment with this compound furoate dry powder inhaler - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frequency of dosing and comparative doses of this compound furoate: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. researchgate.net [researchgate.net]
- 12. pdf.hres.ca [pdf.hres.ca]
- 13. Effect of this compound furoate by topical application on allergic rhinitis model in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. drugs.com [drugs.com]
- 15. The Therapeutic Pipeline for Eosinophilic Esophagitis: Current Landscape and Future Directions [mdpi.com]
- 16. accessdata.fda.gov [accessdata.fda.gov]
- 17. pdf.hres.ca [pdf.hres.ca]
- 18. Once-daily this compound furoate nasal spray: efficacy and safety of a new intranasal glucocorticoid for allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Calibrating Assays for Sensitive Detection of Mometasone Metabolites
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the sensitive detection of Mometasone and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the major metabolites of this compound Furoate?
A1: this compound furoate undergoes extensive metabolism, primarily in the liver by the Cytochrome P450 3A4 (CYP3A4) enzyme.[1] The most well-characterized major metabolic pathway is hydroxylation at the 6β position, forming 6β-hydroxy this compound furoate .[2][3][4] In vitro studies have also identified several degradation products in biological fluids, which may also be considered metabolites.[5][6] Earlier literature refers to metabolites MET1 (most polar) and MET2, with MET2 showing significant glucocorticoid receptor binding affinity.[7] While not definitively confirmed, 6β-hydroxy this compound furoate is a strong candidate for one of these major metabolites.
Q2: Are analytical standards for this compound metabolites commercially available?
A2: As of late 2025, certified reference standards for the primary metabolites of this compound, such as 6β-hydroxy this compound furoate, may not be readily available from major commercial suppliers. For quantitative analysis, researchers may need to consider:
-
Custom Synthesis: Engaging a specialized chemical synthesis company to prepare and certify the metabolite standards. Several companies offer synthesis of drug impurities and metabolites.[8][9]
-
Isolation and Characterization: If the metabolite can be generated in sufficient quantities through in vitro metabolism (e.g., using liver microsomes), it can be isolated using preparative chromatography and its structure confirmed by techniques like NMR and high-resolution mass spectrometry. The purity of the isolated material would then need to be thoroughly assessed before use as a standard.
Q3: What are the key challenges in developing a sensitive assay for this compound metabolites?
A3: The primary challenges include:
-
Low Circulating Concentrations: this compound has very low systemic bioavailability, leading to extremely low concentrations of its metabolites in plasma and other biological matrices.[10][11]
-
Matrix Effects: Biological samples are complex matrices that can cause ion suppression or enhancement in LC-MS/MS analysis, affecting accuracy and precision.[8]
-
Isomeric Metabolites: Different hydroxylated or isomeric metabolites may have the same mass and similar chromatographic behavior, making their separation and specific quantification challenging.
-
Lack of Commercial Standards: As mentioned in Q2, the difficulty in obtaining certified standards complicates absolute quantification.
Q4: Which analytical technique is most suitable for the sensitive detection of this compound metabolites?
A4: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of drug metabolites in biological matrices due to its high sensitivity, specificity, and ability to handle complex samples.[12][13]
Troubleshooting Guides
Issue 1: Non-Linear Calibration Curves
Symptoms:
-
The calibration curve is not linear, particularly at the lower or upper ends of the concentration range.
-
Poor correlation coefficient (R² < 0.99).
-
Back-calculated concentrations of calibrants deviate significantly (>15%) from the nominal values.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Matrix Effects | - Improve Sample Preparation: Utilize more effective sample clean-up techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[8] - Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS that co-elutes with the analyte is the most effective way to compensate for matrix effects.[8] - Dilute the Sample: If sensitivity allows, diluting the sample can minimize the impact of matrix components. |
| Detector Saturation | - Extend the Calibration Range: Include higher concentration standards to confirm if the detector is being saturated. - Reduce Injection Volume or Dilute High-Concentration Samples: This will bring the analyte concentration within the linear range of the detector. |
| Inaccurate Standard Preparation | - Verify Stock and Working Solutions: Prepare fresh stock and working solutions and verify their concentrations. - Use a Calibrated Pipette: Ensure all pipettes used for serial dilutions are properly calibrated. |
| Inappropriate Regression Model | - Use Weighted Regression: For LC-MS/MS data, which often exhibits heteroscedasticity, a weighted linear regression (e.g., 1/x or 1/x²) is generally more appropriate than a simple linear regression.[14] |
Issue 2: Poor Sensitivity / High Lower Limit of Quantification (LLOQ)
Symptoms:
-
The signal-to-noise ratio (S/N) for the LLOQ is below the acceptable limit (typically S/N < 10).
-
High variability in the response at the LLOQ.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Suboptimal MS/MS Parameters | - Optimize MRM Transitions: Ensure the precursor and product ions are correctly selected and optimized for maximum intensity. For hydroxylated metabolites, common losses include water (H₂O) and carbon monoxide (CO). - Optimize Collision Energy (CE) and other MS parameters: Systematically tune the CE for the specific metabolite to achieve the most stable and intense fragment ion signal. |
| Inefficient Sample Extraction and Concentration | - Optimize SPE/LLE Protocol: Experiment with different sorbents (for SPE) or extraction solvents (for LLE) to maximize the recovery of the metabolites. - Concentrate the Final Extract: Evaporate the solvent from the final extract and reconstitute in a smaller volume of a mobile phase-compatible solvent. |
| Ion Suppression | - Improve Chromatographic Separation: Modify the LC gradient to separate the metabolites from co-eluting, ion-suppressing matrix components. - Use a smaller inner diameter LC column to increase sensitivity. |
| Poor Ionization Efficiency | - Optimize Mobile Phase Additives: Experiment with different additives (e.g., formic acid, ammonium (B1175870) formate) and concentrations to enhance the ionization of the metabolites. |
Experimental Protocols
Protocol 1: LC-MS/MS Method Development for this compound Metabolites
This protocol provides a general framework for developing a sensitive LC-MS/MS method for this compound metabolites.
-
Metabolite Standard Preparation:
-
If a certified standard is unavailable, synthesize or isolate the metabolite of interest (e.g., 6β-hydroxy this compound furoate).
-
Prepare a stock solution in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
-
Prepare serial dilutions for working standards.
-
-
Mass Spectrometry Optimization:
-
Infuse a solution of the metabolite standard directly into the mass spectrometer to determine the precursor ion (likely [M+H]⁺).
-
Perform a product ion scan to identify the most abundant and stable fragment ions.
-
Optimize the collision energy for each MRM transition to maximize the signal intensity.
-
-
Chromatography:
-
Column: A C18 reversed-phase column is a good starting point.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile (B52724) or methanol with 0.1% formic acid.
-
Gradient: Develop a gradient elution method to separate the metabolite from the parent drug and other potential metabolites and matrix components.
-
-
Sample Preparation (Human Plasma):
-
Protein Precipitation (PPT): Add 3 volumes of cold acetonitrile to 1 volume of plasma. Vortex and centrifuge. Evaporate the supernatant and reconstitute. (Simpler, but less clean).
-
Liquid-Liquid Extraction (LLE): Extract plasma with a water-immiscible organic solvent (e.g., methyl tert-butyl ether). Evaporate the organic layer and reconstitute.
-
Solid-Phase Extraction (SPE): Use a reversed-phase or mixed-mode SPE cartridge to clean up the sample. This is often the most effective method for removing matrix interferences.
-
Predicted MRM Transitions for 6β-hydroxy this compound Furoate
-
Parent Compound (this compound Furoate):
-
Molecular Weight: 521.4 g/mol
-
Precursor Ion ([M+H]⁺): m/z 521.1
-
Product Ions: m/z 355.1, 373.2[10]
-
-
Metabolite (6β-hydroxy this compound Furoate):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound Furoate | 521.1 | 355.1 |
| 6β-hydroxy this compound Furoate (Predicted) | 537.1 | 519.1 |
| 6β-hydroxy this compound Furoate (Predicted) | 537.1 | 355.1 |
Visualizations
Caption: this compound Furoate Metabolism Pathway.
Caption: LC-MS/MS Workflow for Metabolite Quantification.
Caption: Logical Troubleshooting Flow for Assay Issues.
References
- 1. 6β-Hydroxycortisol - Wikipedia [en.wikipedia.org]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. 6-beta-Hydroxy-mometasone furoate | C27H30Cl2O7 | CID 131769950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 6beta-Hydroxy this compound Furoate | High Purity | RUO [benchchem.com]
- 5. Characterization of degradation products of this compound furoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PubChemLite - 6-beta-hydroxy-mometasone furoate (C27H30Cl2O7) [pubchemlite.lcsb.uni.lu]
- 8. Syntheses of stable isotope-labeled 6 beta-hydroxycortisol, 6 beta-hydroxycortisone, and 6 beta-hydroxytestosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of 6β-hydroxy androgens from a 3,5-diene steroid precursor to test for cytochrome P450 3A4-catalyzed hydroxylation of androstenedione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. shimadzu.com [shimadzu.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Meeting Report: Metabolites in Safety Testing (MIST) Symposium—Safety Assessment of Human Metabolites: What’s REALLY Necessary to Ascertain Exposure Coverage in Safety Tests? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Human Metabolome Database: Showing metabocard for 6-beta-Hydroxy-mometasone furoate (HMDB0060783) [hmdb.ca]
Technical Support Center: Refining Mometasone Delivery Methods for Localized Airway Inflammation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on refining Mometasone delivery methods for localized airway inflammation.
Nanoparticle Formulation and Delivery
Frequently Asked Questions (FAQs)
Q1: What are the key advantages of using nanoparticles for this compound delivery to the airways?
A1: Nanoparticle-based systems offer several potential advantages for this compound delivery, including enhanced drug solubility and stability, increased bioavailability at the target site, and prolonged duration of action through controlled release.[1] This can lead to improved therapeutic outcomes and patient compliance.[2] Nanoparticles smaller than 200 nm are capable of penetrating the viscoelastic mucus often present in chronic rhinosinusitis.[2]
Q2: Which polymer is commonly used for preparing this compound nanoparticles?
A2: Poly(lactic-co-glycolic acid) (PLGA) is a biodegradable and biocompatible polymer widely used for formulating this compound furoate nanoparticles.[1][2] It is approved by the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for drug delivery applications.[3]
Q3: What is a common method for preparing this compound-loaded PLGA nanoparticles?
A3: Nanoprecipitation is a frequently used method for preparing this compound-loaded PLGA nanoparticles.[1][2] This technique involves dissolving the drug and polymer in an organic solvent and then adding this solution to an aqueous phase containing a stabilizer, leading to the formation of nanoparticles.[3]
Troubleshooting Guide: Nanoparticle Formulation
| Issue | Potential Cause | Troubleshooting Steps |
| Nanoparticle Aggregation | - Insufficient stabilizer concentration.- Inappropriate zeta potential. Zeta potential values between -30 mV and +30 mV may indicate instability.[1] - Improper storage conditions. | - Optimize the concentration of the stabilizer (e.g., Solutol HS 15, Poloxamer 407).- Adjust the formulation to achieve a zeta potential outside the -30 mV to +30 mV range to ensure good colloidal stability.[1] - Lyophilize the nanoparticles with a cryoprotectant (e.g., sucrose, mannitol) to improve stability during storage.[2] |
| Low Encapsulation Efficiency | - Poor solubility of this compound in the organic phase.- Rapid diffusion of the drug into the aqueous phase.- Suboptimal drug-to-polymer ratio. | - Select an organic solvent in which both this compound and the polymer are highly soluble.- Optimize the stirring speed and the rate of addition of the organic phase to the aqueous phase.- Experiment with different drug-to-polymer ratios to find the optimal loading capacity.[1] |
| Poor Redispersibility after Lyophilization | - Nanoparticle aggregation during the freezing or drying process.- Insufficient amount of cryoprotectant. | - Screen different cryoprotectants (e.g., sucrose, mannitol) and optimize their concentration.[2] - The ratio of the particle size after freeze-drying to the initial particle size can be used to evaluate the effectiveness of the cryoprotectant.[2] |
Experimental Protocol: Preparation of this compound Furoate-Loaded PLGA Nanoparticles by Nanoprecipitation
This protocol is adapted from a method described for preparing this compound furoate-loaded PLGA nanoparticles.[2][4]
Materials:
-
This compound furoate (MF)
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Acetone (organic solvent)
-
Solutol® HS 15 (stabilizer)
-
Deionized water
Procedure:
-
Prepare the Organic Phase: Dissolve 2 mg of this compound furoate and 6 mg of PLGA in 1 mL of acetone.
-
Prepare the Aqueous Phase: Prepare a 0.1% (w/v) solution of Solutol® HS 15 in deionized water.
-
Nanoprecipitation: Rapidly add the organic phase into 2 mL of the aqueous solution while stirring at 900 rpm.
-
Solvent Evaporation: Continue stirring the suspension for 24 hours to allow for the complete evaporation of acetone.
-
Volume Adjustment: Adjust the final volume of the nanoparticle suspension to 2 mL with deionized water.
-
Purification (Optional): Centrifuge the suspension at a low speed (e.g., 3000 rpm for 1 minute) to remove any aggregates. The supernatant contains the nanoparticles.[1]
Dry Powder Inhaler (DPI) Formulation and Delivery
Frequently Asked Questions (FAQs)
Q1: What are the critical quality attributes of a this compound DPI formulation?
A1: Key quality attributes for a this compound DPI include a consistent delivered dose, a high fine particle fraction (FPF), and good powder flowability. The aerodynamic particle size should ideally be between 1-5 µm to reach the lower respiratory tract.
Q2: Why is lactose (B1674315) often used in DPI formulations?
A2: Lactose is a common carrier in DPI formulations, especially for low-dose drugs like this compound. It helps to improve the flowability and dispersibility of the fine drug particles, which are often cohesive and have poor flow properties on their own.
Q3: How does the patient's inhalation effort affect DPI performance?
A3: The performance of passive DPIs is dependent on the patient's inspiratory flow rate. A sufficient inspiratory effort is required to de-aggregate the drug from the carrier particles and generate a fine particle aerosol suitable for lung deposition.
Troubleshooting Guide: Dry Powder Inhaler (DPI) Formulation
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Powder Flowability | - High cohesiveness of fine this compound particles.- Inappropriate particle size distribution of the carrier (lactose).- High moisture content. | - Optimize the drug-to-carrier ratio.- Use a carrier with a suitable particle size and morphology to improve flow.- Ensure proper drying of the formulation and store in a low-humidity environment. Exhaling into the DPI can introduce moisture and should be avoided.[5] |
| Inconsistent Delivered Dose | - Poor blend uniformity.- Segregation of drug and carrier particles.- Inefficient device metering mechanism. | - Optimize the blending process to ensure a homogenous mixture.- Select carrier particles that have good adhesion properties with the drug particles to prevent segregation.- Evaluate and optimize the design of the DPI device to ensure consistent dose metering. |
| Low Fine Particle Fraction (FPF) | - Strong adhesion between drug and carrier particles.- Insufficient de-aggregation energy during inhalation.- Suboptimal aerodynamic properties of the particles. | - Modify the surface properties of the drug and/or carrier particles to reduce adhesion forces.- Optimize the resistance of the DPI device to improve de-aggregation at achievable patient inhalation flow rates.- Employ particle engineering techniques, such as spray drying, to produce particles with improved aerodynamic performance. |
Experimental Protocol: Aerodynamic Particle Size Distribution Analysis using an Andersen Cascade Impactor (ACI)
This protocol provides a general outline for assessing the aerodynamic particle size distribution of a this compound DPI formulation using an Andersen Cascade Impactor.
Materials and Equipment:
-
This compound Furoate Dry Powder Inhaler (DPI)
-
Andersen Cascade Impactor (ACI) with pre-separator
-
Vacuum pump
-
Flow meter
-
Induction port
-
Collection plates coated with a suitable solvent-trapping medium (e.g., silicone)
-
HPLC system for drug quantification
Procedure:
-
Assembly: Assemble the ACI with the pre-separator and coated collection plates according to the manufacturer's instructions.
-
Flow Rate Calibration: Connect the ACI to the vacuum pump and adjust the flow rate to the desired value (e.g., 28.3 L/min or a rate that achieves a 4 kPa pressure drop across the device).[6]
-
DPI Actuation: Actuate a single dose from the this compound DPI into the induction port of the ACI. The duration of the actuation should be controlled to draw a specific volume of air (e.g., 2 or 4 L) through the impactor.[7][8]
-
Sample Recovery: Disassemble the impactor and carefully rinse the induction port, pre-separator, and each collection plate with a suitable solvent to recover the deposited this compound.
-
Quantification: Analyze the amount of this compound in each rinse solution using a validated HPLC method.
-
Data Analysis: Calculate the mass of drug deposited on each stage and determine the Mass Median Aerodynamic Diameter (MMAD) and Fine Particle Fraction (FPF) (the fraction of particles with an aerodynamic diameter < 5 µm).
In Vitro Cell-Based Assays
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound furoate in airway inflammation?
A1: this compound furoate is a glucocorticoid that binds to glucocorticoid receptors in the cytoplasm. This complex then translocates to the nucleus and modulates the expression of genes involved in the inflammatory response. It upregulates anti-inflammatory proteins and downregulates pro-inflammatory cytokines, chemokines, and adhesion molecules.[9]
Q2: Which cell lines are suitable for in vitro studies of this compound's effect on airway inflammation?
A2: Human airway epithelial cell lines, such as NCI-H292, are commonly used to study the effects of corticosteroids on mucin production and inflammatory mediator release.[10][11] Primary human nasal epithelial cells cultured at an air-liquid interface can provide a more physiologically relevant model.[12]
Q3: How can I assess the anti-inflammatory effect of this compound in vitro?
A3: The anti-inflammatory effects of this compound can be evaluated by measuring its ability to inhibit the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-8) and mucins (e.g., MUC5AC, MUC2) in airway epithelial cells stimulated with an inflammatory agent like phorbol-12-myristate-13-acetate (PMA) or lipopolysaccharide (LPS).[10][11]
Troubleshooting Guide: In Vitro Cell-Based Assays
| Issue | Potential Cause | Troubleshooting Steps |
| High Variability Between Replicates | - Inconsistent cell seeding density.- Edge effects in multi-well plates.- Inconsistent drug concentration due to poor solubility or precipitation. | - Ensure a homogenous cell suspension before seeding and allow the plate to sit at room temperature before incubation to ensure even cell distribution.- Avoid using the outer wells of the plate for experimental samples; fill them with sterile media or PBS to minimize evaporation.- Confirm the solubility of this compound in the culture medium and ensure the final solvent concentration (e.g., DMSO) is low and consistent across all wells.[13] |
| Unexpected Cell Toxicity | - High concentration of the solvent (e.g., DMSO).- this compound-induced apoptosis at high concentrations in certain cell types.- Contamination of cell cultures. | - Perform a solvent toxicity control to determine the maximum tolerated concentration for your cell line.- Conduct a dose-response experiment to identify the optimal non-toxic concentration range of this compound.- Regularly test cell cultures for mycoplasma and other contaminants.[13] |
| Lack of Expected Anti-inflammatory Effect | - Low expression of the glucocorticoid receptor (GR) in the cell line.- Insufficient incubation time for genomic effects.- Use of serum containing endogenous glucocorticoids. | - Verify the expression of the glucocorticoid receptor in your cell line using techniques like Western blot or qPCR.- Ensure the incubation time is sufficient for changes in gene and protein expression (typically 18-24 hours).[13] - Use charcoal-stripped serum to remove endogenous steroids that could interfere with the assay.[13] |
Experimental Protocol: MTT Cell Viability Assay
This protocol is a standard method for assessing cell viability based on the metabolic reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).[14][15][16]
Materials:
-
Airway epithelial cells (e.g., NCI-H292)
-
Complete cell culture medium
-
This compound furoate stock solution (in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well tissue culture plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and culture for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with serial dilutions of this compound furoate. Include vehicle-only and untreated controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well.[15]
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Visualizations
Signaling Pathway
Caption: this compound Furoate Signaling Pathway.
Experimental Workflow
Caption: Nanoparticle Formulation and Evaluation Workflow.
References
- 1. Developing Biodegradable Nanoparticles Loaded with this compound Furoate for Potential Nasal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. nanocomposix.com [nanocomposix.com]
- 4. researchgate.net [researchgate.net]
- 5. Anti-inflammatory activity of inhaled this compound furoate in allergic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. copleyscientific.com [copleyscientific.com]
- 7. daneshyari.com [daneshyari.com]
- 8. Aerodynamic dose emission characteristics of dry powder inhalers using an Andersen Cascade Impactor with a mixing inlet: the influence of flow and volume [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Furoate | C27H30Cl2O6 | CID 441336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound Furoate Suppresses PMA-Induced MUC-5AC and MUC-2 Production in Human Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound Furoate Suppresses PMA-Induced MUC-5AC and MUC-2 Production in Human Airway Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound absorption in cultured airway epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. broadpharm.com [broadpharm.com]
Validation & Comparative
A Comparative Analysis of Mometasone Furoate and Fluticasone Propionate in Preclinical Models of Airway Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mometasone furoate (MF) and fluticasone (B1203827) propionate (B1217596) (FP) are potent synthetic corticosteroids widely utilized as first-line therapies for managing airway inflammation in chronic respiratory diseases such as asthma and allergic rhinitis. Both drugs exert their anti-inflammatory effects primarily through the glucocorticoid receptor (GR). Despite their shared therapeutic class, they possess distinct molecular structures and pharmacological profiles that influence their potency, receptor specificity, and clinical characteristics. This guide provides an objective comparison of their performance in preclinical airway inflammation models, supported by experimental data, to assist researchers in selecting the appropriate agent for their studies and to inform drug development strategies.
Core Mechanism of Action: Glucocorticoid Receptor Signaling
Both this compound furoate and fluticasone propionate function by binding to the cytosolic glucocorticoid receptor. This binding event triggers the dissociation of chaperone proteins, such as heat shock protein 90 (hsp90), allowing the ligand-receptor complex to translocate into the nucleus. Inside the nucleus, the complex modulates gene expression through two primary mechanisms:
-
Transactivation: The GR homodimer binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins. This mechanism is also associated with some of the systemic side effects of corticosteroids.[1][2]
-
Transrepression: The GR monomer interacts with and inhibits the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1).[1][3] This is considered the principal mechanism behind the anti-inflammatory efficacy of corticosteroids.[1]
Pharmacodynamic Comparison: In Vitro and In Vivo Data
The following tables summarize quantitative data from key comparative studies.
Table 1: Glucocorticoid Receptor Binding and Specificity
This compound furoate generally exhibits a higher binding affinity for the glucocorticoid receptor compared to fluticasone propionate.[4][5] However, fluticasone propionate is more selective for the GR, with this compound furoate showing significant agonist activity at the progesterone (B1679170) receptor and partial agonist activity at the mineralocorticoid receptor.[1][6]
| Parameter | This compound Furoate (MF) | Fluticasone Propionate (FP) | Reference Compound | Source |
| Relative Receptor Affinity (RRA) | ~2200 | ~1800 | Dexamethasone = 100 | [4] |
| Relative Receptor Affinity (RRA) | 1.5x that of FP | 1.0x | Fluticasone Propionate = 1.0 | [5] |
| Progesterone Receptor Activity | Potent Agonist (EC50 = 50 pM) | Weak Agonist | - | [1] |
| Mineralocorticoid Receptor Activity | Potent Partial Agonist (EC50 = 3 nM) | Weak Antagonist (IC50 = 80 nM) | - | [1] |
Table 2: Transcriptional Activity in Lung Epithelial Cells
Studies using human lung epithelial cells (A549) and other cell lines have shown that this compound furoate and fluticasone propionate are largely equipotent in their ability to transactivate GRE-reporter genes and transrepress NF-κB and AP-1 activity.[3]
| Assay | This compound Furoate (MF) | Fluticasone Propionate (FP) | Cell Line | Key Finding | Source |
| GRE-Luciferase Transactivation | Equipotent to FP | Equipotent to MF | HeLa | Both show 17-fold induction at 2x10-10 M | [3] |
| AP-1 Transrepression | Same potency as FP | Same potency as MF | A549 | ~40% inhibition at 2x10-10 M | [3] |
| NF-κB Transrepression | Same potency as FP | Same potency as MF | A549 | ~40% inhibition at 2x10-10 M | [3] |
| EC50 for NF-κB Transrepression | Significantly larger than for transactivation | Significantly larger than for transactivation | A549 | Higher potency for transactivation than NF-κB transrepression | [2][7] |
Table 3: Inhibition of Inflammatory Cells in a Mouse Model of Allergic Asthma
In a house dust mite (HDM)-induced allergic asthma mouse model, both MF and FP, administered intranasally, were effective at reducing inflammatory cell infiltration into the airways.
| Cell Type (in BAL fluid) | Control (HDM only) | This compound Furoate (0.3 mg/kg) | Fluticasone Propionate (0.3 mg/kg) | Key Finding | Source |
| Total Cells | Increased | Significantly Reduced | Significantly Reduced | Both drugs attenuated total cell influx. | [8] |
| Eosinophils | Increased | Significantly Reduced | Significantly Reduced | Both drugs significantly attenuated eosinophil levels. | [8][9][10] |
| Neutrophils | Increased | Significantly Reduced | Significantly Reduced | Both drugs attenuated neutrophil levels. | [8] |
| Lymphocytes | Increased | Significantly Reduced | Significantly Reduced | Both drugs attenuated lymphocyte levels. | [8] |
Table 4: Inhibition of Cytokine Release in Human Nasal Tissue
An ex-vivo study using human nasal polyp tissue stimulated with Staphylococcus aureus enterotoxin B (SEB) compared the inhibitory effects of this compound furoate with fluticasone furoate (FF), a closely related compound to FP. The results indicate that FF may have a faster onset of action and broader suppressive effects on T-helper cell cytokines compared to MF.[11][12]
| Cytokine (Post-SEB Challenge) | This compound Furoate (MF) | Fluticasone Furoate (FF) | Key Finding | Source |
| IFN-γ (Th1) | Less Inhibition | Higher Max. Inhibition | FF showed a stronger effect. | [11] |
| IL-2 (Th1) | Less Inhibition | Higher Max. Inhibition | FF showed a stronger effect. | [11] |
| IL-5 (Th2) | Lower Max. Inhibition | Higher Max. Inhibition | FF showed a stronger effect post-challenge. | [11] |
| IL-17 (Th17) | Less Inhibition | Higher Max. Inhibition | FF showed a stronger effect. | [11] |
| TNF-α | Lower Max. Inhibition | Higher Max. Inhibition | FF showed a stronger effect post-challenge. | [11] |
Experimental Protocols & Methodologies
Protocol 1: Transactivation and Transrepression Assays
This protocol describes the methodology used to assess the transcriptional potencies of MF and FP.[3]
-
Objective: To determine the relative potencies of MF and FP for gene transactivation and transrepression.
-
Cell Lines:
-
Methodology:
-
Cells are seeded into 96-well plates and grown overnight.
-
For transrepression assays, cells are treated with various concentrations of MF or FP for 1 hour before stimulation with an inflammatory agent (e.g., TNF-α) to activate the NF-κB or AP-1 pathway.[13] For transactivation, cells are simply treated with the corticosteroids.
-
After a 16-hour incubation period, the cells are lysed.[13]
-
The activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.
-
Dose-response curves are generated to calculate EC50 values (the concentration that produces 50% of the maximal response).[5]
-
Protocol 2: In Vivo Allergic Asthma Mouse Model
This protocol outlines a common model for evaluating anti-inflammatory drugs in allergic airway disease.[8]
-
Objective: To compare the efficacy of MF and FP in reducing airway inflammation and hyperresponsiveness in a relevant animal model.
-
Animal Model: C57BL/6 or BALB/c mice.
-
Methodology:
-
Sensitization: Mice are sensitized by intranasal administration of an allergen, such as house dust mite (HDM) extract, on multiple occasions (e.g., once a week for two weeks).[8]
-
Challenge: Following the sensitization period, mice are challenged with the same allergen daily for a set period (e.g., four consecutive days) to induce airway inflammation.[8]
-
Treatment: One hour prior to each allergen challenge, mice receive an intranasal administration of vehicle, MF, or FP at specified doses (e.g., 0.3 mg/kg).[8]
-
Analysis: Twenty-four hours after the final challenge, mice are euthanized. Bronchoalveolar lavage (BAL) is performed to collect airway fluid.
-
Endpoints:
-
Inflammatory Cell Infiltration: Total and differential cell counts (eosinophils, neutrophils, lymphocytes) in the BAL fluid are determined.[8]
-
Cytokine Levels: Levels of cytokines such as IL-4, IL-5, and IL-13 in the BAL fluid are measured by ELISA.[9]
-
Epithelial Barrier Function: Mucosal permeability can be assessed by measuring the leakage of intranasally administered FITC-dextran 4 kDa (FD4) into the systemic circulation.[10]
-
-
Conclusion
Both this compound furoate and fluticasone propionate are highly effective anti-inflammatory agents in preclinical models of airway inflammation.
-
Similarities: They demonstrate equivalent potency in fundamental in vitro transcriptional assays, effectively inhibiting the key pro-inflammatory pathways (NF-κB and AP-1) and activating anti-inflammatory gene expression.[3] In animal models of allergic asthma, both drugs robustly suppress the infiltration of key inflammatory cells, including eosinophils, into the airways.[8]
-
Differences: Key distinctions lie in their receptor binding profiles. This compound furoate shows a higher affinity for the glucocorticoid receptor, but fluticasone propionate is more specific, with MF exhibiting significant off-target activity at the progesterone and mineralocorticoid receptors.[1][4] This lack of specificity for MF could be a consideration in long-term studies or models where hormonal effects are a concern.[13] Furthermore, ex-vivo data suggests that related compounds like fluticasone furoate may have a faster onset of action and a broader inhibitory effect on T-cell cytokines compared to this compound furoate.[11]
References
- 1. publications.ersnet.org [publications.ersnet.org]
- 2. ingentaconnect.com [ingentaconnect.com]
- 3. Fluticasone propionate and this compound furoate have equivalent transcriptional potencies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human receptor kinetics, tissue binding affinity, and stability of this compound furoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. atsjournals.org [atsjournals.org]
- 6. droracle.ai [droracle.ai]
- 7. Transrepression and transactivation potencies of inhaled glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound furoate and fluticasone furoate are equally effective in restoring nasal epithelial barrier dysfunction in allergic rhinitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Suppression of Cytokine Release by Fluticasone Furoate vs. This compound Furoate in Human Nasal Tissue Ex-Vivo | PLOS One [journals.plos.org]
- 12. Suppression of cytokine release by fluticasone furoate vs. This compound furoate in human nasal tissue ex-vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. publications.ersnet.org [publications.ersnet.org]
Mometasone vs. Budesonide: A Head-to-Head Comparison of Cytokine Inhibition
For Researchers, Scientists, and Drug Development Professionals
In the landscape of inhaled and intranasal corticosteroids, mometasone furoate and budesonide (B1683875) are two prominent therapeutic agents for managing inflammatory airway diseases such as asthma and allergic rhinitis. Their efficacy is largely attributed to their potent anti-inflammatory properties, primarily mediated through the inhibition of pro-inflammatory cytokine production. This guide provides a detailed head-to-head comparison of this compound and budesonide, focusing on their in vitro effects on cytokine inhibition, supported by experimental data and detailed protocols.
Glucocorticoid Receptor Binding Affinity: A Key Determinant of Potency
The anti-inflammatory effects of corticosteroids are initiated by their binding to the glucocorticoid receptor (GR). The affinity of a corticosteroid for the GR is a critical factor in determining its potency. This compound furoate consistently demonstrates a significantly higher relative receptor affinity (RRA) for the GR compared to budesonide. This higher binding affinity is thought to contribute to its potent anti-inflammatory activity.[1]
Comparative Analysis of Cytokine Inhibition
A direct in vitro comparison of this compound furoate and budesonide was conducted to evaluate their inhibitory effects on the production of Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine, in human airway epithelial cells (NCI-H292).
In this study, this compound furoate demonstrated a dose-dependent inhibition of phorbol-12-myristate-13-acetate (PMA)-induced TNF-α production at concentrations ranging from 1 to 500 ng/mL.[2][3] Budesonide, at a concentration of 21.5 µg/mL, also significantly suppressed TNF-α synthesis.[2][3] While a full dose-response for budesonide was not reported in this specific comparative study, the data indicates that both agents are effective in reducing the production of this key inflammatory mediator.
It is important to note that other studies have independently demonstrated the potent inhibitory effects of this compound on a range of cytokines including Interleukin-1 (IL-1), IL-6, and TNF-α, with IC50 values in the nanomolar range. Similarly, budesonide has been shown to effectively inhibit the release of various cytokines, including IL-1β, IL-2, IL-6, IFN-γ, and GM-CSF, in different in vitro models.[4][5] However, the lack of direct head-to-head IC50 comparisons for a broader range of cytokines in the same experimental system highlights an area for future research.
Table 1: Comparative Inhibition of TNF-α Production in NCI-H292 Cells
| Glucocorticoid | Concentration | Effect on PMA-Induced TNF-α Production | Reference |
| This compound Furoate | 1 - 500 ng/mL | Dose-dependent inhibition (p<0.05) | [2][3] |
| Budesonide | 21.5 µg/mL | Significant suppression (p<0.05) | [2][3] |
Signaling Pathway of Glucocorticoid-Mediated Cytokine Inhibition
Glucocorticoids exert their anti-inflammatory effects by binding to the cytosolic glucocorticoid receptor (GR). This complex then translocates to the nucleus, where it can influence gene expression in two primary ways: transactivation and transrepression. The inhibition of pro-inflammatory cytokine production is primarily achieved through transrepression, where the GR complex interferes with the activity of pro-inflammatory transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).
Experimental Protocols
The following is a representative experimental protocol for an in vitro cytokine inhibition assay, based on methodologies used in comparative studies.
Objective: To determine the inhibitory effect of this compound furoate and budesonide on PMA-induced TNF-α production in NCI-H292 human airway epithelial cells.
Materials:
-
NCI-H292 cells (human pulmonary mucoepidermoid carcinoma cell line)
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin
-
This compound furoate
-
Budesonide
-
Phorbol-12-myristate-13-acetate (PMA)
-
Dexamethasone (B1670325) (as a positive control)
-
Human TNF-α ELISA kit
-
Phosphate-buffered saline (PBS)
-
Cell culture plates (24-well)
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Culture:
-
Culture NCI-H292 cells in RPMI 1640 medium supplemented with 10% FBS and antibiotics in a humidified incubator at 37°C with 5% CO2.
-
Seed the cells in 24-well plates at a density that allows them to reach confluence before the experiment.
-
-
Cell Stimulation and Treatment:
-
Once confluent, replace the culture medium with fresh serum-free medium and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound furoate (e.g., 1, 10, 100, 500 ng/mL), a single concentration of budesonide (e.g., 21.5 µg/mL), or dexamethasone for 1 hour. Include a vehicle control (e.g., DMSO).
-
After the pre-treatment period, stimulate the cells with PMA (e.g., 200 nM) for 8 hours to induce TNF-α production.
-
-
Sample Collection and Analysis:
-
Following the incubation period, collect the cell culture supernatants.
-
Centrifuge the supernatants to remove any cellular debris.
-
Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage inhibition of TNF-α production for each treatment group compared to the PMA-stimulated vehicle control.
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed inhibition.
-
Experimental Workflow
The following diagram illustrates the general workflow for the in vitro cytokine inhibition assay described above.
Conclusion
Both this compound furoate and budesonide are effective inhibitors of pro-inflammatory cytokine production in vitro. The available data from a direct comparative study indicates that this compound furoate exhibits a dose-dependent inhibition of TNF-α, while budesonide also demonstrates significant suppression of this key cytokine. The higher glucocorticoid receptor binding affinity of this compound furoate suggests a greater intrinsic potency, which is supported by some in vitro studies showing its effectiveness at lower concentrations for inhibiting certain cytokines.
For researchers and drug development professionals, the choice between these corticosteroids may depend on the specific inflammatory context and desired therapeutic profile. Further head-to-head studies investigating a broader range of cytokines and utilizing various cell types would provide a more comprehensive understanding of the subtle yet potentially significant differences in their anti-inflammatory activities. The experimental protocol provided herein offers a robust framework for conducting such comparative analyses.
References
- 1. Relative Corticosteroid Insensitivity of Peripheral Blood Mononuclear Cells in Severe Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Furoate Suppresses PMA-Induced MUC-5AC and MUC-2 Production in Human Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Furoate Suppresses PMA-Induced MUC-5AC and MUC-2 Production in Human Airway Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of the inhibitory effects of budesonide on the mitogen-induced or the allergen-induced activation of blood mononuclear cells isolated from asthmatic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Mometasone's Anti-Inflammatory Efficacy in Primary Human Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory effects of Mometasone Furoate with other corticosteroids, focusing on data from primary human cell-based assays. This information is intended to assist researchers in selecting appropriate corticosteroids for their studies and to provide foundational data for drug development programs.
Executive Summary
This compound Furoate is a potent synthetic corticosteroid with a well-established anti-inflammatory profile. In primary human cell models, this compound effectively suppresses the production of key pro-inflammatory cytokines and modulates cellular processes involved in the inflammatory cascade. This guide presents a comparative analysis of this compound's performance against other commonly used corticosteroids, namely Fluticasone (B1203827) Furoate and Betamethasone Valerate, supported by experimental data from studies on primary human peripheral blood mononuclear cells (PBMCs), nasal epithelial cells, and keratinocytes.
Comparative Anti-inflammatory Effects
The anti-inflammatory potency of this compound Furoate has been evaluated in various primary human cell systems. The following tables summarize the quantitative data on its effects and those of its comparators on key inflammatory markers.
Table 1: Inhibition of Pro-inflammatory Cytokine Secretion in Primary Human Nasal Tissue
| Cytokine | This compound Furoate (MF) | Fluticasone Furoate (FF) | Key Findings |
| IFN-γ | Significant inhibition | Significantly higher suppressive effect than MF at 10⁻¹⁰ M[1] | FF is more potent in suppressing IFN-γ release. |
| IL-2 | Significant inhibition | Significantly higher suppressive effect than MF at 10⁻¹⁰ M[1] | FF demonstrates superior inhibition of IL-2. |
| IL-5 | Significant inhibition | No significant difference in maximal inhibition compared to MF[1] | Both MF and FF effectively inhibit IL-5 secretion. |
| IL-17 | Significant inhibition | Significantly higher suppressive effect than MF at 10⁻¹⁰ M[1] | FF is more effective at reducing IL-17 levels. |
| TNF-α | Significant inhibition | No significant difference in maximal inhibition compared to MF[1] | Both corticosteroids show comparable efficacy in TNF-α suppression. |
Table 2: Effects on Primary Human Eosinophil and Neutrophil Apoptosis
| Cell Type | Parameter | This compound Furoate |
| Eosinophils | Apoptosis Induction (EC₅₀) | 5.63 ± 2.33 nM |
| Neutrophils | Apoptosis Inhibition (EC₅₀) | 0.17 ± 0.03 nM |
Table 3: Comparison of this compound Furoate and Betamethasone Valerate on Primary Human Skin Cells
| Cell Type | Parameter | This compound Furoate (MF) | Betamethasone Valerate (BV) | Key Findings |
| Keratinocytes (HaCaT cell line) | Proliferation | Dose-dependent inhibition | More marked inhibition than MF[2] | BV shows a stronger anti-proliferative effect on keratinocytes. |
| Fibroblasts | Proliferation | Dose-dependent inhibition | More marked inhibition than MF[2] | BV demonstrates a greater inhibitory effect on fibroblast proliferation. |
| Fibroblasts | Collagen Gel Contraction | Partial inhibition at 10⁻³ M[2] | Complete inhibition at 10⁻⁵-10⁻³ M[2] | BV is a more potent inhibitor of fibroblast-mediated collagen contraction. |
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and processes described, the following diagrams have been generated using Graphviz.
References
Reproducibility of Mometasone's Effects: A Comparative Guide for Researchers
An objective analysis of Mometasone Furoate's anti-inflammatory effects and the reproducibility of these findings across different laboratory settings, supported by experimental data and detailed protocols.
This compound Furoate is a potent synthetic corticosteroid widely utilized for its anti-inflammatory properties in treating conditions such as asthma and allergic rhinitis.[1] Its efficacy is attributed to its high affinity for the glucocorticoid receptor (GR), which mediates the downstream signaling cascade that ultimately suppresses inflammatory responses.[2] For researchers and drug development professionals, understanding the consistency and reproducibility of a compound's effects is paramount. This guide provides a comprehensive comparison of this compound's performance, supported by experimental data, and delves into the methodologies that ensure the reproducibility of its observed effects across various laboratory environments.
While direct inter-laboratory comparison studies for this compound Furoate are not extensively published, the reproducibility of its effects can be inferred from the consistent results obtained across numerous studies employing standardized in vitro assays. The use of well-established protocols for assessing glucocorticoid receptor binding, cytokine inhibition, and gene expression provides a reliable framework for obtaining comparable data. An inter-laboratory validation study of an in vitro glucocorticoid receptor transactivation assay demonstrated high concordance among participating laboratories, with agreement in 97% of activity classifications, underscoring the transferability and reproducibility of such methods.[3]
Comparative Performance of this compound Furoate
This compound Furoate consistently demonstrates high potency in in vitro assays, often comparable to or exceeding that of other corticosteroids like fluticasone (B1203827) propionate. This high potency is a key factor in its therapeutic efficacy.
Glucocorticoid Receptor Binding Affinity
The initial step in this compound's mechanism of action is its binding to the glucocorticoid receptor. The relative receptor affinity (RRA) is a measure of how well a corticosteroid binds to the GR compared to a reference compound, typically dexamethasone.
| Compound | Relative Receptor Affinity (RRA) vs. Dexamethasone | Reference |
| This compound Furoate | 2244 ± 142 | [4] |
| Fluticasone Furoate | 2989 ± 135 | [4] |
| Fluticasone Propionate | 1775 ± 130 | [4] |
| Budesonide | 855 | [4] |
Inhibition of Pro-inflammatory Cytokines
A crucial downstream effect of GR activation is the suppression of pro-inflammatory cytokine production. The half-maximal inhibitory concentration (IC50) is a measure of the drug concentration required to inhibit 50% of the cytokine production.
| Cytokine | This compound Furoate IC50 (nM) | Reference |
| Interleukin-1 (IL-1) | 0.05 | [5] |
| Interleukin-6 (IL-6) | 0.15 | [5] |
| Tumor Necrosis Factor-alpha (TNF-α) | 0.25 | [5] |
Signaling Pathway and Experimental Workflow
The anti-inflammatory effects of this compound are mediated through the glucocorticoid receptor signaling pathway. A typical experimental workflow to assess these effects in vitro involves cell culture, treatment with the compound, and subsequent analysis of downstream markers.
References
- 1. researchgate.net [researchgate.net]
- 2. Significant receptor affinities of metabolites and a degradation product of this compound furoate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inter-laboratory validation study of an in vitro glucocorticoid receptor transactivation assay for testing potential endocrine disrupting chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human receptor kinetics and lung tissue retention of the enhanced-affinity glucocorticoid fluticasone furoate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytokine inhibition by a novel steroid, this compound furoate - PubMed [pubmed.ncbi.nlm.nih.gov]
Mometasone's Efficacy Across Animal Strains: A Comparative Guide for Researchers
For researchers and drug development professionals, understanding the comparative efficacy of corticosteroids across different preclinical models is paramount for predicting clinical success. This guide provides a cross-validation of Mometasone furoate's performance in various animal strains commonly used in allergy and inflammation research, with a focus on allergic rhinitis and asthma models. Experimental data is presented alongside detailed methodologies to facilitate replication and further investigation.
This compound furoate, a potent synthetic glucocorticoid, is widely utilized for its anti-inflammatory properties. Its efficacy has been demonstrated in various animal models, primarily in rodents such as mice and rats, and also in guinea pigs, which are often considered a relevant model for asthma due to physiological similarities with humans. This guide synthesizes available data to offer a comparative perspective on this compound's effectiveness and highlights key experimental considerations.
Comparative Efficacy of this compound Furoate
The following tables summarize the quantitative efficacy of this compound furoate in different animal models of allergic rhinitis and asthma, alongside common comparator corticosteroids like Fluticasone (B1203827) and Budesonide (B1683875).
Allergic Rhinitis Models
| Animal Strain | Model Induction | Treatment | Key Efficacy Endpoints & Results | Comparator(s) |
| Wistar Rat | Ovalbumin (OVA) sensitization and intranasal challenge | This compound furoate (topical) | Dose-dependent inhibition of nasal rubbing and sneezing.[1] At 0.01% and 0.1%, significantly inhibited both symptoms 1 hour post-application.[1] A 0.02% concentration showed a long-lasting effect, inhibiting nasal rubbing for up to 6 hours.[1] | Fluticasone propionate (B1217596): this compound was found to be 5.01 and 6.87 times more potent in inhibiting nasal rubbing and sneezing, respectively.[1] |
| BALB/c Mouse | Dermatophagoides farinae (Der f)-induced | This compound furoate (intranasal, 0.2 µg) | Data on specific quantitative endpoints for this compound alone in this model is limited in the provided search results. However, it is used as a comparator in combination studies.[2] | Azelastine: A combination of this compound and Azelastine showed a synergistic effect in suppressing Th2 responses and modifying the Treg/Th17 balance.[2] |
| Brown Norway Rat | Toluene-2,4-diisocyanate (TDI) sensitization and challenge | This compound furoate (topical, 0.05%) | Suppressed the increase in Penh (an index of nasal congestion), with a significant effect observed 5-6 hours after administration.[3] | Fluticasone propionate (0.05%): Produced almost identical results in suppressing TDI-induced nasal congestion.[3] |
Asthma Models
| Animal Strain | Model Induction | Treatment | Key Efficacy Endpoints & Results | Comparator(s) |
| BALB/c Mouse | Ovalbumin (OVA) sensitization and aerosol challenge | This compound furoate (inhaled, 0.5-33 µg/kg) | Dose-dependently inhibited the influx of eosinophils into bronchoalveolar lavage (BAL) fluid and lung tissue.[4] At 33 µg/kg, it reduced the number of T-helper cells and the levels of IL-4 and IL-5 mRNA in the lungs.[4] | Formoterol (B127741): A combination of this compound and Formoterol demonstrated a synergistic effect in inhibiting allergen-induced airway hyperresponsiveness.[5][6] |
| BALB/c Mouse | House Dust Mite (HDM)-induced | This compound furoate | In a house dust mite-induced murine model of allergic asthma, both fluticasone furoate and this compound furoate have shown comparable efficacy in reducing key inflammatory markers.[7] They had similar beneficial effects on mucosal permeability, eosinophilic infiltration, and IL-13 levels.[8] | Fluticasone furoate: Both corticosteroids showed comparable efficacy in mitigating key markers of allergic asthma and restoring nasal epithelial barrier integrity.[7][8] |
| Dunkin-Hartley Guinea Pig | Ovalbumin (OVA) sensitization and aerosol challenge | N/A (Budesonide used as an example) | In a chronic OVA challenge model, inhaled Budesonide partially inhibited allergic inflammation and extracellular matrix deposition in the airway wall.[9] | N/A |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of efficacy studies. Below are representative protocols for inducing allergic rhinitis and asthma in the animal strains discussed.
Ovalbumin-Induced Allergic Rhinitis in Wistar Rats
-
Sensitization: Wistar rats are actively sensitized by intraperitoneal injections of ovalbumin (e.g., 1 mg) and aluminum hydroxide (B78521) gel as an adjuvant on day 0 and day 7.
-
Challenge: From day 14, rats are challenged daily for 7 days with an intranasal instillation of ovalbumin solution (e.g., 1% in saline).
-
Treatment: this compound furoate or the comparator drug is administered topically to the nasal cavity (e.g., 1 hour before the final ovalbumin challenge).
-
Endpoint Measurement: Nasal symptoms, such as the frequency of sneezing and nasal rubbing, are counted for a defined period (e.g., 15-30 minutes) after the final challenge. Histological analysis of the nasal mucosa for inflammatory cell infiltration can also be performed.
Ovalbumin-Induced Asthma in BALB/c Mice
-
Sensitization: BALB/c mice are sensitized with intraperitoneal injections of ovalbumin (e.g., 20 µg) emulsified in aluminum hydroxide on days 0 and 14.
-
Challenge: From day 21 to 23, mice are challenged with aerosolized ovalbumin (e.g., 1% in saline) for a specified duration (e.g., 30 minutes) daily.
-
Treatment: Inhaled this compound furoate is administered via nose-only inhalation at specified time points before the final allergen challenge (e.g., 24, 18, and 2 hours prior).
-
Endpoint Measurement: 24 to 48 hours after the final challenge, bronchoalveolar lavage (BAL) is performed to collect fluid for total and differential inflammatory cell counts (e.g., eosinophils, neutrophils, lymphocytes). Lung tissue can be collected for histological examination and cytokine mRNA analysis (e.g., IL-4, IL-5).
Ovalbumin-Induced Allergic Rhinitis in Dunkin-Hartley Guinea Pigs
-
Sensitization: Male Dunkin-Hartley guinea pigs are sensitized intranasally with ovalbumin.[10]
-
Challenge: Animals are subsequently challenged with intranasal ovalbumin.[10]
-
Endpoint Measurement: Key parameters measured include the frequency of sneezing and nose rubbing, nasal blockade, and leukocyte infiltration into nasal lavage fluid.[10]
Signaling Pathways and Experimental Workflows
Visualizing the mechanisms of action and experimental processes can provide a clearer understanding of the research.
Glucocorticoid Receptor Signaling Pathway
Caption: Glucocorticoid receptor signaling pathway for this compound furoate.
Experimental Workflow for Efficacy Testing in Allergic Rhinitis
References
- 1. Effect of this compound furoate by topical application on allergic rhinitis model in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human receptor kinetics, tissue binding affinity, and stability of this compound furoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sensitization studies with this compound furoate, tixocortol pivalate, and budesonide in the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory activity of inhaled this compound furoate in allergic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synergistic effect of formoterol and this compound in a mouse model of allergic lung inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergistic effect of formoterol and this compound in a mouse model of allergic lung inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [The antiinflammatory effect of budesonide] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. [Effects of budesonide on chronic airway inflammation in guinea pigs sensitized with repeated exposure to allergen] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A comprehensive model of allergic rhinitis in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of Mometasone's binding kinetics to the glucocorticoid receptor
For Researchers, Scientists, and Drug Development Professionals: An in-depth comparison of Mometasone Furoate's binding kinetics to the glucocorticoid receptor (GR) against other key inhaled corticosteroids, supported by experimental data and detailed protocols.
This compound furoate stands out as a potent synthetic corticosteroid, widely utilized in the management of inflammatory conditions such as asthma and allergic rhinitis. Its therapeutic efficacy is intrinsically linked to its high affinity and specific binding kinetics to the glucocorticoid receptor. This guide provides a comprehensive comparative analysis of this compound's GR binding profile against other prominent corticosteroids, namely fluticasone (B1203827) propionate (B1217596) and budesonide (B1683875).
Quantitative Analysis of Glucocorticoid Receptor Binding Kinetics
The binding kinetics of a corticosteroid to the glucocorticoid receptor are a critical determinant of its potency and duration of action. These kinetics are characterized by the association rate constant (kₒₙ), the dissociation rate constant (kₒff), and the resulting equilibrium dissociation constant (Kd). A lower Kd value signifies a higher binding affinity. Furthermore, the relative receptor affinity (RRA) provides a standardized comparison against a reference glucocorticoid, typically dexamethasone (B1670325).
| Compound | Dissociation Constant (Kd) (nM) | Relative Receptor Affinity (RRA)¹ | Association Rate (kₒₙ) | Dissociation Rate (kₒff) | Half-Life of Steroid-Receptor Complex (hours) |
| This compound Furoate | Not explicitly stated in reviewed sources | 2200[1][2] | Fast and extensive[1][2] | Faster than Fluticasone Propionate[1][2] | Not explicitly stated in reviewed sources |
| Fluticasone Propionate | 0.49 - 0.5[3][4] | 1775 - 1910[3][5] | High[3] | Low[3] | >10[4][5] |
| Budesonide | 1.32[1] | 855[1][5] | 18.9 x 10⁵ l mol⁻¹ min⁻¹[1] | 25.0 x 10⁻⁴ min⁻¹[1] | ~5[4][5] |
| Dexamethasone (Reference) | 9.36[3] | 100[1][3] | Not specified | Not specified | Not specified |
¹Relative Receptor Affinity (RRA) is calculated relative to dexamethasone (RRA = 100).
This compound furoate demonstrates a very high relative receptor affinity, surpassing that of fluticasone propionate and significantly exceeding that of budesonide.[1][2][6] While its association with the glucocorticoid receptor is rapid, its dissociation is notably faster than that of fluticasone propionate.[1][2] This kinetic profile contributes to its potent anti-inflammatory activity. In contrast, fluticasone propionate exhibits a slower dissociation from the receptor, resulting in a longer half-life of the steroid-receptor complex, which may contribute to a more sustained duration of action.[3][4][5] Budesonide, while still a potent corticosteroid, displays a lower receptor affinity and a shorter receptor-complex half-life compared to both this compound furoate and fluticasone propionate.[1][4][5]
Glucocorticoid Receptor Signaling Pathway
Glucocorticoids exert their anti-inflammatory effects by binding to the cytosolic glucocorticoid receptor. This binding event triggers a conformational change in the receptor, leading to its dissociation from a chaperone protein complex. The activated glucocorticoid-receptor complex then translocates to the nucleus, where it dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs). This interaction modulates the transcription of target genes, upregulating the expression of anti-inflammatory proteins and suppressing the expression of pro-inflammatory mediators.
Glucocorticoid Receptor Signaling Pathway
Experimental Protocols
The determination of glucocorticoid receptor binding kinetics relies on precise and well-established experimental methodologies. The following outlines a typical protocol for a competitive radioligand binding assay.
Competitive Radioligand Binding Assay
This assay measures the affinity of a test compound (e.g., this compound furoate) for the glucocorticoid receptor by assessing its ability to compete with a radiolabeled ligand (e.g., [³H]dexamethasone) for binding to the receptor.
Materials:
-
Human lung tissue or cells expressing the glucocorticoid receptor
-
Radiolabeled glucocorticoid (e.g., [³H]dexamethasone)
-
Unlabeled test compounds (this compound Furoate, Fluticasone Propionate, Budesonide)
-
Dexamethasone (for non-specific binding determination)
-
Binding buffer (e.g., Tris-HCl buffer with additives)
-
Dextran-coated charcoal suspension
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Receptor Preparation: Prepare a cytosolic fraction containing glucocorticoid receptors from human lung tissue or cultured cells through homogenization and ultracentrifugation.
-
Assay Setup: In microcentrifuge tubes or a 96-well plate, combine the receptor preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the mixture at a low temperature (e.g., 4°C) for a sufficient period (e.g., 18-24 hours) to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Add a dextran-coated charcoal suspension to adsorb the unbound radioligand. Centrifuge the samples to pellet the charcoal.
-
Quantification: Carefully transfer the supernatant, containing the receptor-bound radioligand, to scintillation vials. Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation.
Experimental Workflow for Radioligand Binding Assay
References
- 1. Binding kinetics of budesonide to the human glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human receptor kinetics, tissue binding affinity, and stability of this compound furoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Binding kinetics of fluticasone propionate to the human glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of fluticasone propionate and comparison with other inhaled corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. In vitro glucocorticoid receptor binding and transcriptional activation by topically active glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]
Mometasone: Bridging the Gap Between In Vitro Mechanisms and In Vivo Efficacy
A Comparative Guide for Researchers and Drug Development Professionals
Mometasone, a potent synthetic glucocorticoid, has a well-established role in the treatment of various inflammatory conditions, including asthma, allergic rhinitis, and dermatitis. Its therapeutic success is rooted in its targeted molecular mechanisms, which have been extensively studied in controlled laboratory settings (in vitro). However, for drug development professionals and researchers, the critical question remains: how effectively do these in vitro findings translate to complex biological systems (in vivo)? This guide provides a comprehensive comparison of the anti-inflammatory and anti-proliferative effects of this compound, validating its in vitro mechanisms of action with corresponding in vivo experimental data.
I. Anti-inflammatory Effects: From Cytokine Inhibition in a Dish to Reduced Airway Inflammation in Animal Models
This compound's anti-inflammatory properties are primarily attributed to its function as a glucocorticoid receptor agonist. This interaction leads to the modulation of gene expression, ultimately suppressing the production of pro-inflammatory mediators.
Mechanism of Action: Glucocorticoid Receptor (GR) Signaling
In vitro studies have elucidated the molecular cascade initiated by this compound. Upon entering the cell, this compound binds to the cytosolic GR, causing a conformational change that allows the this compound-GR complex to translocate to the nucleus. Inside the nucleus, this complex can either directly bind to Glucocorticoid Response Elements (GREs) on DNA to upregulate the expression of anti-inflammatory proteins, or it can interfere with the activity of pro-inflammatory transcription factors like NF-κB and AP-1, thereby downregulating the expression of inflammatory genes.
Quantitative Comparison of Anti-inflammatory Effects
| Parameter | In Vitro Findings | In Vivo Findings (Animal Models) | Supporting Evidence |
| Cytokine Inhibition | Dose-dependent inhibition of pro-inflammatory cytokines such as TNF-α, IL-1, IL-6, and IL-8 in various cell lines (e.g., macrophages, epithelial cells). IC50 values are typically in the nanomolar range. | Significant reduction in the mRNA levels of IL-4 and IL-5 in the lungs of allergic mice challenged with ovalbumin after treatment with inhaled this compound.[1] | In vitro studies consistently demonstrate this compound's potent ability to suppress cytokine production at the cellular level. This is validated in animal models of allergic asthma where a decrease in key inflammatory cytokines is observed in lung tissue. |
| Inflammatory Cell Infiltration | Inhibition of chemotaxis and migration of inflammatory cells like eosinophils and neutrophils in response to chemoattractants. | Dose-dependent inhibition of eosinophil and T-cell accumulation in the bronchoalveolar lavage fluid and lung tissue of allergic mice.[1] | The in vitro observation that this compound can hinder the movement of inflammatory cells is directly mirrored in in vivo studies, where treated animals show a marked decrease in the recruitment of these cells to the site of inflammation. |
| Mucin Production | Significant suppression of MUC2 and MUC5AC gene expression and protein production in human airway epithelial cells stimulated with phorbol-12-myristate-13-acetate (PMA).[2] | In a murine model of allergic asthma, ovalbumin challenge leads to increased expression of the mucin gene MUC5AC, a key feature of asthma pathophysiology. While direct this compound effects on mucin in this specific model were not detailed in the provided search results, its efficacy in reducing other inflammatory markers suggests a potential for mucin reduction. | The potent inhibitory effect of this compound on mucin gene expression and protein synthesis in airway epithelial cells in vitro provides a strong rationale for its use in mucus hypersecretory diseases. Further in vivo studies are warranted to quantify this effect directly. |
Experimental Protocols
In Vitro: Cytokine Inhibition Assay
-
Cell Culture: Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., THP-1 macrophages) are cultured in appropriate media.
-
Stimulation: Cells are pre-treated with varying concentrations of this compound furoate for 1-2 hours.
-
Induction of Inflammation: Inflammation is induced by adding a stimulant such as lipopolysaccharide (LPS).
-
Incubation: Cells are incubated for a specified period (e.g., 24 hours) to allow for cytokine production.
-
Quantification: Supernatants are collected, and the concentration of specific cytokines (e.g., TNF-α, IL-6) is measured using Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The half-maximal inhibitory concentration (IC50) of this compound for each cytokine is calculated.
In Vivo: Allergic Airway Inflammation Mouse Model
-
Sensitization: Mice (e.g., BALB/c strain) are sensitized to an allergen, typically ovalbumin (OVA), via intraperitoneal injections of OVA mixed with an adjuvant like aluminum hydroxide.
-
Challenge: Following sensitization, mice are challenged with aerosolized OVA on multiple consecutive days to induce an allergic inflammatory response in the airways.
-
Treatment: A treatment group receives intranasal or inhaled this compound furoate at specified doses before or after the OVA challenges. A control group receives a placebo.
-
Assessment of Inflammation: 24-48 hours after the final challenge, bronchoalveolar lavage (BAL) fluid is collected to analyze the number and type of inflammatory cells (e.g., eosinophils, neutrophils, lymphocytes) using flow cytometry or manual cell counting.
-
Cytokine Analysis: Lung tissue is harvested to measure the mRNA or protein levels of key cytokines using techniques like quantitative real-time PCR (qRT-PCR) or ELISA.
-
Histology: Lung tissue sections can be stained (e.g., with Hematoxylin and Eosin) to visualize inflammatory cell infiltration and changes in airway morphology.
II. Apoptosis and Anti-proliferative Effects: From Cell Lines to Tumor Xenografts
Beyond its anti-inflammatory actions, this compound exhibits pro-apoptotic and anti-proliferative effects, particularly relevant in the context of hyperproliferative disorders and certain cancers.
Mechanism of Action: Modulation of Apoptotic and Cell Cycle Pathways
In vitro studies have shown that this compound can induce apoptosis (programmed cell death) in various cell types, including eosinophils and some cancer cells. This is often mediated through the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family and the activation of caspase cascades. Furthermore, this compound can arrest the cell cycle, preventing uncontrolled cell proliferation.
Quantitative Comparison of Apoptotic and Anti-proliferative Effects
| Parameter | In Vitro Findings | In Vivo Findings (Animal Models) | Supporting Evidence |
| Eosinophil Apoptosis | This compound enhances constitutive eosinophil apoptosis in a concentration-dependent manner.[3] | In an allergic mouse model, this compound treatment leads to a reduction in eosinophil numbers in the airways, which is consistent with the induction of apoptosis.[1] | The in vitro finding of this compound-induced eosinophil apoptosis provides a direct cellular mechanism for the observed reduction of these cells in the inflamed tissues of animal models. |
| Neutrophil Apoptosis | In contrast to its effect on eosinophils, this compound inhibits human neutrophil apoptosis in vitro.[3] | In vivo studies in allergic inflammation models show a reduction in neutrophil infiltration with this compound treatment, suggesting that the overall anti-inflammatory effect (e.g., reduced chemotaxis) may be more dominant than the direct effect on apoptosis in this context. | The divergent effects of this compound on eosinophil and neutrophil apoptosis observed in vitro highlight the complexity of its actions. While the in vivo outcome on neutrophil numbers is a net result of multiple factors, the in vitro data provides valuable insight into cell-specific responses. |
| Cancer Cell Proliferation and Apoptosis | This compound inhibits the proliferation and induces apoptosis in various cancer cell lines, including osteosarcoma and head and neck squamous cell carcinoma.[4][5] | In a xenograft mouse model of osteosarcoma, this compound effectively inhibited tumor growth and pulmonary metastasis.[4] | The anti-proliferative and pro-apoptotic effects of this compound observed in cancer cell lines in vitro are strongly validated by the significant reduction in tumor growth and metastasis in in vivo cancer models. |
Experimental Protocols
In Vitro: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Culture and Treatment: Target cells (e.g., isolated human eosinophils or a cancer cell line) are cultured and treated with different concentrations of this compound for a specified duration.
-
Staining: Cells are harvested and stained with Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI, a fluorescent dye that enters late apoptotic and necrotic cells with compromised membranes).
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to differentiate between live, early apoptotic, late apoptotic, and necrotic cells based on their fluorescence.
-
Data Analysis: The percentage of apoptotic cells in each treatment group is quantified.
In Vivo: Cancer Xenograft Mouse Model
-
Cell Implantation: Human cancer cells (e.g., osteosarcoma cells) are injected subcutaneously or orthotopically into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into treatment and control groups. The treatment group receives this compound via a clinically relevant route (e.g., intraperitoneal injection or oral gavage). The control group receives a vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and can be further analyzed for markers of proliferation (e.g., Ki-67 staining) and apoptosis (e.g., TUNEL assay) through immunohistochemistry.
-
Metastasis Assessment: In models of metastatic cancer, tissues from distant organs (e.g., lungs) can be examined for the presence of metastatic lesions.
Conclusion
The presented data demonstrates a strong correlation between the in vitro mechanistic findings and the in vivo efficacy of this compound. Its ability to potently inhibit the production of pro-inflammatory cytokines and the infiltration of inflammatory cells in laboratory assays is clearly validated in animal models of inflammatory diseases. Similarly, the anti-proliferative and pro-apoptotic effects observed in cancer cell lines translate to significant anti-tumor activity in preclinical xenograft models. This comprehensive comparison underscores the value of in vitro studies in predicting the in vivo pharmacological effects of this compound and provides a solid foundation for its continued clinical use and for the development of novel therapeutic strategies targeting inflammatory and proliferative diseases.
References
- 1. Anti-inflammatory activity of inhaled this compound furoate in allergic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Furoate Suppresses PMA-Induced MUC-5AC and MUC-2 Production in Human Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Divergent effect of this compound on human eosinophil and neutrophil apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound furoate inhibits tumor progression and promotes apoptosis through activation of the AMPK/mTOR signaling pathway in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Furoate Inhibits the Progression of Head and Neck Squamous Cell Carcinoma via Regulating Protein Tyrosine Phosphatase Non-Receptor Type 11 - PMC [pmc.ncbi.nlm.nih.gov]
Mometasone Furoate: A Comparative Analysis of Potency and Clinical Efficacy in Topical Corticosteroid Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of mometasone furoate with other prominent topical corticosteroids, focusing on its relative potency, clinical efficacy, and underlying mechanism of action. The information is supported by experimental data from clinical trials and pharmacodynamic studies to assist in research and development efforts.
Introduction to this compound Furoate
This compound furoate is a synthetic glucocorticoid with potent anti-inflammatory, antipruritic, and vasoconstrictive properties.[1] It is widely used in the treatment of various inflammatory skin conditions, including eczema, psoriasis, and atopic dermatitis.[1] Its efficacy is attributed to its high affinity for the glucocorticoid receptor and its ability to modulate the expression of genes involved in the inflammatory cascade.
Comparative Potency of Topical Corticosteroids
The potency of topical corticosteroids is a critical factor in their clinical application and is primarily determined by the vasoconstrictor assay (VCA). This assay measures the degree of skin blanching (vasoconstriction) induced by the corticosteroid, which correlates with its anti-inflammatory activity. Topical corticosteroids are generally categorized into seven classes, with Class I being super-potent and Class VII being the least potent.
This compound furoate 0.1% is classified as a potent topical corticosteroid, typically falling into Class III .[2]
Table 1: Potency Classification of Selected Topical Corticosteroids
| Potency Class | Corticosteroid | Concentration (%) |
| Class I (Super-potent) | Clobetasol (B30939) Propionate (B1217596) | 0.05 |
| Class II (High-potent) | Betamethasone (B1666872) Dipropionate | 0.05 |
| Class III (Potent) | This compound Furoate | 0.1 |
| Class IV (Mid-potent) | Triamcinolone Acetonide | 0.1 |
| Class V (Lower mid-potent) | Fluticasone (B1203827) Propionate | 0.05 |
| Class VI (Mild) | Desonide | 0.05 |
| Class VII (Least potent) | Hydrocortisone | 1.0 |
Experimental Data: Head-to-Head Clinical Trials
The following tables summarize the results of clinical trials directly comparing this compound furoate with other topical corticosteroids in the treatment of common inflammatory dermatoses.
This compound Furoate vs. Clobetasol Propionate for Chronic Eczema
Table 2: Comparison of this compound Furoate and Clobetasol Propionate in Chronic Eczema [3][4]
| Parameter | This compound Furoate 0.1% (Once Daily) | Clobetasol Propionate 0.05% (Twice Daily) |
| Mean Symptom Score Reduction (3 weeks) | Significant reduction from baseline | Significantly greater reduction than this compound Furoate |
| Physician's Global Assessment ("Cleared" or "Marked Improvement") | Lower percentage of patients | Higher percentage of patients |
| Patient's Assessment ("Good" or "Excellent") | 53% | 88% |
This compound Furoate vs. Betamethasone Dipropionate for Psoriasis Vulgaris
Table 3: Comparison of this compound Furoate and Betamethasone Dipropionate in Psoriasis Vulgaris [5][6]
| Parameter | This compound Furoate 0.1% Ointment (Once Daily) | Betamethasone Dipropionate 0.05% Ointment (Twice Daily) |
| Efficacy (Investigator's Assessment as "Good") | 85.7% | 85.1% (p>0.05) |
| Adverse Effects (Skin Atrophy) | Less frequent | More frequent |
This compound Furoate vs. Fluticasone Propionate for Eczema/Dermatitis
Table 4: Comparison of this compound Furoate and Fluticasone Propionate in Eczema and Dermatitis [7][8]
| Parameter | This compound Furoate 0.1% Cream | Fluticasone Propionate 0.005% Cream |
| Complete Symptom Clearance (2 weeks) | 36.1% | 25.4% (p<0.05) |
| Overall Improvement (2 weeks) | 59.2% | 57.7% |
Experimental Protocols
Vasoconstrictor Assay (VCA)
The vasoconstrictor assay is a standardized method to determine the bioequivalence and relative potency of topical corticosteroid formulations.[9]
Protocol Outline:
-
Subject Selection: Healthy volunteers with normal skin on their forearms are selected. Subjects are screened to ensure they exhibit a detectable blanching response to corticosteroids.[10]
-
Dose Application: A precise amount of the topical corticosteroid formulation (e.g., 10 µL) is applied to a series of small, marked sites on the volar aspect of the forearms.[11]
-
Occlusion: The application sites are covered with an occlusive dressing for a specified duration (e.g., 6-16 hours) to enhance penetration.[11]
-
Removal and Cleaning: After the specified duration, the occlusive dressings are removed, and any residual formulation is gently wiped from the skin.
-
Evaluation of Vasoconstriction: The degree of skin blanching (vasoconstriction) at each application site is assessed at predetermined time points after removal of the formulation (e.g., 2 hours).[11]
-
Scoring: The intensity of blanching is typically graded on a scale (e.g., 0-4, where 0 is no blanching and 4 is maximal blanching) by a trained, blinded observer.[11] Alternatively, a chromameter can be used for objective colorimetric measurement.
-
Data Analysis: The dose-response relationship is analyzed to determine the potency of the formulation.
Caption: Workflow of the Vasoconstrictor Assay.
Clinical Trial Protocol for Chronic Eczema (this compound vs. Clobetasol)
This protocol is based on the study comparing this compound furoate and clobetasol propionate in chronic eczema.[3][4]
-
Study Design: An open, randomized, third-party blinded, left-right sided comparative study.
-
Patient Population: Patients with moderate to severe bilateral chronic eczema on the limbs.
-
Treatment Arms:
-
This compound furoate cream 0.1% applied once daily to one side of the body.
-
Clobetasol propionate cream 0.05% applied twice daily to the contralateral side.
-
-
Duration of Treatment: 3 weeks.
-
Efficacy Assessment: The severity of signs and symptoms (erythema, induration, crusting, scaling, excoriation, and pruritus) was scored at baseline and at the end of the treatment period.
-
Global Assessment: Both the physician and the patient provided a global assessment of the treatment response.
-
Safety Assessment: Patients were monitored for any local or systemic adverse effects.
Mechanism of Action: Glucocorticoid Receptor Signaling Pathway
Topical corticosteroids exert their anti-inflammatory effects by binding to cytosolic glucocorticoid receptors (GR). This ligand-receptor complex then translocates to the nucleus, where it modulates gene expression.
Key Steps in the Signaling Pathway:
-
Ligand Binding: The corticosteroid diffuses across the cell membrane and binds to the GR in the cytoplasm.[12][13]
-
Conformational Change and Chaperone Dissociation: Upon ligand binding, the GR undergoes a conformational change, leading to the dissociation of heat shock proteins (HSPs).[12]
-
Nuclear Translocation: The activated GR-ligand complex translocates into the nucleus.[13]
-
Gene Regulation:
-
Transactivation: The GR dimerizes and binds to glucocorticoid response elements (GREs) on the DNA, leading to the increased transcription of anti-inflammatory genes (e.g., annexin (B1180172) A1, IκBα).[12]
-
Transrepression: The GR monomer can interact with and inhibit the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1, thereby downregulating the expression of pro-inflammatory genes (e.g., cytokines, chemokines, adhesion molecules).[14]
-
Caption: Glucocorticoid Receptor Signaling Pathway.
Conclusion
This compound furoate is a potent topical corticosteroid with a well-established efficacy and safety profile.[1] Clinical data demonstrates that once-daily application of this compound furoate 0.1% is comparable in efficacy to twice-daily application of other potent corticosteroids, such as betamethasone dipropionate, for psoriasis.[5][6] In the treatment of eczema and dermatitis, this compound furoate has shown superior or comparable efficacy to fluticasone propionate.[7][8] However, for severe chronic eczema, the super-potent corticosteroid clobetasol propionate may offer greater efficacy.[3][4] The choice of topical corticosteroid should be guided by the severity and location of the dermatosis, as well as the patient's age and potential for adverse effects. The favorable once-daily dosing regimen of this compound furoate may contribute to improved patient adherence.[15]
References
- 1. Comparative safety and efficacy of topical this compound furoate with other topical corticosteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. The therapeutic efficacy of this compound furoate cream 0.1% applied once daily vs clobetasol propionate cream 0.05% applied twice daily in chronic eczema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. smj.org.sg [smj.org.sg]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A real world retrospective analysis of comparison of effectiveness and safety of this compound furoate and fluticasone propionate in the management of eczema and dermatitis - IP Indian J Clin Exp Dermatol [ijced.org]
- 8. researchgate.net [researchgate.net]
- 9. remedypublications.com [remedypublications.com]
- 10. karger.com [karger.com]
- 11. gmp-compliance.org [gmp-compliance.org]
- 12. researchgate.net [researchgate.net]
- 13. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. This compound versus betamethasone creams: a trial in dermatoses - PubMed [pubmed.ncbi.nlm.nih.gov]
Statistical analysis of Mometasone's therapeutic index in preclinical studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive statistical analysis of the preclinical therapeutic index of Mometasone Furoate (MF), a synthetic corticosteroid, in comparison with other commonly used inhaled corticosteroids: Fluticasone Propionate (FP), Budesonide (BUD), and Ciclesonide (CIC). The therapeutic index, a ratio of a drug's therapeutic efficacy to its safety profile, is a critical parameter in drug development. This document synthesizes preclinical data to offer an objective comparison of these compounds, supported by detailed experimental methodologies and visual representations of key biological pathways and workflows.
Comparative Analysis of Preclinical Efficacy and Safety
The therapeutic index of inhaled corticosteroids is determined by a balance between their local anti-inflammatory efficacy in the lungs and their potential for systemic side effects. The following tables summarize key preclinical parameters that contribute to the therapeutic index of this compound and its comparators.
Table 1: In Vitro Glucocorticoid Receptor (GR) Binding Affinity and Potency
| Corticosteroid | Relative Receptor Affinity (RRA)¹ | In Vitro Potency (ED50 in various assays) |
| This compound Furoate (MF) | 2200 | Data not consistently reported in comparative studies |
| Fluticasone Propionate (FP) | 1800 | Data not consistently reported in comparative studies |
| Budesonide (BUD) | 935 | Data not consistently reported in comparative studies |
| Ciclesonide (Des-CIC)² | 1200 | Data not consistently reported in comparative studies |
¹Relative binding affinity to the human glucocorticoid receptor, with Dexamethasone = 100. ²Ciclesonide is a prodrug that is converted to its active metabolite, Des-Ciclesonide (Des-CIC), in the lungs.
Table 2: Preclinical Efficacy in Animal Models of Airway Inflammation
| Corticosteroid | Model | Efficacy Endpoint | Reported Efficacy (ED50 or equivalent) |
| This compound Furoate (MF) | Ovalbumin-sensitized mice | Inhibition of eosinophil & T-cell influx | Dose-dependent inhibition observed[1] |
| Fluticasone Propionate (FP) | Brown Norway rat (antigen-induced eosinophilia) | Inhibition of eosinophil influx | Comparable to Ciclesonide[1] |
| Ciclesonide (CIC) | Brown Norway rat (antigen-induced eosinophilia) | Inhibition of eosinophil influx | Comparable to Fluticasone Propionate[1] |
| Budesonide (BUD) | Various models | Inhibition of inflammatory markers | Effective, but specific comparative ED50 not readily available |
Table 3: Preclinical Systemic Safety Markers
| Corticosteroid | Model | Safety Endpoint | Reported Potency for Systemic Effects |
| This compound Furoate (MF) | Rat | Adrenal/Thymus Involution | Data not consistently reported in comparative studies |
| Fluticasone Propionate (FP) | Rat | Adrenal Involution | 44-fold more potent than Ciclesonide[1] |
| Ciclesonide (CIC) | Rat | Adrenal Involution | 44-fold less potent than Fluticasone Propionate[1] |
| Budesonide (BUD) | Rat | Adrenal/Thymus Involution | Data not consistently reported in comparative studies |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are protocols for key experiments cited in the comparative analysis.
Antigen-Induced Airway Eosinophilia in Brown Norway Rats
This model is widely used to assess the efficacy of anti-inflammatory compounds.
-
Sensitization: Male Brown Norway rats are actively sensitized by intraperitoneal injections of ovalbumin (OVA) mixed with aluminum hydroxide (B78521) as an adjuvant.
-
Challenge: Two weeks after sensitization, conscious rats are placed in a whole-body aerosol exposure chamber and challenged with an aerosol of OVA for a specified period.
-
Drug Administration: The test compound (e.g., this compound) is typically administered intranasally or intratracheally at various doses prior to the OVA challenge.
-
Bronchoalveolar Lavage (BAL): At a set time point after the challenge (e.g., 24 hours), rats are euthanized, and a BAL is performed by instilling and retrieving a fixed volume of saline into the lungs.
-
Cell Analysis: The total number of cells in the BAL fluid is counted, and differential cell counts (eosinophils, neutrophils, macrophages, lymphocytes) are performed on cytocentrifuge preparations stained with a suitable stain (e.g., Wright-Giemsa).
-
Efficacy Calculation: The inhibitory effect of the test compound on eosinophil influx is calculated as the percentage reduction in eosinophil numbers compared to a vehicle-treated control group. The ED50 (the dose required to produce 50% of the maximal effect) can then be determined.
Sephadex-Induced Lung Edema in Rats
This model is used to evaluate the anti-inflammatory effects of compounds on non-allergic lung inflammation.
-
Induction of Edema: Sephadex G-200 beads are suspended in saline and administered intravenously to rats. This induces an acute inflammatory response in the lungs, leading to edema.
-
Drug Administration: The test corticosteroid is administered, typically via the same route as in the intended clinical use (e.g., intratracheal for inhaled corticosteroids), at various doses before or after the Sephadex challenge.
-
Assessment of Lung Edema: At a predetermined time after Sephadex administration, the rats are euthanized, and the lungs are excised, blotted dry, and weighed. The increase in lung weight in the Sephadex-treated group compared to a saline-treated control group is a measure of lung edema.
-
Efficacy Evaluation: The ability of the test compound to reduce the Sephadex-induced increase in lung weight is quantified, and a dose-response curve can be generated to determine the ED50.
Adrenal and Thymus Involution Assay in Rats
This assay is a classic method to assess the systemic glucocorticoid activity and potential side effects of corticosteroids.
-
Animal Model: Immature, adrenalectomized or intact rats are often used as they are highly sensitive to exogenous corticosteroids.
-
Drug Administration: The corticosteroid is administered systemically (e.g., subcutaneously or orally) daily for a set period (e.g., 7 days).
-
Tissue Collection: At the end of the treatment period, the animals are euthanized, and the adrenal glands and thymus are carefully dissected and weighed.
-
Assessment of Involution: The weights of the adrenal glands and thymus are expressed relative to the animal's body weight. A reduction in the relative weight of these organs in the treated group compared to the vehicle-treated control group indicates systemic glucocorticoid activity.
-
Potency Determination: By comparing the dose-response curves of different corticosteroids, their relative potencies for causing adrenal and thymus involution can be determined.
McKenzie-Stoughton Vasoconstriction Assay
This human skin blanching assay is a surrogate for the topical anti-inflammatory potency of corticosteroids.
-
Subject Selection: Healthy volunteers with normal skin are recruited for the study.
-
Drug Application: Small, defined areas on the flexor surface of the forearms are marked. The test corticosteroid, dissolved in a suitable vehicle (e.g., alcohol), is applied to these areas.
-
Occlusion: The application sites are covered with an occlusive dressing for a specified period to enhance drug penetration.
-
Assessment of Vasoconstriction: After a set time, the occlusive dressings are removed, and the degree of skin blanching (vasoconstriction) is assessed visually by trained observers at various time points. A scoring system (e.g., 0-4 scale) is used to quantify the intensity of the blanching.
-
Potency Ranking: The potency of the corticosteroid is determined by the intensity and duration of the blanching response. Dose-response curves can be generated by applying different concentrations of the steroid.
Visualizing Key Pathways and Processes
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of complex biological and experimental processes.
Caption: Glucocorticoid Receptor Signaling Pathway.
Caption: Workflow for Antigen-Induced Airway Inflammation Model.
References
Mometasone Furoate: A Comparative Performance Analysis Against Industry-Standard Corticosteroids
For Immediate Distribution
This guide provides a comprehensive performance benchmark of mometasone furoate against other leading industry-standard corticosteroids, including fluticasone (B1203827) propionate, budesonide, and beclomethasone (B1667900) dipropionate. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective comparison based on key performance indicators, supported by experimental data and detailed methodologies.
Quantitative Performance Benchmarking
The therapeutic efficacy and safety profile of a corticosteroid are largely determined by its intrinsic potency, receptor binding affinity, and systemic bioavailability. This compound furoate consistently demonstrates a high receptor binding affinity and potent anti-inflammatory activity, coupled with low systemic bioavailability, which is a desirable characteristic for minimizing systemic side effects.
Table 1: Comparative Receptor Affinity and Potency of Inhaled/Intranasal Corticosteroids
| Corticosteroid | Relative Receptor Affinity (RRA)¹ (Dexamethasone = 100) | In Vitro Potency (IC50, nM)² - Inhibition of GM-CSF Release |
| This compound Furoate | ~2100 | ~0.03 |
| Fluticasone Furoate | ~2989 | Data Not Widely Available |
| Fluticasone Propionate | ~1775 | ~0.03 |
| Beclomethasone-17-Monopropionate³ | ~1345 | Data Not Widely Available |
| Desisobutyryl-ciclesonide⁴ | ~1212 | Data Not Widely Available |
| Budesonide | ~935 | ~0.6 |
| Beclomethasone Dipropionate | ~53 | Data Not Widely Available |
| Triamcinolone Acetonide | ~233 | ~20 |
| Flunisolide | ~190 | Data Not Widely Available |
¹Relative Receptor Affinity (RRA) is a measure of the steroid's binding affinity for the glucocorticoid receptor compared to dexamethasone. Higher values indicate greater affinity.[1] ²IC50 values for inhibition of granulocyte-macrophage colony-stimulating factor (GM-CSF) release from human lung cells, a marker of anti-inflammatory potency. Lower values indicate greater potency.[2][3] ³Beclomethasone dipropionate (BDP) is a prodrug that is rapidly converted to its active metabolite, beclomethasone-17-monopropionate (BMP), in the lungs.[4] ⁴Ciclesonide is a prodrug converted to its active metabolite, desisobutyryl-ciclesonide.
Table 2: Comparative Systemic Bioavailability of Intranasal Corticosteroids
| Corticosteroid | Systemic Bioavailability (%) |
| This compound Furoate | <0.1% - <1% |
| Fluticasone Furoate | ~0.5% |
| Ciclesonide | <1% |
| Fluticasone Propionate | <1% - <2% |
| Budesonide | ~6-13% |
| Triamcinolone Acetonide | ~25% |
| Beclomethasone Dipropionate | ~44% |
| Flunisolide | ~50% |
Systemic bioavailability refers to the fraction of the administered dose that reaches the systemic circulation. Lower values are generally preferred to minimize the risk of systemic adverse effects.[5][6]
Signaling Pathways and Mechanism of Action
Glucocorticoids exert their effects by binding to the cytosolic glucocorticoid receptor (GR). This ligand-receptor complex then translocates to the nucleus, where it modulates gene expression.[7][8] The anti-inflammatory effects are primarily mediated through two key genomic mechanisms: transactivation and transrepression.[9]
-
Transrepression: The GR monomer interacts with and inhibits pro-inflammatory transcription factors like NF-κB and AP-1, preventing the expression of inflammatory genes (e.g., cytokines, chemokines). This is considered the primary mechanism for the anti-inflammatory activity of corticosteroids.[10]
-
Transactivation: The GR homodimer binds to Glucocorticoid Response Elements (GREs) in the promoter regions of genes, leading to the increased expression of anti-inflammatory proteins and also proteins that can be associated with side effects.[10]
Newer corticosteroids like this compound and fluticasone show a favorable profile, potently inducing transrepression at concentrations lower than those required for significant transactivation.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-κB and lack of I-κB involvement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ptabdata.blob.core.windows.net [ptabdata.blob.core.windows.net]
- 4. Inhaled corticosteroids: potency, dose equivalence and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Local and systemic safety of intranasal corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Steroid selection can reduce potential for steroid load | The BMJ [bmj.com]
- 7. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glucocorticoid Receptor - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Corticosteroid - Wikipedia [en.wikipedia.org]
- 10. Dissociation of transactivation from transrepression by a selective glucocorticoid receptor agonist leads to separation of therapeutic effects from side effects - PMC [pmc.ncbi.nlm.nih.gov]
Meta-analysis of Mometasone's efficacy in preclinical models of allergic rhinitis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative meta-analysis of the efficacy of mometasone furoate in established preclinical models of allergic rhinitis. The data presented herein is collated from multiple independent studies, offering a comprehensive overview of its therapeutic potential and underlying mechanisms of action.
Comparative Efficacy of this compound Furoate in Preclinical Models
The following tables summarize the quantitative data on the efficacy of this compound furoate in reducing key symptoms and inflammatory markers of allergic rhinitis in various animal models.
Table 1: Effect of this compound Furoate on Nasal Symptoms in Ovalbumin-Sensitized Rats
| Study | Animal Model | This compound Furoate Dose/Concentration | Comparator | Outcome Measure | Results |
| Sugimoto et al. (2000)[1] | Wistar rats | 0.01% or 0.1% topical application | Fluticasone (B1203827) Propionate (B1217596) | Sneezing & Nasal Rubbing | Dose-dependently inhibited sneezing and nasal rubbing. At 0.01% and 0.1%, this compound significantly inhibited both symptoms 1 hour after application. The relative potency was 6.87 for sneezing and 5.01 for nasal rubbing compared to fluticasone.[1] |
| Ueno et al. (2001)[2][3] | Wistar rats | Intranasal administration | Chlorpheniramine | Nasal Rubbing | Significantly decreased the instances of nasal rubbing during the 7-day treatment period. This inhibitory effect was sustained even after the interruption of treatment.[2][3] |
| Altuntaş et al. (2018) | Wistar rats | 1 μg intranasally | Strontium Chloride | Sneezing & Nasal Rubbing | Administered 30 minutes before histamine (B1213489) challenge, this compound significantly decreased sneezing and nasal rubbing.[4] |
Table 2: Effect of this compound Furoate on Inflammatory Markers in Preclinical Models
| Study | Animal Model | Sensitizing Agent | This compound Furoate Dose | Outcome Measure | Results |
| Ueno et al. (2001)[2][3] | Wistar rats | Toluene diisocyanate | Intranasal administration | Passive Cutaneous Anaphylaxis Titer & Histamine Hypersensitivity | Significantly lowered the passive cutaneous anaphylaxis titer compared to the control group.[2][3] Also, significantly reduced hypersensitivity to histamine, an effect not observed with chlorpheniramine.[2][3] |
| Jeon et al. (2017)[5] | BALB/c mice | Dermatophagoides farinae | 0.2 μg intranasally | Eosinophil count, IgE levels, Th2/Th17 and Treg responses | A combination of this compound and azelastine (B1213491) synergistically suppressed Th17 responses and elevated Treg responses, in addition to suppressing Th2 responses, which led to reduced eosinophil counts and IgE levels.[5] |
| Frieri et al. (1998)[6] | Human (clinical) | Ragweed antigen | 200 µg once daily | Histamine, IL-6, IL-8, Eosinophils in nasal lavage | Significantly reduced early-phase histamine levels and late-phase IL-6, IL-8, and eosinophil levels in nasal lavage fluid.[6] |
| Ciprandi et al. (2022)[7] | Human (clinical) | Seasonal allergens | 1 spray/nostril twice daily for 3 weeks | Eosinophil and mast cell counts in nasal cytology | Significantly reduced eosinophil and mast cell counts in children with seasonal allergic rhinitis.[7] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate replication and further investigation.
Ovalbumin-Induced Allergic Rhinitis in Rats (Sugimoto et al., 2000)[1]
-
Animals: Male Wistar rats were used.
-
Sensitization: Rats were actively sensitized by an initial intraperitoneal injection of ovalbumin (OVA) with aluminum hydroxide (B78521) gel as an adjuvant, followed by repeated intranasal instillations of OVA.
-
Drug Administration: this compound furoate (0.01% or 0.1%) or fluticasone propionate was applied topically to the nasal cavity of sensitized rats 1 hour or 6 hours before the final OVA challenge.
-
Efficacy Evaluation: The frequency of sneezing and nasal rubbing movements were counted for a defined period after the antigen challenge.
Dermatophagoides farinae-Induced Allergic Rhinitis in Mice (Jeon et al., 2017)[5]
-
Animals: BALB/c mice were used.
-
Sensitization: Mice were sensitized by intraperitoneal injections of Dermatophagoides farinae (Der f) extract with aluminum hydroxide as an adjuvant, followed by repeated intranasal challenges with Der f extract.
-
Drug Administration: this compound furoate (0.2 μg) was administered intranasally for 6 consecutive days during the challenge phase.
-
Efficacy Evaluation: Allergic symptoms (sneezing and nose-rubbing) were scored. Eosinophil infiltration in the nasal mucosa was quantified by histological analysis. Serum levels of Der f-specific IgE were measured by ELISA. The expression of Th1, Th2, Th17, and Treg-related cytokines and transcription factors in nasal mucosal tissue was determined by real-time PCR and Western blotting.
Visualizing the Pathways and Processes
The following diagrams, generated using Graphviz, illustrate key experimental workflows and the signaling pathways central to this compound's mechanism of action in allergic rhinitis.
Caption: Experimental workflow for an ovalbumin-induced allergic rhinitis model in rats.
Caption: this compound's mechanism of action via the glucocorticoid receptor signaling pathway.
References
- 1. Effect of this compound furoate by topical application on allergic rhinitis model in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BioKB - Publication [biokb.lcsb.uni.lu]
- 3. Effects of this compound furoate on a rat allergic rhinitis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effects of this compound furoate and strontium chloride in a rat model of allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intranasal azelastine and this compound exhibit a synergistic effect on a murine model of allergic rhinitis | Ento Key [entokey.com]
- 6. Effect of this compound furoate on early and late phase inflammation in patients with seasonal allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. all-imm.com [all-imm.com]
Independent Verification of Mometasone's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory mechanisms of Mometasone Furoate against other commonly used corticosteroids, supported by experimental data. The information presented herein is intended to assist researchers and professionals in drug development in understanding the nuanced differences in the molecular pharmacology of these agents.
Core Mechanism of Action: Glucocorticoid Receptor Modulation
This compound Furoate, a synthetic corticosteroid, exerts its potent anti-inflammatory effects primarily by acting as a high-affinity agonist for the glucocorticoid receptor (GR). Upon binding to the cytoplasmic GR, the this compound-GR complex translocates to the nucleus. Within the nucleus, this complex modulates gene expression through two main pathways:
-
Transactivation: The complex binds to glucocorticoid response elements (GREs) in the promoter regions of anti-inflammatory genes, upregulating the transcription of proteins such as Lipocortin-1 (also known as Annexin A1), Glucocorticoid-Induced Leucine Zipper (GILZ), and Mitogen-Activated Protein Kinase Phosphatase-1 (MKP-1). These proteins play crucial roles in suppressing inflammatory cascades.
-
Transrepression: The this compound-GR complex can also inhibit the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB). This interaction prevents the transcription of a wide array of pro-inflammatory genes, including those encoding for cytokines, chemokines, adhesion molecules, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[1]
The culmination of these actions leads to a reduction in the activity and proliferation of various immune cells, including T-lymphocytes, B-lymphocytes, macrophages, and mast cells, thereby diminishing the overall inflammatory response.[1]
Comparative Quantitative Analysis
To provide a clear comparison of this compound Furoate with other corticosteroids, the following tables summarize key quantitative data from independent verification studies.
Glucocorticoid Receptor Binding Affinity
The relative receptor affinity (RRA) is a measure of how strongly a corticosteroid binds to the glucocorticoid receptor compared to a reference standard, typically dexamethasone (B1670325) (RRA = 100). A higher RRA generally correlates with greater potency.
| Corticosteroid | Relative Receptor Affinity (RRA) vs. Dexamethasone | Reference |
| This compound Furoate | 2244 | [2] |
| 2100 | [3] | |
| Fluticasone Propionate | 1775 | [2] |
| 1910 | [4] | |
| Budesonide (B1683875) | 855 | [5] |
| Fluticasone Furoate | 2989 |
Inhibition of Pro-Inflammatory Cytokine Production
The half-maximal inhibitory concentration (IC50) represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. Lower IC50 values indicate greater potency.
| Corticosteroid | Target Cytokine | IC50 (nM) | Cell Type | Stimulant | Reference |
| This compound Furoate | IL-1 | 0.05 | Murine Peritoneal Macrophages | LPS | [6] |
| IL-6 | 0.15 | WEHI-265.1 (Murine Myelomonocytic Leukemia) | LPS | [6] | |
| TNF-α | 0.25 | WEHI-265.1 (Murine Myelomonocytic Leukemia) | LPS | [6] | |
| Fluticasone Propionate | IL-6 | Not specified | Human Lung Epithelial Cells (A549) & Alveolar Macrophages | Swine Dust / LPS | [7] |
| IL-8 | Not specified | Human Lung Epithelial Cells (A549) & Alveolar Macrophages | Swine Dust / LPS | [7] | |
| TNF-α | Not specified | Human Alveolar Macrophages | LPS | [7] | |
| Budesonide | IL-6 | Not specified | Human Lung Epithelial Cells (A549) & Alveolar Macrophages | Swine Dust / LPS | [7] |
| IL-8 | Not specified | Human Lung Epithelial Cells (A549) & Alveolar Macrophages | Swine Dust / LPS | [7] | |
| TNF-α | Not specified | Human Alveolar Macrophages | LPS | [7] |
A separate study directly compared the suppressive effects of this compound Furoate (MF) and Fluticasone Furoate (FF) on cytokine release from human nasal polyp tissue stimulated with Staphylococcus aureus enterotoxin B (SEB). At a fixed concentration of 10-10 M, FF demonstrated a significantly higher inhibitory effect on the release of IFN-γ, IL-2, and IL-17 compared to MF.[1][8]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involved in this compound's mechanism of action and the general workflows for the experimental verification of these mechanisms.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro glucocorticoid receptor binding and transcriptional activation by topically active glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. indigobiosciences.com [indigobiosciences.com]
- 5. benchchem.com [benchchem.com]
- 6. Inhibition of NF-κB-dependent Transcription by MKP-1: TRANSCRIPTIONAL REPRESSION BY GLUCOCORTICOIDS OCCURRING VIA p38 MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluticasone and budesonide inhibit cytokine release in human lung epithelial cells and alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Suppression of Cytokine Release by Fluticasone Furoate vs. This compound Furoate in Human Nasal Tissue Ex-Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Mometasone: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of mometasone, a synthetic corticosteroid, is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols not only ensures a safe working environment but also minimizes the ecological impact of pharmaceutical waste. This guide provides essential safety information and step-by-step procedures for the appropriate disposal of this compound in a laboratory setting.
Understanding the Regulatory Landscape
The disposal of chemical waste, including pharmaceuticals like this compound, is regulated by various agencies. In the United States, the primary regulatory framework is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).[1] While this compound is not explicitly listed as a P- or U-listed hazardous waste under RCRA, pharmaceutical waste may be considered hazardous if it exhibits certain characteristics such as toxicity.[1][2] Given that this compound is a biologically active compound, it is prudent to handle and dispose of it as a potentially hazardous chemical waste. Institutional and local regulations may also apply, and it is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.[3][4]
Quantitative Data on this compound Properties
The following table summarizes key quantitative data related to the environmental fate and properties of this compound furoate, which are crucial for understanding its impact and informing disposal decisions.
| Parameter | Value | Significance for Disposal |
| Chemical Stability | pH-dependent; stable at pH < 4, degrades at higher pH.[5] | Indicates that pH adjustment could be a potential step in chemical degradation prior to disposal. |
| Aquatic Toxicity | High chronic toxicity to aquatic life. | Reinforces the need to prevent this compound from entering sewer systems. |
| Biodegradability | Not readily biodegradable; slowly degraded in the environment.[6] | Highlights the persistence of the compound and the importance of proper disposal to avoid long-term environmental contamination. |
Experimental Protocols for Safe Disposal
The following protocols provide a step-by-step guide for the safe handling and disposal of this compound waste in a laboratory setting. These are general recommendations and should be adapted to comply with specific institutional and local regulations.
Personal Protective Equipment (PPE)
Before handling this compound, ensure you are wearing the appropriate PPE:
-
Safety goggles or a face shield
-
Chemical-resistant gloves (nitrile or neoprene)
-
A lab coat
Decontamination of Surfaces and Glassware
For cleaning and decontaminating laboratory surfaces and glassware contaminated with this compound, an ethanol-based cleaning procedure has been shown to be effective.
Materials:
-
70% Ethanol
-
Wipes or paper towels
-
Designated chemical waste container
Procedure:
-
Initial Wipe-Down: Using a wipe saturated with 70% ethanol, thoroughly wipe down the contaminated surface or the interior and exterior of the glassware.
-
Rinsate Collection: The first rinse of any glassware should be collected as chemical waste. Do not dispose of the initial rinsate down the drain.[7]
-
Subsequent Rinses: Subsequent rinses with water can typically be disposed of down the drain, but confirm this with your institutional EHS guidelines.
-
Disposal of Wipes: All wipes and other solid materials used for cleaning should be placed in a designated, sealed, and properly labeled hazardous waste container.
Disposal of this compound Waste
This protocol outlines the recommended procedure for the disposal of solid this compound waste and concentrated solutions.
1. Waste Segregation and Collection:
-
All solid this compound waste (e.g., expired product, contaminated materials) and concentrated liquid waste should be collected in a dedicated, clearly labeled, and leak-proof hazardous waste container.[3][4]
-
The container should be compatible with the chemical waste.
-
Do not mix this compound waste with other incompatible waste streams.
2. Chemical Degradation (Optional, consult with EHS):
While specific degradation protocols for this compound are not widely established, its pH-dependent stability suggests a potential for chemical breakdown. The following is a suggested method for consideration and validation in consultation with your EHS department. Studies on other corticosteroids have shown that oxidation can be an effective degradation method.[8]
Materials:
-
Sodium hypochlorite (B82951) solution (e.g., bleach)
-
Sodium hydroxide (B78521) (for pH adjustment)
-
pH meter or pH strips
-
Stir plate and stir bar
-
Appropriate chemical waste container
Procedure:
-
Dilution: If dealing with a concentrated solution of this compound, dilute it with water in a suitable container.
-
pH Adjustment: Adjust the pH of the solution to be alkaline (pH > 8) using sodium hydroxide. This compound degradation is more rapid at higher pH.
-
Oxidation: Slowly add a sodium hypochlorite solution while stirring. The amount and concentration will depend on the quantity of this compound to be treated and should be determined in consultation with a qualified chemist or your EHS department.
-
Reaction Time: Allow the mixture to react for a sufficient period (e.g., several hours to overnight) to ensure degradation.
-
Neutralization and Disposal: After the reaction, the solution should be neutralized and then disposed of as hazardous waste according to your institution's procedures.
3. Final Disposal:
-
Once the waste container is full, seal it securely.
-
Ensure the container is properly labeled with the contents, date, and any other information required by your institution.
-
Arrange for pickup and disposal by your institution's EHS or a licensed hazardous waste disposal company.[3][4]
Important Note: Never dispose of this compound waste down the drain or in the regular trash.[7] Its high aquatic toxicity can have detrimental effects on the environment.
This compound Disposal Decision Pathway
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
References
- 1. bioservusa.com [bioservusa.com]
- 2. pwaste.com [pwaste.com]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. Characterization of degradation products of this compound furoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. organon.com [organon.com]
- 7. vumc.org [vumc.org]
- 8. Hypochlorite oxidation of select androgenic steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
Essential Safety and Operational Guidance for Handling Mometasone
Researchers, scientists, and drug development professionals require clear, immediate, and actionable information to safely handle Mometasone in a laboratory setting. This document provides essential guidance on personal protective equipment (PPE), operational procedures, and disposal plans to ensure the well-being of laboratory personnel and environmental safety.
Personal Protective Equipment (PPE) for this compound
This compound Furoate is a potent corticosteroid that requires careful handling to avoid exposure. It is classified as a hazardous drug, and appropriate PPE is mandatory. The selection of PPE depends on the scale of the operation and the potential for exposure.
Recommended Personal Protective Equipment
| PPE Component | Specification | Rationale |
| Gloves | Double gloves; chemotherapy-grade, powder-free. | Prevents skin contact and absorption. Double gloving is recommended for handling hazardous drugs.[1][2][3] |
| Eye Protection | Safety glasses with side shields or chemical goggles.[4][5] | Protects eyes from dust and splashes. |
| Respiratory Protection | N95 or N100 respirator.[3][6] | Minimizes inhalation of aerosolized particles, especially during weighing or transfer operations.[3] |
| Lab Coat/Gown | Disposable, low-permeability gown.[2][7] | Protects skin and personal clothing from contamination. |
| Additional PPE (for large quantities or high-risk operations) | Disposable coveralls and shoe covers.[7] | Provides full-body protection when handling larger quantities, reducing the risk of widespread contamination.[7] |
Important Considerations:
-
Always inspect gloves for tears or punctures before and during use.[5]
-
Change gloves frequently, especially if contamination is suspected.[3]
Operational Procedures for Handling this compound
Adherence to standard operating procedures is critical to minimize exposure and ensure a safe working environment.
Engineering Controls:
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood or a biological safety cabinet, to control airborne concentrations.[4][9]
-
Containment: Use containment strategies such as closed-system transfer devices (CSTDs) when possible to minimize the generation of aerosols and dust.[2]
Safe Handling Practices:
-
Avoid Dust Generation: Handle this compound carefully to avoid creating dust. Use "dry clean up" procedures for minor spills.[10]
-
Grounding: Ground all equipment containing the material to prevent static discharge, which can ignite fine dust particles.[4]
-
Personal Hygiene: Do not eat, drink, or smoke in areas where this compound is handled.[9]
Disposal Plan for this compound Waste
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
Waste Segregation and Collection:
-
All materials contaminated with this compound, including gloves, gowns, and disposable labware, should be considered hazardous waste.
-
Collect all waste in clearly labeled, sealed containers.[10]
Disposal Method:
-
Dispose of this compound waste through an approved hazardous waste disposal plant.[9][11]
-
Do not dispose of this compound down the drain or in the regular trash.[10][12]
-
For unused or expired medicine, it is recommended to use a drug take-back program if available.[12][13]
-
If a take-back program is not accessible, the medication can be mixed with an undesirable substance like coffee grounds or kitty litter, placed in a sealed bag, and then disposed of in the household trash.[12][13][14] Before discarding the original container, ensure all personal information on the prescription label is removed.[12][13]
Workflow for Handling this compound
The following diagram illustrates the key steps for safely handling this compound, from preparation to disposal.
References
- 1. whca.org [whca.org]
- 2. pogo.ca [pogo.ca]
- 3. Pharmacy Purchasing & Products Magazine [pppmag.com]
- 4. pccarx.com [pccarx.com]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. cdn.accentuate.io [cdn.accentuate.io]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Medicine: Proper Disposal [nationwidechildrens.org]
- 13. dea.gov [dea.gov]
- 14. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
